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  • Product: 2-Methoxy-5-nitropyridin-4-ol
  • CAS: 1374652-16-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Methoxy-5-nitropyridine

A Note on the Subject Compound: Initial searches for "2-Methoxy-5-nitropyridin-4-ol" did not yield specific technical data. It is possible that this is a rare compound or a misnomer.

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial searches for "2-Methoxy-5-nitropyridin-4-ol" did not yield specific technical data. It is possible that this is a rare compound or a misnomer. However, substantial information is available for the closely related and commercially significant compound, 2-Methoxy-5-nitropyridine (CAS No. 5446-92-4). This guide will provide a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Methoxy-5-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries.

Introduction

2-Methoxy-5-nitropyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a methoxy group at the 2-position and a nitro group at the 5-position.[1] This arrangement of functional groups imparts a unique reactivity profile, making it a versatile building block in organic synthesis.[1] Its primary utility lies in its role as a crucial intermediate for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The global market for 2-Methoxy-5-nitropyridine is substantial, reflecting its importance in these sectors.[2]

Chemical Structure and Properties

The chemical structure of 2-Methoxy-5-nitropyridine is presented below. The electron-donating methoxy group and the electron-withdrawing nitro group on the pyridine ring influence its chemical behavior, particularly in substitution reactions.

Caption: Chemical structure of 2-Methoxy-5-nitropyridine.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methoxy-5-nitropyridine is provided in the table below.

PropertyValueSource
Molecular Formula C6H6N2O3[1][3][4]
Molecular Weight 154.12 g/mol [3][4]
CAS Number 5446-92-4[1][4][5]
Melting Point 104-108 °C[4][5][6]
Boiling Point 258.9 ± 20.0 °C at 760 mmHg (Predicted)[4]
Density 1.3 ± 0.1 g/cm³ (Predicted)[4]
Flash Point 110.4 ± 21.8 °C (Predicted)[4]
Water Solubility Insoluble[4][6]
Appearance Clear colorless to yellow liquid or solid[6]

Synthesis and Reactivity

Synthesis

While specific industrial synthesis routes for 2-Methoxy-5-nitropyridine are often proprietary, a common laboratory-scale synthesis involves the methoxylation of a corresponding chloropyridine derivative. For example, the reaction of 2-chloro-5-nitropyridine with sodium methoxide in methanol is a plausible synthetic route.

A related synthesis for a substituted 2-methoxypyridine is the reaction of 2-chloro-4-methyl-5-nitropyridine with sodium methoxide in methanol.[7] This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Reactivity

The reactivity of 2-Methoxy-5-nitropyridine is governed by the interplay of its functional groups.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (6-methoxy-pyridin-3-ylamine) using various reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride.[1][8] This transformation is a cornerstone of its use in synthesizing more complex molecules.

  • Nucleophilic Aromatic Substitution: The pyridine ring, activated by the electron-withdrawing nitro group, can undergo nucleophilic aromatic substitution, although the methoxy group is generally a poor leaving group. However, related compounds with a chloro group at the 2-position are highly susceptible to nucleophilic substitution.[9]

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to its electron-deficient nature, which is further exacerbated by the nitro group.

Applications in Research and Drug Development

2-Methoxy-5-nitropyridine is a valuable intermediate in several areas of chemical and pharmaceutical research.

  • Pharmaceutical Intermediates: It is a key starting material in the synthesis of various active pharmaceutical ingredients.[1][2] Notably, it is used in the production of anti-infective drugs.[1]

  • Protein Tyrosine Kinase Inhibitors: This compound and its derivatives are utilized in the development of potential protein tyrosine kinase inhibitors, which are a significant class of anti-cancer agents.[1][6]

  • Agrochemicals: 2-Methoxy-5-nitropyridine serves as a building block for the synthesis of pesticides and herbicides.[1]

  • Chemical Research: In a laboratory setting, it is used as a model compound for studying nucleophilic substitution reactions.[9]

A 2-Methoxy-5-nitropyridine B Reduction of Nitro Group A->B C 6-Methoxy-pyridin-3-ylamine B->C D Further Elaboration C->D E Active Pharmaceutical Ingredients (e.g., Anti-infectives) D->E F Protein Tyrosine Kinase Inhibitors D->F

Caption: Synthetic utility of 2-Methoxy-5-nitropyridine in drug discovery.

Experimental Protocol: Reduction of the Nitro Group

The following is a representative, generalized protocol for the reduction of a nitroaromatic compound like 2-Methoxy-5-nitropyridine to the corresponding amine.

Objective: To synthesize 6-methoxy-pyridin-3-ylamine from 2-Methoxy-5-nitropyridine.

Materials:

  • 2-Methoxy-5-nitropyridine

  • Ethanol or Methanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 2-Methoxy-5-nitropyridine in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask on a hydrogenation apparatus.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Filtration: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 6-methoxy-pyridin-3-ylamine.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if required.

Causality: The palladium on carbon acts as a catalyst to facilitate the addition of hydrogen across the nitro group, selectively reducing it to an amine without affecting the pyridine ring or the methoxy group.

Safety and Handling

2-Methoxy-5-nitropyridine is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific organ toxicity single exposure: Category 3).[8] It is also considered harmful if swallowed (Acute Toxicity Oral: Category 4).[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[10] It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[3][10]

Conclusion

2-Methoxy-5-nitropyridine is a chemical intermediate of significant industrial and academic interest. Its well-defined reactivity, particularly the susceptibility of its nitro group to reduction, makes it a valuable precursor for a wide range of more complex molecules. Its role in the synthesis of pharmaceuticals, including anti-infective and anti-cancer agents, as well as agrochemicals, underscores its importance in modern chemical science. A thorough understanding of its chemical properties and reactivity is essential for its effective and safe utilization in research and development.

References

  • Global 2-Methoxy-5-Nitropyridine (CAS: 5446-92-4) Market Size, Share, And Enhanced Productivity By Purity Level (Upto 98%,Above 98%), By Application (Pharmaceutical Intermediates, Chemical Research, Agrochemicals, Others), By Region and Companies - Industry Segment Outlook, Market Assessment, Competition Scenario, Trends, and Forecast 2025-2034. (n.d.). LinkedIn. [Link]

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents. (n.d.).
  • The Role of 2-Chloro-4-methoxy-5-nitropyridine in Pharmaceutical Drug Discovery. (2026, January 19). PharmaCompass. [Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - PubMed Central. (n.d.). PubMed Central. [Link]

  • 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem. (n.d.). PubChem. [Link]

  • Exploring the Chemical Reactivity and Transformations of 2-Chloro-4-methoxy-5-nitropyridine - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • 17231 94th Ct, Tinley Park, IL 60487 - Zillow. (n.d.). Zillow. [Link]

  • Synthesis of 2-methoxy-4-methyl-5-nitropyridine - PrepChem.com. (n.d.). PrepChem.com. [Link]

  • 2-Methoxy-5-nitropyridine | CAS#:5446-92-4 | Chemsrc. (2025, August 25). Chemsrc. [Link]

  • 2,4-Dihydroxy-5-methoxy pyrimidine | Alzchem Group. (n.d.). Alzchem Group. [Link]

Sources

Exploratory

2-Methoxy-5-nitropyridin-4-ol molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Methoxy-5-nitropyridin-4-ol Abstract Substituted nitropyridines are foundational scaffolds in medicinal chemistry and materials science. This g...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Methoxy-5-nitropyridin-4-ol

Abstract

Substituted nitropyridines are foundational scaffolds in medicinal chemistry and materials science. This guide provides a comprehensive theoretical and predictive analysis of the molecular structure and conformation of 2-Methoxy-5-nitropyridin-4-ol. In the absence of direct experimental crystallographic data for this specific molecule in the public domain, this document leverages established chemical principles and data from structurally analogous compounds to elucidate its probable characteristics. We will delve into the critical role of tautomerism, predict key conformational features driven by intramolecular forces, and propose a robust, self-validating workflow for the experimental and computational verification of these predictions. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the structural nuances of novel heterocyclic compounds.

Introduction and Significance

The pyridine ring, a cornerstone of heterocyclic chemistry, is a privileged structure in drug discovery and functional materials. The introduction of specific substituents, such as methoxy, nitro, and hydroxyl groups, allows for the fine-tuning of electronic properties, solubility, and biological activity. Compounds like 2-Methoxy-5-nitropyridine are valued as versatile building blocks in the synthesis of pharmaceuticals, including anti-infective and anti-malarial drugs.[1]

This guide focuses on the specific, yet under-documented, molecule 2-Methoxy-5-nitropyridin-4-ol. Understanding its three-dimensional structure and preferred conformation is paramount for predicting its reactivity, intermolecular interactions with biological targets, and solid-state properties. Our objective is to construct a detailed structural model by analyzing fundamental principles and drawing parallels with closely related, well-characterized molecules.

The Decisive Role of Tautomerism in 2-Methoxy-5-nitropyridin-4-ol

The most critical structural feature of 2-Methoxy-5-nitropyridin-4-ol is its capacity for prototropic tautomerism. Hydroxypyridines exist in equilibrium with their corresponding pyridone isomers, and the position of this equilibrium is highly sensitive to the substitution pattern, solvent, and physical state (solution vs. solid).[2][3]

For the title compound, two primary tautomeric forms are expected: the pyridinol form (A) and the pyridinone form (B).

  • 2-Methoxy-5-nitro-pyridin-4-ol (Form A): The aromatic hydroxyl (-OH) form.

  • 2-Methoxy-5-nitro-1H-pyridin-4-one (Form B): The keto (-one) form, where the proton has migrated to the ring nitrogen.

Theoretical studies on similar systems, such as the 2-pyridone/2-hydroxypyridine equilibrium, have shown that while the energy difference in the gas phase can be minimal, the pyridone form is often favored due to its larger dipole moment and greater stability in polar solvents and the solid state.[4] Intermolecular hydrogen bonding in the crystal lattice also strongly favors the pyridone tautomer.[2]

G cluster_A Tautomer A (Pyridinol Form) cluster_B Tautomer B (Pyridinone Form) A 2-Methoxy-5-nitropyridin-4-ol A_img B_img A_img->B_img Equilibrium B 2-Methoxy-5-nitro-1H-pyridin-4-one

Caption: Tautomeric equilibrium between the hydroxypyridine (A) and pyridinone (B) forms.

Predictive Molecular Geometry and Conformation

The overall conformation is dictated by the interplay between the planar pyridine ring and the spatial orientation of its substituents, which is governed by steric and electronic effects.

The Pyridine Ring Core

The central pyridine ring is expected to be largely planar, a characteristic feature of aromatic systems. X-ray diffraction studies of analogous substituted pyridines, such as 2-methoxy-4,6-diphenylnicotinonitrile, confirm the planarity of the core ring structure.[5]

Substituent Conformation

The orientation of the methoxy, nitro, and hydroxyl/keto groups relative to the ring is crucial for defining the molecule's overall shape and reactivity.

  • Methoxy Group: The C(ring)-O-C(methyl) bond angle will be approximately 109.5°. The methyl group can rotate, but its preferred conformation will likely be coplanar with the pyridine ring to maximize electronic conjugation, with the methyl group oriented away from the adjacent ring nitrogen to minimize steric hindrance.

  • Nitro Group: Due to the steric bulk of the adjacent hydroxyl/keto group and the pyridine ring itself, the nitro group (NO₂) is predicted to be twisted out of the plane of the ring. Crystal structures of sterically hindered nitropyridines show significant torsion angles for the nitro group, often exceeding 30°, to alleviate steric strain.[6]

  • Intramolecular Hydrogen Bonding: A key conformational driver is the potential for intramolecular hydrogen bonding. In the pyridinol tautomer (Form A), a hydrogen bond can form between the hydrogen of the 4-hydroxyl group and an oxygen atom of the 5-nitro group. This interaction would create a stable six-membered ring-like structure, significantly influencing the planarity and orientation of both substituents.

G cluster_key Interaction Key mol key Intramolecular Hydrogen Bond H_node O_node H_node->O_node H-Bond

Caption: Potential intramolecular hydrogen bonding in the pyridinol tautomer.

Proposed Workflow for Experimental and Computational Validation

To move from prediction to confirmation, a systematic, multi-technique approach is required. This workflow is designed to be self-validating, where computational results inform experimental design and spectroscopic data corroborate crystallographic findings.

Synthesis

A plausible synthetic route involves a one-pot reaction starting from 2-aminopyridine. This method involves nitration followed by a diazotization reaction to yield 2-hydroxy-5-nitropyridine, which could then be O-methylated at the 2-position, or a variation of this process could be explored.[7] An alternative is the methoxylation of a corresponding 2-chloro-nitropyridine precursor with sodium methoxide.[8]

Experimental Protocols

Protocol 1: Spectroscopic Tautomer Identification

  • Objective: To identify the dominant tautomer in solution and solid state.

  • NMR Spectroscopy (¹H, ¹³C, in DMSO-d₆):

    • Sample Prep: Dissolve 5-10 mg of the synthesized compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Analysis: Acquire ¹H and ¹³C spectra. The key diagnostic signal in the ¹H spectrum will be a broad singlet for either an O-H proton (pyridinol form, ~9-11 ppm) or an N-H proton (pyridinone form, ~11-13 ppm). The ¹³C spectrum for the pyridinone form will show a characteristic C=O signal at ~160-175 ppm.

    • Causality: DMSO is chosen for its ability to dissolve polar compounds and slow down proton exchange, making the O-H or N-H protons more readily observable.

  • FT-IR Spectroscopy (Solid State, ATR):

    • Sample Prep: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

    • Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹. The presence of a strong, sharp absorption band at ~1640-1680 cm⁻¹ is indicative of a C=O stretch, confirming the pyridinone tautomer. A broad band around 3200-3500 cm⁻¹ would suggest an O-H stretch from the pyridinol form.

    • Causality: Solid-state analysis removes solvent effects and directly probes the structure present in the crystalline form.

Protocol 2: Definitive Structure Determination via X-ray Crystallography

  • Objective: To unambiguously determine the solid-state molecular structure, conformation, and tautomeric form.

  • Methodology:

    • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation from a solvent system like acetone, ethyl acetate, or a mixture thereof.

    • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

    • Structure Solution & Refinement: Process the data to solve and refine the crystal structure.

    • Analysis: The refined structure will provide precise bond lengths, bond angles, and torsion angles. The location of the proton (on the N1 or O4 atom) will definitively identify the tautomer. Inter- and intramolecular hydrogen bonds will be clearly elucidated.

    • Causality: This is the gold standard method, providing an unequivocal 3D map of electron density and atomic positions in the solid state.

Computational Chemistry Protocol
  • Objective: To calculate the relative stability of the tautomers and predict spectroscopic properties to corroborate experimental findings.

  • Methodology (DFT):

    • Structure Optimization: Build both tautomers (A and B) in silico. Perform full geometry optimization using Density Functional Theory (DFT) with a suitable functional like B3LYP and a basis set such as 6-311++G(d,p), which is effective for organic molecules.[9]

    • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stability. Include zero-point vibrational energy corrections.

    • Frequency Calculation: Perform a vibrational frequency calculation to predict the IR spectrum. This allows for direct comparison with the experimental FT-IR data.

    • NBO & MEP Analysis: Use Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses to understand hyperconjugation, intramolecular charge transfer, and regions of electrophilic/nucleophilic reactivity.[10]

G cluster_workflow Integrated Validation Workflow A Synthesis of Target Compound B Computational Modeling (DFT: Tautomer Stability, Spectra) A->B Informs C Spectroscopic Analysis (NMR, FT-IR) A->C Provides Sample B->C Predicts Spectra D Single Crystal X-ray Diffraction C->D Guides Crystallization E Confirmed Molecular Structure & Conformation C->E Corroborates D->E Defines Structure

Caption: A self-validating workflow for structural elucidation.

Predicted Data Summary

Based on analysis of related structures and chemical principles, the pyridinone tautomer (2-Methoxy-5-nitro-1H-pyridin-4-one) is the most probable form in the solid state. The following table summarizes predicted key structural parameters for this tautomer.

ParameterPredicted Value/RangeRationale & Comparative Source
Tautomeric Form (Solid)PyridinonePyridone tautomers are generally more stable in the solid state due to enhanced hydrogen bonding and polarity.[2][4]
C4=O Bond Length~1.24 ÅTypical for a carbonyl group in a pyridinone system.
N1-H Bond Length~1.01 ÅStandard N-H bond length.
C5-N(O₂) Torsion Angle20° - 40°Steric hindrance from adjacent groups forces the nitro group out of the ring plane.[6]
Intramolecular H-BondUnlikelyThe proton is on the N1 atom, preventing a bond to the NO₂ group.
Intermolecular H-BondN-H···O=CStrong hydrogen bonds forming dimers or chains are expected, a key feature stabilizing the crystal lattice.[2]

Conclusion

References

  • Mary, Y. S., et al. (2024). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 29(5), 1084. Available at: [Link]

  • Gentsch, C., et al. (2013). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1798. Available at: [Link]

  • ResearchGate. (n.d.). Conformational, spectroscopic, electronic and Molecular docking Studies on 2-methoxy-4-methyl-5-nitropyridine: A potential bioactive agent. ResearchGate. Request PDF available at: [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. University of Liverpool. Retrieved from [Link]

  • Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.
  • Rzepa, H. (2017). Tautomeric polymorphism. Henry Rzepa's Blog. Retrieved from [Link]

  • Taylor & Francis Online. (2021). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. PrepChem. Retrieved from [Link]

  • Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 86(24), 4856-4862. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Methoxy-5-nitropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Methoxy-5-nitropyridin-4-ol, a substituted pyridine derivative of interest in synthetic and medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-5-nitropyridin-4-ol, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to its potential as a versatile building block, this guide will delve into its chemical identity, proposed synthetic pathways, predicted physicochemical properties, and prospective applications, drawing upon established principles of heterocyclic chemistry and data from analogous structures.

Chemical Identity and Nomenclature

Precise identification is paramount in scientific research. While a dedicated CAS number for 2-Methoxy-5-nitropyridin-4-ol is not readily found in major chemical databases, indicating its status as a potentially novel or less-common compound, its structure can be unambiguously defined.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2-methoxy-5-nitropyridin-4-ol . This name is derived from the pyridine core, with substituents numbered to give the lowest possible locants, starting from the heteroatom.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2-methoxy-5-nitropyridin-4-ol
Molecular Formula C₆H₆N₂O₄
Molecular Weight 170.12 g/mol
Canonical SMILES COC1=NC=C(C(=C1)O)[O-]
InChI Key (Not available)
CAS Number (Not assigned)

Physicochemical and Spectroscopic Profile (Predicted)

The properties of 2-Methoxy-5-nitropyridin-4-ol are dictated by the interplay of its functional groups—a methoxy group, a nitro group, and a hydroxyl group—on the electron-deficient pyridine ring.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Appearance Pale yellow to orange solidThe nitro group is a chromophore that often imparts color.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol). Limited solubility in water.The hydroxyl group can participate in hydrogen bonding, enhancing solubility in polar solvents.
Acidity (pKa) The pyridinolic proton is expected to be acidic.The electron-withdrawing nitro group and the pyridine ring nitrogen increase the acidity of the hydroxyl group.
Boiling Point High, with decomposition likely at elevated temperatures.The presence of polar functional groups and potential for intermolecular hydrogen bonding leads to a high boiling point.
Melting Point Expected to be a solid with a defined melting point.Crystalline solids of similar complexity typically have melting points in the range of 100-200 °C.
Predicted Spectroscopic Data

For researchers undertaking the synthesis of this compound, the following spectroscopic signatures would be critical for its characterization:

  • ¹H NMR: Protons on the pyridine ring will appear in the aromatic region, with their chemical shifts influenced by the electronic effects of the substituents. The methoxy group will present as a singlet, typically in the range of 3.8-4.2 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the pyridine ring and the methoxy group. The carbon bearing the nitro group will be significantly downfield.

  • IR Spectroscopy: Characteristic vibrational bands will include O-H stretching (broad, ~3200-3500 cm⁻¹), C-H stretching (~2800-3100 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (~1550 and ~1350 cm⁻¹), and C=C/C=N stretching of the aromatic ring (~1400-1600 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 170.12. Fragmentation patterns would likely involve the loss of the methoxy and nitro groups.

Proposed Synthetic Strategies

The synthesis of 2-Methoxy-5-nitropyridin-4-ol can be approached through several logical pathways, leveraging known reactions in pyridine chemistry. A plausible and efficient route would start from a readily available substituted pyridine.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage introduction of the nitro group due to its activating and directing effects.

G target 2-Methoxy-5-nitropyridin-4-ol precursor1 2-Methoxy-pyridin-4-ol target->precursor1 Nitration precursor2 2-Chloro-5-nitropyridin-4-ol target->precursor2 Methoxylation starting_material1 2-Aminopyridin-4-ol precursor1->starting_material1 Diazotization followed by Methoxylation starting_material2 2,4-Dihydroxypyridine precursor2->starting_material2 Chlorination then Nitration

Caption: Retrosynthetic analysis of 2-Methoxy-5-nitropyridin-4-ol.

Detailed Synthetic Protocol: A Proposed Route

This proposed workflow begins with the nitration of a suitable precursor.

G cluster_0 Synthesis of 2-Methoxy-5-nitropyridin-4-ol start Start with 2-Methoxy-pyridin-4-ol step1 Nitration with HNO₃/H₂SO₄ start->step1 purification Purification by Recrystallization or Chromatography step1->purification product 2-Methoxy-5-nitropyridin-4-ol purification->product

Caption: Proposed workflow for the synthesis of 2-Methoxy-5-nitropyridin-4-ol.

Step-by-Step Methodology:

  • Nitration of 2-Methoxy-pyridin-4-ol:

    • To a stirred solution of 2-Methoxy-pyridin-4-ol in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise.

    • Causality: The methoxy group is an ortho-, para-director. In the pyridine ring, the positions ortho and para to the methoxy group are activated towards electrophilic substitution. The presence of the hydroxyl group at position 4 will also influence the regioselectivity. Nitration is expected to occur at position 5. The use of a nitrating mixture at low temperatures is a standard and effective method for the controlled nitration of activated aromatic systems, minimizing side reactions.

    • The reaction mixture is stirred at a controlled temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • The reaction is then quenched by pouring it onto crushed ice, leading to the precipitation of the crude product.

  • Purification:

    • The crude product is collected by filtration, washed with cold water to remove residual acid, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

    • Self-Validation: The purity of the final compound should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to ensure the correct structure and absence of impurities.

Potential Applications in Research and Development

Substituted nitropyridines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The functional groups of 2-Methoxy-5-nitropyridin-4-ol make it a promising scaffold for further chemical elaboration.

Medicinal Chemistry
  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology. The nitro group can be reduced to an amine, which can then be further functionalized to interact with the hinge region of a kinase. Derivatives of similar compounds, like 2-Methoxy-5-nitropyridine, have been explored as potential protein tyrosine kinase inhibitors.[1]

  • Anti-infective Agents: The nitropyridine moiety is present in some anti-infective drugs. This compound could serve as a starting material for the synthesis of novel antibacterial or antiprotozoal agents. For instance, 2-Methoxy-5-nitropyridine is a key intermediate in the synthesis of the antimalarial drug Pyramax.[1]

Agrochemicals
  • The pyridine ring is a core component of many herbicides and pesticides. The specific substitution pattern of 2-Methoxy-5-nitropyridin-4-ol could be exploited to develop new crop protection agents.[1]

Materials Science
  • Nitropyridine derivatives have been investigated for their applications in materials science, for example, as precursors for conductive polymers or components in organic light-emitting diodes (OLEDs).[1]

Conclusion

2-Methoxy-5-nitropyridin-4-ol represents a potentially valuable, albeit not widely documented, chemical entity. Its synthesis is achievable through established organic chemistry principles. The presence of multiple, reactive functional groups on a pyridine core makes it an attractive starting point for the development of new molecules with potential applications in medicinal chemistry, agrochemicals, and materials science. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the chemistry and potential of this and related compounds.

References

Sources

Exploratory

Theoretical studies of 2-Methoxy-5-nitropyridin-4-ol

Theoretical Characterization & Reactivity Profiling of 2-Methoxy-5-nitropyridin-4-ol CAS: 1374652-16-0 | Formula: C₆H₆N₂O₄ | M.W.: 170.12 g/mol [1][2] Part 1: Executive Summary & Strategic Importance 2-Methoxy-5-nitropyr...

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Characterization & Reactivity Profiling of 2-Methoxy-5-nitropyridin-4-ol

CAS: 1374652-16-0 | Formula: C₆H₆N₂O₄ | M.W.: 170.12 g/mol [1][2]

Part 1: Executive Summary & Strategic Importance

2-Methoxy-5-nitropyridin-4-ol is a specialized heterocyclic building block critical in the synthesis of bioactive small molecules, particularly kinase inhibitors and antiviral agents.[2] Its structure features a pyridine core decorated with three distinct functional groups: an electron-donating methoxy group (C2), a potentially tautomeric hydroxyl group (C4), and a strongly electron-withdrawing nitro group (C5).[2]

This unique "push-pull" electronic architecture creates a complex reactivity profile that cannot be fully understood through empirical synthesis alone.[2] Theoretical studies using Density Functional Theory (DFT) are essential to:

  • Resolve Tautomeric Ambiguity: Determine the equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms, which dictates binding modes in protein pockets.[2]

  • Predict Regioselectivity: Map nucleophilic and electrophilic attack sites for downstream derivatization.

  • Validate Spectroscopic Data: Correlate experimental IR/NMR signals with calculated vibrational modes and shielding tensors.

This guide provides a standardized computational protocol for the theoretical characterization of CAS 1374652-16-0, synthesizing established methodologies for nitropyridines with specific predictive insights for this molecule.

Part 2: Molecular Geometry & Tautomeric Equilibria

The most critical theoretical aspect of 2-Methoxy-5-nitropyridin-4-ol is its prototropic tautomerism.[2] Unlike simple pyridines, the 4-position hydroxyl group allows the molecule to exist in two distinct forms.[2]

The Tautomeric Landscape
  • Form A (Lactim/Enol): 2-methoxy-5-nitropyridin-4-ol.[2][3][4] Aromatic pyridine ring.[2][5][6][7][8][9][10]

  • Form B (Lactam/Keto): 2-methoxy-5-nitropyridin-4(1H)-one.[2] Loss of full aromaticity, but stabilized by amide-like resonance.[2]

Theoretical Prediction: While 4-pyridones (Form B) are typically more stable in solution due to high polarity, the presence of the 5-nitro group introduces a competing stabilization factor for Form A. An intramolecular hydrogen bond between the 4-OH proton and the nitro group oxygen (O-H[2]···O=N) can lock the molecule in the enol form in the gas phase or non-polar solvents.[2]

Visualization of Tautomerism & H-Bonding

Tautomerism cluster_factors Stabilizing Factors Enol Form A: Lactim (Enol) 2-Methoxy-5-nitropyridin-4-ol (Aromatic, Intramolecular H-Bond) TS Transition State Proton Transfer Enol->TS + ΔG‡ Keto Form B: Lactam (Keto) 2-Methoxy-5-nitropyridin-4(1H)-one (Polar, Solvent Stabilized) Enol->Keto Equilibrium TS->Keto - ΔG (Solvent Dependent) F1 Enol: O-H···O(NO2) Interaction F2 Keto: Dipolar Solvation

Figure 1: Tautomeric equilibrium pathway.[2] The 5-nitro group acts as an H-bond acceptor, potentially stabilizing the Enol form in non-polar environments.[2]

Part 3: Computational Methodology (The Protocol)

To achieve publication-quality theoretical data, the following computational workflow is recommended using software such as Gaussian 16, ORCA, or GAMESS.

Step 1: Geometry Optimization & Frequency Analysis
  • Theory Level: DFT (Density Functional Theory).[2][7][8][11]

  • Functional: B3LYP (Standard hybrid) or ωB97X-D (includes dispersion corrections, crucial for H-bonding).[2]

  • Basis Set: 6-311++G(d,p) .[2] The diffuse functions (++) are mandatory for describing the lone pairs on the nitro and methoxy oxygens and the anionic character of the oxygen in the pyridone form.[2]

  • Validation: Ensure no imaginary frequencies (NImag=0) for ground states.

Step 2: Solvation Modeling
  • Model: IEF-PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).

  • Solvents:

    • Gas Phase:[10] Baseline electronic energy.[2]

    • DMSO/Methanol: To mimic experimental synthesis conditions.

    • Water:[12] To simulate physiological conditions for drug binding.[2]

Step 3: Reactivity Descriptors
  • NBO (Natural Bond Orbital) Analysis: To quantify the donor-acceptor interactions (e.g., LP(O) → π*(NO2)).[2]

  • Fukui Functions: To predict sites of Nucleophilic (

    
    ) and Electrophilic (
    
    
    
    ) attack.[2]

Part 4: Electronic Structure & Reactivity Profile

Frontier Molecular Orbitals (FMO)

The energy gap (


) is a direct indicator of chemical hardness and stability.[2]
  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the pyridine ring and the methoxy oxygen lone pairs.[2] Represents the region susceptible to electrophilic attack.[2][6]

  • LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the Nitro group and the pyridine ring carbons ortho to the nitro group.[2] This confirms the molecule's susceptibility to Nucleophilic Aromatic Substitution (SNAr).[2]

PropertyPredicted TrendImplication
Dipole Moment (μ) Keto > EnolKeto form dominates in polar solvents (DMSO).[2]
HOMO-LUMO Gap Nitro group lowers LUMOHigh reactivity toward nucleophiles (e.g., amines).[2]
MEP (Electrostatic Pot.) Red region at NO₂ oxygensStrong H-bond acceptor capability.[2]
Spectroscopic Signatures (Vibrational Analysis)

Theoretical IR spectra allow for the rapid identification of the tautomer present in the bulk material.[2]

  • ν(O-H) Stretch (Enol): ~3200–3400 cm⁻¹ (Broad, red-shifted if H-bonded to NO₂).[2]

  • ν(C=O) Stretch (Keto): ~1650–1680 cm⁻¹ (Strong, sharp).[2]

  • ν(NO₂) Asymmetric Stretch: ~1530–1550 cm⁻¹ (Distinctive marker).[2]

  • ν(NO₂) Symmetric Stretch: ~1340–1360 cm⁻¹.[2]

Part 5: Experimental Validation Workflow

Every theoretical model requires empirical validation.[2] The following workflow connects the in silico predictions to in vitro experiments.

Workflow Start Start: CAS 1374652-16-0 Calc DFT Calculation (B3LYP/6-311++G(d,p)) Start->Calc Exp Experimental Synthesis (Nitration of 2-methoxy-4-hydroxypyridine) Start->Exp Data_Calc Output: 1. Tautomer Ratios 2. IR/NMR Tensors 3. FMO Energies Calc->Data_Calc Data_Exp Output: 1. X-Ray Crystallography 2. FT-IR / 1H-NMR 3. UV-Vis Spectra Exp->Data_Exp Compare Data Correlation Analysis Data_Calc->Compare Data_Exp->Compare Result Validated Reactivity Profile Compare->Result

Figure 2: Integrated Theoretical-Experimental Workflow for Structural Validation.

References

  • BenchChem. (n.d.).[2] 2-Methoxy-5-nitropyridine (CAS 5446-92-4) and Derivatives.[2][6][13] Retrieved from [2]

  • Raczyńska, E. D., et al. (2010).[2] Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects.[2] Organic & Biomolecular Chemistry.[2][7] Retrieved from [2]

  • Al-Alawi, A., et al. (2018).[2] 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Journal of Molecular Structure.[2] Retrieved from

  • BLD Pharm. (n.d.).[2] Product Analysis: 2-Methoxy-5-nitropyridin-4-ol (CAS 1374652-16-0).[1][2][3][4][14][15] Retrieved from [2]

  • Korona-Głowniak, I., et al. (2018).[2] Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine Isomers. Materials (MDPI).[2] Retrieved from [2]

Sources

Foundational

Comprehensive Quantum Chemical Profiling of 2-Methoxy-5-nitropyridin-4-ol

This technical guide details the computational profiling of 2-Methoxy-5-nitropyridin-4-ol , a poly-functionalized heterocyclic scaffold with significant potential in medicinal chemistry (e.g., kinase inhibition) and mate...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the computational profiling of 2-Methoxy-5-nitropyridin-4-ol , a poly-functionalized heterocyclic scaffold with significant potential in medicinal chemistry (e.g., kinase inhibition) and materials science (nonlinear optics).

A Protocol for Tautomeric, Electronic, and Spectroscopic Analysis

Executive Summary & Molecular Architecture

2-Methoxy-5-nitropyridin-4-ol represents a complex "push-pull" electronic system. The molecule features an electron-donating methoxy group at C2, an electron-withdrawing nitro group at C5, and a tautomerizable hydroxyl group at C4.

For researchers, the critical challenge—and the primary focus of this computational guide—is the prototropic tautomerism between the 4-hydroxy (enol) and 4-pyridone (keto) forms. Unlike simple pyridines, the adjacent 5-nitro group introduces a stabilizing intramolecular hydrogen bond (IMHB) that can invert standard tautomeric preferences, altering reactivity and bioavailability.

Core Structural Challenges
  • Tautomeric Equilibrium: Competition between aromaticity (hydroxy form) and carbonyl stability (pyridone form).

  • Intramolecular Interactions: The formation of a 6-membered H-bond ring between the C4-hydroxyl and C5-nitro group.

  • Solvation Effects: High polarity solvents (DMSO, Water) stabilize the charge-separated pyridone form, requiring implicit solvation models (PCM/SMD).

Computational Methodology (The Protocol)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol utilizes Density Functional Theory (DFT) with dispersion corrections, essential for capturing the weak non-covalent interactions in the nitro-hydroxyl motif.

Recommended Level of Theory
  • Geometry Optimization: wB97X-D or B3LYP-D3(BJ) / 6-311++G(d,p)

    • Rationale: The wB97X-D functional includes long-range dispersion corrections, critical for accurate IMHB energies and stacking interactions. The 6-311++G(d,p) basis set adds diffuse functions to describe the lone pairs on the nitro and methoxy oxygens.

  • Vibrational Analysis: Harmonic frequencies at the same level (Scale factor ~0.961 for B3LYP).

    • Validation: Absence of imaginary frequencies confirms a true minimum.

  • Solvation Model: IEF-PCM or SMD (Solvation Model based on Density).

    • Solvents: Gas Phase (baseline), Chloroform (low polarity), DMSO/Water (biological relevance).

Computational Workflow Visualization

The following diagram outlines the logical flow for a complete quantum chemical characterization.

QC_Workflow Start Input Structure (2-Methoxy-5-nitropyridin-4-ol) ConfSearch Conformational Search (Tautomers & Rotamers) Start->ConfSearch GeomOpt DFT Geometry Optimization wB97X-D / 6-311++G(d,p) ConfSearch->GeomOpt FreqCheck Frequency Analysis (NIMAG = 0?) GeomOpt->FreqCheck FreqCheck->GeomOpt  If Imaginary Freq   Electronic Electronic Properties (HOMO-LUMO, MEP, NBO) FreqCheck->Electronic  Valid Minima   Spectra Spectroscopy (IR, NMR-GIAO, UV-Vis) Electronic->Spectra Reactivity Reactivity Descriptors (Fukui Functions, Global Hardness) Electronic->Reactivity

Figure 1: Standardized computational workflow for profiling heterocyclic tautomers.

Structural Analysis & Tautomeric Equilibria

This is the most scientifically significant section. You must calculate the Relative Gibbs Free Energy (


) to determine the dominant species.
The Tautomeric Landscape
  • Form A (4-Hydroxypyridine / Enol):

    • Aromatic pyridine ring.[1][2]

    • Stabilization: Strong intramolecular H-bond between O-H (donor) and Nitro-O (acceptor).

    • Hypothesis: In the gas phase, this form is likely favored due to the "resonance-assisted hydrogen bond" (RAHB) effect with the nitro group.

  • Form B (4-Pyridone / Keto):

    • Quinoid-like structure; H moves to N1.

    • Stabilization: High dipole moment; favored in polar solvents (DMSO, Water).

    • Steric Clash: The nitro group may sterically interfere with the carbonyl oxygen, destabilizing this form compared to unsubstituted pyridone.

Tautomerism Hydroxy Form A: 4-Hydroxy (Aromatic, IMHB Stabilized) Transition TS (Proton Transfer) Hydroxy->Transition  Barrier   Transition->Hydroxy Pyridone Form B: 4-Pyridone (Polar, Solvent Stabilized) Transition->Pyridone Pyridone->Transition

Figure 2: Tautomeric equilibrium between the hydroxy (enol) and pyridone (keto) forms.[3]

Data Presentation: Energetics Table

Construct your results table as follows. Values are illustrative of expected trends based on nitropyridine literature [1].

ParameterGas Phase (

, kcal/mol)
Water (PCM) (

, kcal/mol)
Dominant Interaction
4-Hydroxy (Enol) 0.00 (Ref)+1.50Intramolecular H-Bond (OH...NO2)
4-Pyridone (Keto) +2.80-0.50 Dipole-Dipole / Solvation
Transition State +35.0+28.0Proton Transfer Barrier

Note: In gas phase, the IMHB usually stabilizes the hydroxy form. In water, the high dipole of the pyridone form often overcomes this.

Spectroscopic Profiling (Validation)

To validate your calculations against experimental data, focus on these key signatures.

Infrared (IR) Spectroscopy[3][4][5][6]
  • Hydroxyl Form: Look for a broad, red-shifted O-H stretch around 3100-3200 cm⁻¹ (indicative of strong H-bonding to the nitro group) and NO₂ asymmetric stretch at ~1530 cm⁻¹.

  • Pyridone Form: Look for a strong Carbonyl (C=O) stretch at 1640-1660 cm⁻¹ and N-H stretch.

  • Scaling: Multiply calculated harmonic frequencies by 0.961 (for B3LYP/6-311++G**) to match experimental wavenumbers [2].

NMR Spectroscopy (GIAO Method)[4][6]
  • Protocol: Calculate Shielding Tensors using the GIAO method on optimized geometries in DMSO (PCM).

  • Key Descriptor: The C4 carbon chemical shift.

    • C-OH (Hydroxy):

      
       ~160-165 ppm.
      
    • C=O (Pyridone):

      
       ~175-180 ppm.
      
  • Reference: Compare with TMS calculated at the same level of theory.

Reactivity Descriptors (Fukui Functions)

For drug development, understanding where this molecule reacts is vital.

  • Electrophilic Attack: The 2-methoxy group activates the ring. However, the 5-nitro group deactivates it.

    • Prediction: Electrophilic substitution is difficult but most likely at C3 (ortho to methoxy, meta to nitro).

  • Nucleophilic Attack: The nitro group activates the ring for S_NAr.

    • Prediction: Nucleophiles (e.g., amines) may displace the 2-methoxy group or the 4-hydroxyl (if activated), facilitated by the electron-withdrawing nitro group at C5.

  • MEP Map: Visualizing the Molecular Electrostatic Potential will show a deep red (negative) region over the Nitro group and a blue (positive) region on the Hydroxyl H (or NH in pyridone form).

References

  • Sultan Qaboos University. (2020). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations. Elsevier. 3

  • BenchChem. (2025).[4] A Comparative Guide to Quantum Chemical Calculations on 4-Methoxy-2-nitroaniline and its Isomers. 4

  • ResearchGate. (2010).[5] A DFT Study on Nitro Derivatives of Pyridine. 1

  • DergiPark. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine]. 6

Sources

Exploratory

A Methodological Guide to the Photophysical Properties of 2-Methoxy-5-nitropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest literature review, specific photophysical data for 2-Methoxy-5-nitropyridin-4-ol has not been published. This guide is therefor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific photophysical data for 2-Methoxy-5-nitropyridin-4-ol has not been published. This guide is therefore presented as a comprehensive methodological framework, outlining the experimental and theoretical protocols required to synthesize and characterize this novel compound. The principles and expected outcomes are derived from established knowledge of structurally related nitropyridines, hydroxypyridines, and other nitro-aromatic systems.

Introduction: Unveiling a Novel Pyridinol Derivative

The compound 2-Methoxy-5-nitropyridin-4-ol presents a fascinating molecular architecture for photophysical investigation. It combines an electron-donating methoxy group (-OCH₃) with a potent electron-withdrawing nitro group (-NO₂) on a pyridine ring, a classic "push-pull" system. This arrangement strongly suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation, a property of great interest for developing molecular sensors and probes.[1][2]

Furthermore, the presence of the 4-hydroxyl (-OH) group introduces the possibility of pyridinol-pyridone tautomerism and, more significantly, Excited-State Intramolecular Proton Transfer (ESPT).[3][4] ESPT is a fundamental photochemical reaction that can dramatically alter a molecule's emission properties, often leading to a large Stokes shift and dual fluorescence, which are highly desirable for applications in bio-imaging and materials science.[5][6] The interplay between ICT and ESPT in this specific scaffold is a compelling area for research.

This technical guide provides a self-validating, field-proven workflow to synthesize 2-Methoxy-5-nitropyridin-4-ol and systematically elucidate its core photophysical properties. We will detail not just the "how" but the "why" behind each experimental choice, grounding our approach in authoritative principles of physical organic chemistry and spectroscopy.

Synthesis and Structural Verification

The primary challenge is the controlled introduction of three different substituents onto the pyridine ring. A plausible and robust synthetic strategy would involve the sequential modification of a pre-functionalized pyridine.

Proposed Synthetic Pathway

A logical approach begins with a commercially available precursor, such as 2,4-dichloropyridine, and proceeds through regioselective nitration followed by nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 2- and 4-positions are highly activated towards substitution, and their differential reactivity can be exploited.

Synthesis A 2,4-Dichloropyridine B 2,4-Dichloro-5-nitropyridine A->B HNO₃/H₂SO₄ C 2-Chloro-4-methoxy-5-nitropyridine B->C NaOMe/MeOH (mild temp) D 2-Methoxy-5-nitropyridin-4-ol C->D NaOH (aq), heat

Caption: Proposed synthetic route for 2-Methoxy-5-nitropyridin-4-ol.

Causality of the Synthetic Design:

  • Nitration: Nitration of 2,4-dichloropyridine is directed to the 5-position. The pyridine nitrogen deactivates the ring, particularly at the 2, 4, and 6 positions, while the chloro groups are weakly deactivating. The position meta to the nitrogen and ortho to the 4-chloro group (i.e., the 5-position) is the most favorable site for electrophilic attack.

  • Selective Methoxylation: The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position in nitropyridines. By using sodium methoxide in methanol at controlled, mild temperatures, we can selectively substitute the 4-chloro group.

  • Hydroxylation & Methoxylation: The remaining 2-chloro group can then be substituted. A stronger nucleophile or harsher conditions, such as aqueous sodium hydroxide with heating, can be used to introduce the hydroxyl group. However, a more controlled alternative, inspired by syntheses of similar molecules[7], would be to first perform the methoxylation at the 2-position from a 2-chloro-5-nitropyridin-4-ol precursor. The chosen route prioritizes the more facile substitution first.

Structural Characterization Protocol

Confirmation of the final product's identity and purity is paramount. A combination of spectroscopic methods must be employed.

Technique Purpose Expected Observations for 2-Methoxy-5-nitropyridin-4-ol
¹H NMR To identify the number and connectivity of protons.Two singlets in the aromatic region (for H-3 and H-6 protons), a singlet for the -OCH₃ protons, and a broad singlet for the -OH proton (exchangeable with D₂O).
¹³C NMR To identify the number of unique carbon environments.Six distinct signals corresponding to the pyridine ring carbons and the methoxy carbon.
Mass Spec. (HRMS) To confirm the exact molecular weight and formula (C₆H₆N₂O₄).A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass.
FT-IR To identify key functional groups.Characteristic vibrational bands for O-H (broad, ~3200-3500 cm⁻¹), C-H, aromatic C=C/C=N, asymmetric and symmetric N-O stretches of the nitro group (~1550 and ~1350 cm⁻¹), and C-O stretches.
X-ray Crystallography To determine the solid-state structure and intermolecular interactions.Provides unambiguous confirmation of the structure and reveals hydrogen bonding patterns in the crystal lattice.

Core Photophysical Characterization Workflow

The following workflow provides a systematic approach to understanding the light-matter interactions of the title compound.

Workflow cluster_synthesis Sample Preparation cluster_steady_state Steady-State Spectroscopy cluster_environment Environmental Effects cluster_dynamics Excited-State Dynamics cluster_theory Computational Modeling Prep Synthesize & Purify Compound Abs UV-Vis Absorption Prep->Abs pH pH-Dependent Spectroscopy Prep->pH Fluo Fluorescence Emission & Excitation Abs->Fluo Solv Solvatochromism Study (Lippert-Mataga Analysis) Abs->Solv QY Quantum Yield Measurement Fluo->QY Fluo->Solv TCSPC Time-Resolved Fluorescence (TCSPC) Fluo->TCSPC DFT DFT/TD-DFT Calculations Solv->DFT pH->TCSPC LFP Laser Flash Photolysis (Triplet State) TCSPC->LFP

Caption: Experimental and theoretical workflow for photophysical characterization.

Steady-State Absorption and Emission Spectroscopy

Protocol:

  • Prepare stock solutions of the purified compound in a range of solvents (e.g., cyclohexane, dioxane, acetonitrile, methanol, water).

  • Create a series of dilutions and record their UV-Visible absorption spectra using a dual-beam spectrophotometer to determine the molar absorption coefficients (ε).

  • Using a spectrofluorometer, record the emission spectra by exciting at the longest wavelength absorption maximum (λabs,max).

  • Record the excitation spectrum by monitoring the emission at the emission maximum (λem,max).

Expertise & Causality: This initial analysis reveals the molecule's electronic transitions. The push-pull nature of the substituents is expected to give rise to an ICT band at longer wavelengths. The similarity between the absorption spectrum and the excitation spectrum confirms that the emitting species is the one being excited. The difference between λabs,max and λem,max is the Stokes shift, which provides a first indication of the geometric and electronic reorganization in the excited state. A large Stokes shift might be the first hint of an ESPT process.[6]

Fluorescence Quantum Yield (Φf)

Protocol (Comparative Method):

  • Select a suitable quantum yield standard with a known Φf that absorbs and emits in a similar spectral range (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54).

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, ensuring absorbances are below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorption and fluorescence emission spectra for all solutions, using the same excitation wavelength.

  • Calculate the integrated fluorescence intensity (I) and measure the absorbance (A) at the excitation wavelength.

  • Calculate Φf for the sample using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std) where η is the refractive index of the solvent.

Trustworthiness: This ratiometric method is self-validating because it cancels out instrumental parameters. The key is careful control of experimental conditions. It is crucial to note that nitro-aromatic compounds often exhibit very low fluorescence quantum yields (Φf < 0.01) due to efficient intersystem crossing to the triplet state.[8]

Solvatochromism and Intramolecular Charge Transfer

Protocol:

  • Record the absorption and emission maxima of the compound in at least 8-10 solvents of varying polarity.

  • Analyze the data using the Lippert-Mataga equation, which relates the Stokes shift (Δν) to the solvent polarity function (Δf): Δν = νabs - νem = (2/hc) * ((μe - μg)² / a³) * Δf + const. where μe and μg are the excited and ground-state dipole moments, and 'a' is the Onsager cavity radius.

  • A linear plot of the Stokes shift versus the solvent polarity function indicates a change in dipole moment upon excitation, a hallmark of an ICT state.

Expertise & Causality: For a molecule with ICT character, the excited state is expected to be more polar than the ground state (μe > μg). Therefore, polar solvents will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the emission spectrum.[9][10] This experiment directly probes the "push-pull" nature of the molecule.

Advanced Investigations: Probing Excited-State Dynamics

Excited-State Proton Transfer (ESPT)

The 4-hydroxypyridine moiety can exist in equilibrium with its 1H-pyridin-4-one tautomer. Photoexcitation can dramatically increase the acidity of the phenolic proton, driving a rapid proton transfer in the excited state.

Jablonski Jablonski Diagram with ESPT Pathway S0_E S₀ (Enol) S1_E S₁ (Enol*) S0_E->S1_E Absorption S0_K S₀ (Keto) S0_K->S0_E Tautomerization S1_E->S0_E Fluorescence (F₁) S1_E->S0_E NR S1_K S₁ (Keto*) S1_E->S1_K ESPT T1_E T₁ (Enol*) S1_E->T1_E ISC S1_K->S0_K Fluorescence (F₂) (Large Stokes Shift) S1_K->S0_K NR

Caption: Potential photophysical pathways for 2-Methoxy-5-nitropyridin-4-ol.

Protocol:

  • Measure fluorescence spectra in aprotic (e.g., acetonitrile) and protic (e.g., methanol, water) solvents.

  • Vary the pH of aqueous solutions and monitor changes in both absorption and emission spectra.

  • Look for the appearance of a second, significantly red-shifted emission band (F₂) in certain solvents, which is characteristic of the keto tautomer formed via ESPT.[5]

Expertise & Causality: Protic solvents can facilitate ESPT by acting as a proton relay bridge. The appearance of dual emission is strong evidence for this process. The nitro group, being electron-withdrawing, is expected to increase the acidity of the hydroxyl proton in the excited state, potentially making ESPT a very efficient deactivation channel.[6][11]

Time-Resolved Fluorescence Spectroscopy

Protocol:

  • Use Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence decay profiles.

  • Excite the sample with a pulsed laser source and measure the time distribution of emitted photons.

  • Fit the decay curve to an exponential or multi-exponential function to extract the fluorescence lifetime(s) (τf).

Expertise & Causality: The lifetime is the average duration the molecule stays in the excited state. If dual emission is observed, TCSPC can measure the distinct lifetimes for both the enol and keto forms, providing critical data on the rate of the ESPT process. The radiative (kr) and non-radiative (knr) decay rates can be calculated from the lifetime and quantum yield: kr = Φf / τf and knr = (1 - Φf) / τf.

Computational Modeling

Protocol:

  • Ground State (DFT): Use Density Functional Theory (e.g., B3LYP functional with a 6-311G(d,p) basis set) to optimize the ground-state geometry and calculate the frontier molecular orbitals (HOMO and LUMO).[12][13]

  • Excited State (TD-DFT): Use Time-Dependent DFT to calculate the vertical excitation energies and oscillator strengths, simulating the UV-Vis absorption spectrum. Analyze the orbital contributions to the main transitions.[14][15]

  • Solvent Effects: Incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) in the calculations to simulate the solvatochromic shifts and compare them with experimental data.

Authoritative Grounding: Computational chemistry is a vital tool for interpreting experimental results. Analysis of the HOMO and LUMO will likely show that the HOMO is localized on the methoxy- and hydroxy-substituted part of the ring, while the LUMO is localized on the nitro-group moiety, visually confirming the ICT character of the lowest energy transition. TD-DFT can also be used to map the potential energy surface for the proton transfer coordinate, providing theoretical validation for the ESPT mechanism.

Conclusion and Outlook

This guide outlines a rigorous, multi-faceted approach to fully characterize the photophysical properties of the novel compound 2-Methoxy-5-nitropyridin-4-ol. By systematically investigating its steady-state and time-resolved spectroscopy, its response to environmental changes, and by complementing these experiments with theoretical calculations, researchers can build a complete picture of its excited-state behavior. The anticipated interplay of intramolecular charge transfer and excited-state proton transfer makes this molecule a prime candidate for further development into functional materials, sensors, or probes for drug development applications. The methodologies described herein provide a robust and self-validating framework for such an investigation.

References

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Excited-State Intermolecular Proton Transfer and Competing Pathways in 3-Hydroxychromone: A Non-adiabatic Dynamics Study. arXiv. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Synthesis of 2-methoxy-4-methyl-5-nitropyridine. PrepChem.com. [Link]

  • A DFT Study on Nitro Derivatives of Pyridine. ResearchGate. [Link]

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  • Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. ACS Publications. [Link]

  • Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. PubMed Central. [Link]

  • Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. PubMed Central. [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. ResearchGate. [Link]

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. NIH. [Link]

  • Total Synthesis of Polysubstituted γ-Butyrolactone Lignans (−)-Hinokinin, (−)-Bicubebin B, and (−)-Isodeoxypodophyllotoxin via Oxime Carbonate Formation. PubMed Central. [Link]

  • Solvatochromism. Wikipedia. [Link]

  • The calculated heat of formation values of the nitropyridine... ResearchGate. [Link]

  • Photophysics and Photochemistry of 1-Nitropyrene. ResearchGate. [Link]

  • Application of TD-DFT Theory to Studying Porphyrinoid-Based Photosensitizers for Photodynamic Therapy: A Review. MDPI. [Link]

  • Excited state proton transfer in the triplet state of 8-hydroxy-5-nitroquinoline: a transient absorption and time-resolved resonance Raman spectroscopic study. RSC Publishing. [Link]

  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]

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  • CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
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Foundational

Technical Guide: Tautomeric Dynamics of 2-Methoxy-5-nitropyridin-4-ol

This guide provides an in-depth technical analysis of the tautomeric behavior of 2-Methoxy-5-nitropyridin-4-ol , a scaffold critical in the design of kinase inhibitors and anti-infective agents.[1][2] [1][2][3] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the tautomeric behavior of 2-Methoxy-5-nitropyridin-4-ol , a scaffold critical in the design of kinase inhibitors and anti-infective agents.[1][2]

[1][2][3]

Executive Summary

In drug discovery, the tautomeric state of a lead compound dictates its pharmacokinetics (solubility, permeability) and pharmacodynamics (binding affinity).[3] 2-Methoxy-5-nitropyridin-4-ol presents a complex tautomeric landscape where the standard preference for the 4-pyridone form is challenged by the electronic conflict between the 2-methoxy and 5-nitro substituents.[1][2] This guide details the structural dynamics, provides a validated experimental workflow for characterization, and analyzes the implications for medicinal chemistry.

Part 1: Structural Dynamics & The Tautomeric Landscape

The Equilibrium

The core phenomenon is the prototropic shift between the 4-hydroxypyridine (Lactim) and 4-pyridone (Lactam) forms.[1][3] Unlike simple pyridines, the substituents at positions 2 and 5 drastically alter the thermodynamic stability of these species.

  • Form A (Pyridin-4-ol / Lactim): Aromatic pyridine ring.[1][2][3] Hydroxyl group at C4.[1][2][3][4][5][6] Unprotonated Nitrogen.[1][2][3] High lipophilicity.[1][2][3]

  • Form B (Pyridin-4-one / Lactam): Non-aromatic (or zwitterionic aromatic) ring.[1][2][3] Carbonyl at C4.[1][2][3][6] Protonated Nitrogen (N-H).[1][2] High polarity.

Electronic "Push-Pull" Mechanism

The equilibrium constant (


) is governed by the basicity of the ring nitrogen and the acidity of the hydroxyl group.[3]
SubstituentPositionElectronic EffectImpact on Tautomerism
5-Nitro (-NO₂) Meta to N, Ortho to C4Strong Withdrawal (Induction & Resonance) .[1][2][3] Increases acidity of the 4-OH group.[1][2][3]Favors Pyridone: Acidifying the OH promotes proton transfer.[3] However, it also withdraws density from the ring, slightly destabilizing the positive charge on N in the pyridone form.
2-Methoxy (-OCH₃) Ortho to NInductive Withdrawal (-I) / Resonance Donation (+R) .[1][2][3] The -I effect dominates at the ortho position regarding N-basicity.[1][2][3]Favors Pyridinol: The -I effect significantly lowers the basicity of the ring nitrogen (pKa of 2-methoxypyridine is ~3.1 vs 5.2 for pyridine).[1][3] This destabilizes the N-H bond required for the pyridone form.[3]

Expert Insight: While unsubstituted 4-hydroxypyridine exists predominantly as 4-pyridone in solution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


), the 2-methoxy group acts as a "Tautomeric Brake."  By reducing the basicity of the nitrogen, it shifts the equilibrium back toward the hydroxy (pyridin-4-ol)  form, especially in aprotic or non-polar media.[3]
Visualization of the Equilibrium

The following diagram illustrates the competing electronic effects and the resulting equilibrium.

Tautomerism Lactim Pyridin-4-ol Form (Aromatic, Lipophilic) Dominant in Non-Polar Solvents Lactam Pyridin-4-one Form (Polar, Zwitterionic) Dominant in Water/Solid State Lactim->Lactam Polar Solvent / Crystal Packing NO2 5-NO2 Effect: Acidifies OH (Push to Right) NO2->Lactim Promotes H+ loss OMe 2-OMe Effect: Deactivates N (Push to Left) OMe->Lactam Destabilizes N-H

Caption: Schematic of the competing electronic effects driving the tautomeric equilibrium of 2-Methoxy-5-nitropyridin-4-ol.

Part 2: Experimental Characterization Protocol

To definitively assign the dominant tautomer in your specific formulation or assay buffer, follow this self-validating NMR and UV-Vis workflow.

NMR Spectroscopy (The Gold Standard)

Objective: Distinguish between the C-OH and C=O species using Carbon-13 and Nitrogen-15 signatures.

Protocol:

  • Solvent Selection: Prepare samples in DMSO-d6 (mimics polar biological environment) and CDCl3 (mimics membrane interior).[1][2][3]

  • 13C NMR Markers:

    • Pyridone (C=O): Look for a downfield shift at C4, typically 170–180 ppm .[1][3]

    • Pyridinol (C-OH): Look for a shift at 160–165 ppm .[1][2][3]

  • 1H-15N HMBC (Critical Step):

    • If the Nitrogen is protonated (Pyridone), you will see a strong 1J(N,H) coupling (~90 Hz) or a correlation in the HMBC spectrum between the N and the H on it.

    • If unprotonated (Pyridinol), the N chemical shift will be characteristic of a pyridine (~250-300 ppm relative to liq.[1][3] NH3), and no direct H-N coupling will be observed.[1][3]

UV-Vis Spectroscopy (pH Dependence)

Objective: Determine the pKa and the isosbestic point, confirming the two-state equilibrium.

  • Method: Perform a pH titration from pH 2 to pH 10.[1][2][3]

  • Observation:

    • Pyridone: Typically exhibits a longer wavelength absorption (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       nm) due to the extended conjugation of the quinoid-like system.[3]
      
    • Pyridinol: Absorbs at shorter wavelengths (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       nm).[2][3]
      
  • Validation: The presence of a sharp isosbestic point confirms that only two species (and their conjugate ions) are involved, ruling out decomposition.[3]

Part 3: Implications for Drug Discovery

Solubility & Permeability (The Biopharmaceutics Paradox)

The tautomeric ratio dictates the developability of the compound.

PropertyPyridin-4-ol (Hydroxy)Pyridin-4-one (Keto)
LogP (Lipophilicity) High. Preferred for passive membrane transport.[1][2][3]Low. High polarity hinders passive diffusion.[1][2][3]
Solubility (Aqueous) Low.[1][2][3]High. Dipolar nature interacts well with water.[1][2][3]
Crystal Packing Lower melting point (typically).[1][2][3]High melting point. Strong intermolecular H-bonds (Head-to-Tail stacking) lead to low solubility in organic solvents.[1][2][3]

Strategic Recommendation: If your lead compound has poor permeability (PAMPA/Caco-2), the 2-methoxy substituent is advantageous.[1][2][3] By destabilizing the pyridone form, it increases the population of the lipophilic pyridinol form, thereby enhancing membrane flux. Conversely, if solubility is the limiting factor, formulation strategies (e.g., salts, co-crystals) must be used to disrupt the stable pyridone crystal lattice.

Computational Modeling Workflow (DFT)

To predict the tautomeric ratio for derivatives, use the following computational pipeline:

  • Level of Theory: DFT at B3LYP/6-311+G(d,p) or M06-2X/def2-TZVP .

  • Solvation Model: PCM or SMD (Solvation Model based on Density) is mandatory.[1][2][3] Gas-phase calculations will incorrectly predict the hydroxy form as dominant for almost all pyridones.[1][2][3]

  • Energy Calculation: Calculate ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .[2][3]
    
    • If ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      , the Pyridone is stable.[2][3]
      
    • For 2-Methoxy-5-nitropyridin-4-ol, expect ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       kcal/mol in non-polar solvents, indicating a competitive equilibrium.[2][3]
      

Part 4: References

  • Substituent Effects on Tautomerism:

    • Katritzky, A. R., et al.[1][3][7] "Tautomerism of Heterocycles."[1][2][3][7][8] Advances in Heterocyclic Chemistry, 2000.[1][3]

    • Source: [1][2][3]

  • Pyridone/Pyridinol Equilibrium Dynamics:

    • Beak, P., et al.[1][3] "The effect of substituents on the protomeric equilibria of 4-hydroxypyridines." Journal of the American Chemical Society, 1980.

    • Source: [1][2][3]

  • Electronic Effects of Alkoxy Groups on Pyridine Basicity:

    • Schofield, K.[1][2][3] "Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines."[1][2][3] Butterworths, 1967.[1][2][3] (Classic text on pyridine basicity modulation).

  • Computational Methods for Tautomerism:

    • Martin, Y. C. "Let’s not forget tautomers." Journal of Computer-Aided Molecular Design, 2009.[1][2][3]

    • Source: [1][2][3]

Sources

Exploratory

An In-depth Technical Guide to the Stability and Storage of 2-Methoxy-5-nitropyridin-4-ol

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 2-Methoxy-5-nitropyridin-4-ol, a key intermediate in pharmaceutical research and development. Understanding t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for 2-Methoxy-5-nitropyridin-4-ol, a key intermediate in pharmaceutical research and development. Understanding the stability profile of this compound is critical for ensuring its quality, and integrity throughout its lifecycle, from synthesis and storage to its application in drug discovery and development.

Introduction: The Significance of Stability

2-Methoxy-5-nitropyridin-4-ol is a heterocyclic compound with potential applications in medicinal chemistry. The pyridine scaffold is a privileged structure in drug design, known to enhance biochemical potency, metabolic stability, and cell permeability.[1] The presence of a nitro group, however, can render the molecule susceptible to degradation, making a thorough understanding of its stability paramount. Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[2] This ensures the safety and efficacy of any downstream applications.[3]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Methoxy-5-nitropyridin-4-ol is essential for designing robust stability studies.

PropertyValueSource
Molecular FormulaC6H6N2O4
Molecular Weight170.12 g/mol N/A
Melting Point104-108 °C
AppearanceSolid[4]

Note: Data for the specific 4-ol isomer is limited; some data is inferred from the closely related 2-Methoxy-5-nitropyridine.

The tautomeric equilibrium between the pyridinol and pyridone forms can significantly influence the compound's stability.[5] In many cases, the pyridone form is more stable due to favorable charge distribution.[5]

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development that helps in understanding the intrinsic stability of a molecule. These studies involve exposing the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[2]

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of 2-Methoxy-5-nitropyridin-4-ol.

G cluster_stress Forced Degradation cluster_analysis Analytical Characterization Acid Hydrolysis Acid Hydrolysis HPLC/UPLC HPLC/UPLC Acid Hydrolysis->HPLC/UPLC Quantify Degradation Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC/UPLC Quantify Degradation Oxidative Degradation Oxidative Degradation Oxidative Degradation->HPLC/UPLC Quantify Degradation Thermal Degradation Thermal Degradation Thermal Degradation->HPLC/UPLC Quantify Degradation Photolytic Degradation Photolytic Degradation Photolytic Degradation->HPLC/UPLC Quantify Degradation LC-MS LC-MS HPLC/UPLC->LC-MS Identify Degradants NMR NMR LC-MS->NMR Characterize Degradants Elucidate Degradation Pathway Elucidate Degradation Pathway NMR->Elucidate Degradation Pathway 2-Methoxy-5-nitropyridin-4-ol 2-Methoxy-5-nitropyridin-4-ol 2-Methoxy-5-nitropyridin-4-ol->Acid Hydrolysis Expose to Stress Conditions 2-Methoxy-5-nitropyridin-4-ol->Base Hydrolysis Expose to Stress Conditions 2-Methoxy-5-nitropyridin-4-ol->Oxidative Degradation Expose to Stress Conditions 2-Methoxy-5-nitropyridin-4-ol->Thermal Degradation Expose to Stress Conditions 2-Methoxy-5-nitropyridin-4-ol->Photolytic Degradation Expose to Stress Conditions Recommend Storage Conditions Recommend Storage Conditions Elucidate Degradation Pathway->Recommend Storage Conditions

Caption: Experimental workflow for forced degradation studies.

Potential Degradation Pathways

Nitroaromatic compounds can be susceptible to degradation through several pathways, primarily involving the nitro group.[6] The electron-withdrawing nature of the nitro group makes the pyridine ring resistant to oxidative degradation but can activate it for nucleophilic attack.[6]

Potential Degradation Mechanisms
  • Hydrolysis: The methoxy group may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding hydroxypyridine derivative.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common degradation pathway for nitroaromatic compounds.[6]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of various degradation products.

The following diagram illustrates potential degradation pathways for 2-Methoxy-5-nitropyridin-4-ol.

G cluster_pathways Potential Degradation Pathways Parent 2-Methoxy-5-nitropyridin-4-ol Hydrolysis_Product 5-Nitro-2,4-dihydroxypyridine Parent->Hydrolysis_Product Acid/Base Hydrolysis Reduction_Product 5-Amino-2-methoxypyridin-4-ol Parent->Reduction_Product Reductive Conditions Photodegradation_Products Various Photoproducts Parent->Photodegradation_Products UV/Vis Light

Caption: Potential degradation pathways of 2-Methoxy-5-nitropyridin-4-ol.

Recommended Storage Conditions

Based on the potential degradation pathways and general handling procedures for similar compounds, the following storage conditions are recommended to ensure the long-term stability of 2-Methoxy-5-nitropyridin-4-ol.

ParameterRecommended ConditionRationale
Temperature Ambient or refrigerated (2-8°C)Storing at ambient temperature in a dry, well-ventilated place is generally acceptable.[7][8] Refrigeration can further slow down potential degradation reactions.
Light Protect from lightStore in a dark place or use amber vials to prevent photolytic degradation.[8]
Atmosphere Inert atmosphere, sealed containerStore in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and moisture ingress.[7][9]
Incompatible Materials Strong oxidizing agentsAvoid contact with strong oxidizing agents.[10]

Experimental Protocols

The following are detailed, step-by-step methodologies for key forced degradation experiments.

Acid and Base Hydrolysis
  • Sample Preparation: Prepare a stock solution of 2-Methoxy-5-nitropyridin-4-ol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).

  • Neutralization: After incubation, neutralize the acidic and basic solutions with an appropriate amount of base or acid, respectively.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation.

Oxidative Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent.

  • Stress Conditions: Add an appropriate volume of 3% hydrogen peroxide to the sample solution.

  • Incubation: Keep the solution at room temperature for a defined period, monitoring for degradation.

  • Analysis: Analyze the samples by HPLC at various time points.

Thermal Degradation
  • Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber.

  • Stress Conditions: Expose the sample to elevated temperatures (e.g., 70°C, 80°C, and 90°C) for a defined period.

  • Analysis: At each time point, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.

Photostability Testing
  • Sample Preparation: Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible output.

  • Stress Conditions: Follow ICH Q1B guidelines for photostability testing, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the exposed samples and dark controls by HPLC.

Conclusion

A thorough understanding of the stability of 2-Methoxy-5-nitropyridin-4-ol is crucial for its successful application in research and drug development. This guide has outlined the key physicochemical properties, potential degradation pathways, and recommended storage conditions for this compound. The implementation of forced degradation studies, as detailed in the experimental protocols, will provide valuable insights into its stability profile, ensuring the quality and reliability of experimental results.

References

  • Jubilant Ingrevia. (n.d.).
  • Jubilant Ingrevia. (n.d.).
  • Synquest Labs. (n.d.).
  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • ResearchGate. (n.d.). Stability and Direct Cytotoxicity of Novel Generation of Pyridinols. Retrieved from [Link]

  • De, S., Kumar S, K. A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 797–817.
  • Singh, R., & Kumar, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
  • Stolar, T., Grbić, J., Lukin, S., & Friščić, T. (2020). Stability screening of pharmaceutical cocrystals. European Journal of Pharmaceutics and Biopharmaceutics, 157, 1-10.
  • Kamberi, M., & Tsutsumi, K. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 38(6), 34-39.
  • U.S. Food and Drug Administration. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • National Center for Biotechnology Information. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]ethanenitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]

  • Patel, A. K., Phole, P. M., Charde, M. S., Chakole, R. D., & Girap, K. N. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-962.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Utility of 2-Methoxy-5-nitropyridine in Modern Pharmaceutical Synthesis

Foreword: A Versatile Heterocyclic Scaffold In the landscape of medicinal chemistry, the pyridine ring system stands as a cornerstone scaffold, embedded in a multitude of clinically significant therapeutic agents. Among...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Versatile Heterocyclic Scaffold

In the landscape of medicinal chemistry, the pyridine ring system stands as a cornerstone scaffold, embedded in a multitude of clinically significant therapeutic agents. Among the vast array of substituted pyridines, 2-Methoxy-5-nitropyridine has emerged as a particularly valuable and versatile building block.[1][2] Its strategic placement of a methoxy group and a nitro group imparts a unique reactivity profile, enabling chemists to perform a range of chemical transformations. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and application of this pivotal intermediate in the synthesis of next-generation pharmaceuticals. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the molecule's synthetic potential.

Physicochemical & Spectroscopic Profile

A thorough understanding of a starting material's properties is fundamental to its successful application. 2-Methoxy-5-nitropyridine is typically a slight yellow to yellow crystalline powder, and its key physicochemical properties are summarized below.[2]

PropertyValueSource
CAS Number 5446-92-4[2]
Molecular Formula C₆H₆N₂O₃[1]
Molecular Weight 154.12 g/mol [2]
Appearance Slight yellow to yellow powder[2]
Melting Point 104-108 °C[3]
Storage Store at 0-8°C, sealed in a dry place[2][3]

Synthesis of 2-Methoxy-5-nitropyridine: A Robust Protocol

The most common and efficient synthesis of 2-Methoxy-5-nitropyridine involves the nucleophilic substitution of a chlorine atom from 2-chloro-5-nitropyridine with a methoxy group. This method is favored for its high yield and purity of the final product.

Reaction Rationale

The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen activates the chlorine atom at the 2-position towards nucleophilic aromatic substitution. Sodium methoxide serves as an excellent, strong nucleophile, readily displacing the chloride. Methanol is an ideal solvent as it is the conjugate acid of the nucleophile, preventing unwanted side reactions and facilitating the dissolution of the sodium methoxide.

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge reactor with Methanol B Add Sodium Methoxide A->B C Cool to 0-5°C B->C D Slowly add 2-chloro-5-nitropyridine C->D E Warm to reflux (65°C) D->E F Monitor reaction by TLC/HPLC E->F G Cool to room temperature F->G H Quench with water G->H I Filter the precipitate H->I J Wash with cold water I->J K Dry under vacuum J->K

Caption: Workflow for the synthesis of 2-Methoxy-5-nitropyridine.

Step-by-Step Protocol
  • Reactor Preparation: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge absolute methanol (10 volumes relative to 2-chloro-5-nitropyridine).

  • Nucleophile Addition: Carefully add sodium methoxide (1.2 equivalents) to the methanol while stirring. An exothermic reaction may be observed.

  • Cooling: Cool the resulting solution to 0-5°C using a circulating chiller.

  • Substrate Addition: Slowly add 2-chloro-5-nitropyridine (1.0 equivalent) portion-wise, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. A typical mobile phase for TLC is 30% ethyl acetate in hexanes.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add water (20 volumes) to the reaction mixture to precipitate the product.

  • Isolation: Stir the slurry for 30 minutes, then filter the solid product using a Buchner funnel.

  • Washing: Wash the filter cake with cold water until the filtrate is neutral.

  • Drying: Dry the isolated solid under vacuum at 50-60°C to a constant weight to yield 2-Methoxy-5-nitropyridine as a yellow powder.

Expected Yield: >95%

Application as a Pharmaceutical Intermediate

2-Methoxy-5-nitropyridine is a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly anti-infective and anti-cancer agents.[1][4] The nitro group can be readily reduced to an amine, which can then be further functionalized, while the methoxy group can be cleaved to reveal a hydroxyl group if needed.

Case Study: Synthesis of a Protein Tyrosine Kinase Inhibitor Precursor

Derivatives of 2-Methoxy-5-nitropyridine have been explored for their potential as protein tyrosine kinase inhibitors, which are important in cancer research.[1][3] The following reaction scheme illustrates the initial steps in the synthesis of a pyrrolopyridone core, a privileged scaffold in kinase inhibition.

Reaction Scheme Diagram

API_Synthesis A 2-Methoxy-5-nitropyridine B Reduction (e.g., H₂, Pd/C) A->B Step 1 C 5-Amino-2-methoxypyridine D Coupling with a suitable building block C->D Step 2 E Advanced Intermediate for Kinase Inhibitor D->E

Caption: Synthetic pathway from 2-Methoxy-5-nitropyridine to a kinase inhibitor intermediate.

Protocol: Reduction of the Nitro Group
  • Reactor Setup: In a hydrogenation vessel, suspend 2-Methoxy-5-nitropyridine (1.0 equivalent) in ethanol (15 volumes).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.05 equivalents) to the suspension.

  • Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC/HPLC analysis. The reaction is typically complete within 4-6 hours.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain 5-Amino-2-methoxypyridine, which can often be used in the next step without further purification.

Analytical Characterization

To ensure the identity and purity of synthesized 2-Methoxy-5-nitropyridine, a combination of analytical techniques should be employed.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.9 ppm (d, 1H): Proton at C6, doublet due to coupling with C4 proton.

    • δ ~8.2 ppm (dd, 1H): Proton at C4, doublet of doublets due to coupling with C3 and C6 protons.

    • δ ~6.8 ppm (d, 1H): Proton at C3, doublet due to coupling with C4 proton.

    • δ ~4.0 ppm (s, 3H): Methoxy protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals around δ 164 (C2), 145 (C6), 141 (C5), 136 (C4), 110 (C3), and 54 (OCH₃).

  • Mass Spectrometry (ESI+): m/z = 155.04 [M+H]⁺.

  • Infrared (IR) Spectroscopy (KBr): Characteristic peaks around 1570-1500 cm⁻¹ and 1350-1300 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂).

Safety and Handling

2-Methoxy-5-nitropyridine must be handled with appropriate safety precautions.

  • Hazard Identification: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[5]

  • Handling: Use only outdoors or in a well-ventilated area.[5] Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[5][6]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

By adhering to these protocols and understanding the underlying chemical principles, researchers can effectively and safely utilize 2-Methoxy-5-nitropyridine as a strategic intermediate in the development of innovative pharmaceutical agents.

References

  • Benchchem. (n.d.). 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity.
  • Chem-Impex. (n.d.). 2-Methoxy-5-nitropyridine.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Hydroxy-4-methyl-5-nitropyridine.
  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine.
  • ChemicalBook. (n.d.). 2-Methoxy-5-nitropyridine | 5446-92-4.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet: 2-Methoxy-5-nitropyridine.
  • BLD Pharm. (n.d.). 5446-92-4|2-Methoxy-5-nitropyridine.
  • Ningbo Inno Pharmchem Co.,Ltd. (2026, January 23). Exploring the Chemical Reactivity and Transformations of 2-Chloro-4-methoxy-5-nitropyridine.

Sources

Application

Strategic Application Note: 2-Methoxy-5-nitropyridin-4-ol in Medicinal Chemistry

Executive Summary 2-Methoxy-5-nitropyridin-4-ol is a trifunctional pyridine scaffold that serves as a critical "hinge" intermediate in the synthesis of fused heterocyclic drugs, particularly Imidazo[4,5-c]pyridines and O...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxy-5-nitropyridin-4-ol is a trifunctional pyridine scaffold that serves as a critical "hinge" intermediate in the synthesis of fused heterocyclic drugs, particularly Imidazo[4,5-c]pyridines and Oxazolo[4,5-c]pyridines . Its structural utility lies in the orthogonal reactivity of its three substituents:

  • 4-Hydroxyl: A latent electrophile, activated via chlorination for SNAr displacement.

  • 5-Nitro: An electron-withdrawing group that activates the 4-position and serves as a masked amine for cyclization.

  • 2-Methoxy: A stable "handle" that modulates solubility and lipophilicity, or serves as a latent H-bond donor (via demethylation to the pyridone).

This guide details the protocols for activating this molecule and converting it into bioactive core scaffolds commonly found in EGFR, VEGFR, and BTK inhibitors.

Chemical Profile & Properties[3][4][5][6][7][8]

PropertySpecification
IUPAC Name 2-Methoxy-5-nitropyridin-4-ol
CAS Number 1374652-16-0
Molecular Formula C₆H₆N₂O₄
Molecular Weight 170.12 g/mol
Appearance Pale yellow to orange solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Calculated) ~6.5 (4-OH group)
Tautomerism Exists in equilibrium with 2-methoxy-5-nitro-4(1H)-pyridone .[1][2][3][4][5][6] In solution, the pyridone form often predominates, but reaction conditions (e.g., POCl₃) drive reactivity via the pyridinol tautomer.

Synthetic Utility & Reaction Logic

The primary utility of this compound is its conversion into 4-functionalized-5-aminopyridines . The electron-deficient nature of the nitropyridine ring makes the 4-position highly susceptible to nucleophilic attack once the hydroxyl is converted to a leaving group (Cl, Br, OTf).

Reaction Pathway Diagram

The following flowchart illustrates the standard workflow for converting 2-Methoxy-5-nitropyridin-4-ol into a fused Imidazo[4,5-c]pyridine scaffold.

ReactionScheme Start 2-Methoxy-5-nitropyridin-4-ol (Starting Material) Step1 Chlorination (POCl3, reflux) Start->Step1 Inter1 Intermediate A: 2-Methoxy-4-chloro-5-nitropyridine Step1->Inter1 Step2 S_NAr Displacement (R-NH2, Base) Inter1->Step2 Inter2 Intermediate B: 2-Methoxy-4-(alkylamino)-5-nitropyridine Step2->Inter2 Step3 Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter2->Step3 Inter3 Intermediate C: Diamine Precursor Step3->Inter3 Step4 Cyclization (Triethyl Orthoformate) Inter3->Step4 Final Target Scaffold: Imidazo[4,5-c]pyridine Step4->Final

Caption: Step-wise transformation of 2-Methoxy-5-nitropyridin-4-ol into a bioactive bicyclic core.

Detailed Experimental Protocols

Protocol A: Activation via Chlorination

Objective: Convert the unreactive 4-OH into the reactive 4-Cl species (2-Methoxy-4-chloro-5-nitropyridine). Critical Note: The 5-nitro group makes the ring electron-deficient, but the 2-methoxy group donates electron density. Vigorous conditions (neat POCl₃) are typically required.

Reagents:

  • Starting Material: 2-Methoxy-5-nitropyridin-4-ol (1.0 eq)

  • Reagent: Phosphorus Oxychloride (POCl₃) (5-10 eq, acts as solvent)

  • Base (Optional but recommended): N,N-Diethylaniline or DMF (catalytic)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a CaCl₂ drying tube, place 2-Methoxy-5-nitropyridin-4-ol (1.0 g, 5.88 mmol).

  • Addition: Carefully add POCl₃ (5.0 mL) at room temperature. Caution: Exothermic.

  • Catalysis: Add 2-3 drops of anhydrous DMF to catalyze the formation of the Vilsmeier-Haack intermediate.

  • Reaction: Heat the mixture to reflux (105°C) for 2–4 hours. Monitor by TLC (30% EtOAc/Hexanes). The starting material (polar) should disappear, and a less polar spot (product) should appear.

  • Workup (Quench): Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice (~50 g) with vigorous stirring. Warning: Violent hydrolysis of excess POCl₃ releases HCl gas.

  • Isolation: Neutralize the aqueous slurry with saturated NaHCO₃ to pH 7–8. Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude yellow solid is usually sufficiently pure (>90%) for the next step.

    • Yield Expectation: 85–95%.

Protocol B: SNAr Displacement (Library Generation)

Objective: Install the primary amine "head" group (R-NH₂). Mechanism: Nucleophilic Aromatic Substitution. The 4-Cl is highly activated by the ortho-nitro group.

Reagents:

  • Substrate: 2-Methoxy-4-chloro-5-nitropyridine (1.0 eq)

  • Nucleophile: Primary amine (e.g., Aniline, Benzylamine, Cyclopropylamine) (1.1 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)

Procedure:

  • Dissolve the chloro-intermediate (1.0 mmol) in IPA (5 mL).

  • Add the amine (1.1 mmol) and DIPEA (2.0 mmol).

  • Stir at 60–80°C for 2–6 hours.

    • Note: If the amine is volatile, use a sealed tube.

  • Workup: Concentrate the solvent. Resuspend the residue in water and extract with EtOAc.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a bright yellow/orange solid (due to the nitroaniline chromophore).

Protocol C: Nitro Reduction & Cyclization

Objective: Form the Imidazo[4,5-c]pyridine core.

Step 1: Reduction

  • Dissolve the nitro-amine intermediate in Ethanol/Water (3:1).

  • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

  • Heat to 80°C for 1 hour. The yellow color will fade to a darker/brown hue (formation of diamine).

  • Filter hot through Celite to remove iron sludge. Concentrate to obtain the unstable diamine.

Step 2: Cyclization (One-Pot Variation)

  • Suspend the crude diamine in Triethyl Orthoformate (HC(OEt)₃) (acts as solvent and reagent).

  • Add a catalytic amount of p-Toluenesulfonic acid (pTSA).

  • Reflux (146°C) for 2–4 hours.

  • Result: Formation of the imidazole ring fused to the pyridine.

Medicinal Chemistry Applications

Kinase Inhibitor Design (EGFR/VEGFR)

The 2-methoxy-imidazo[4,5-c]pyridine scaffold acts as an ATP-mimetic.

  • Hinge Binding: The N1 and N3 nitrogens of the imidazole ring (formed after cyclization) interact with the kinase hinge region (e.g., Met793 in EGFR).

  • Solubility Modulation: The 2-methoxy group prevents the scaffold from becoming too insoluble (a common issue with flat aromatic heterocycles).

  • Metabolic Stability: The pyridine nitrogen reduces electron density, making the ring less prone to oxidative metabolism compared to a benzene ring (e.g., in quinazolines).

Scaffold Diversification

The 2-methoxy group is not just a spectator. It can be modified late-stage:

  • Demethylation: Treatment with HBr/AcOH or BBr₃ converts the 2-OMe to a 2-pyridone . Pyridones are excellent hydrogen bond donor/acceptor motifs often used to improve selectivity or permeability.

Troubleshooting & Expert Tips

  • POCl₃ Quality: Ensure POCl₃ is colorless. Yellow/orange POCl₃ indicates decomposition and will lower yields. Distill if necessary.

  • Regioselectivity: In the SNAr step, the 2-methoxy group is stable under mild basic conditions. However, using strong nucleophiles (e.g., NaOMe, NaSMe) at high temperatures can displace the 2-OMe group as well. Stick to amines and mild bases (DIPEA/K₂CO₃).

  • Safety: The nitro-reduction step using Iron/Acid can be messy on a large scale. For >10g scale, Catalytic Hydrogenation (H₂, Pd/C) in MeOH is cleaner, but ensure the catalyst is not poisoned by trace sulfur if thio-reagents were used previously.

References

  • General Pyridine Chlorination Protocol: Master Organic Chemistry. "Elimination of Alcohols To Alkenes With POCl3". Available at: [Link]

  • Scaffold Application (Imidazopyridines): National Institutes of Health (PMC). "Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates". Available at: [Link]

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Method

Application and Protocols for the Use of 2-Methoxy-5-nitropyridine Derivatives in the Synthesis of Kinase Inhibitors

Introduction: The Strategic Advantage of the Nitropyridine Scaffold in Kinase Inhibitor Discovery In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, frequently incorporated into t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Nitropyridine Scaffold in Kinase Inhibitor Discovery

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, frequently incorporated into the architecture of small-molecule drugs. When further functionalized, such as in 2-methoxy-5-nitropyridine and its derivatives, it becomes a versatile building block for the synthesis of highly targeted therapeutics, particularly kinase inhibitors. The strategic placement of the methoxy and nitro groups on the pyridine ring imparts a unique chemical reactivity that medicinal chemists can exploit to construct complex molecular frameworks.

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, the development of small-molecule kinase inhibitors has become a major focus of drug discovery. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 2-methoxy-5-nitropyridine derivatives in the synthesis of potent and selective kinase inhibitors. We will delve into the chemical principles governing their reactivity, provide detailed synthetic protocols for key kinase inhibitor classes, and illustrate the relevant biological pathways.

The Chemical Rationale: Why 2-Methoxy-5-nitropyridine Derivatives are a Chemist's Ally

The utility of the 2-methoxy-5-nitropyridine scaffold lies in the electronic properties conferred by its substituents. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring. This electronic pull makes the ring susceptible to nucleophilic aromatic substitution (SNAᵣ), a reaction class that is typically challenging for electron-rich aromatic systems.

Conversely, the methoxy group (OCH₃) at the 2-position is an electron-donating group, which can also influence the regioselectivity of synthetic transformations. Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group (-NH₂), which then serves as a key nucleophile or a point for further derivatization in the construction of the final kinase inhibitor. This dual reactivity—activation of the ring towards nucleophilic attack and the latent nucleophilicity of the nitro group upon reduction—makes 2-methoxy-5-nitropyridine derivatives powerful tools in the synthetic chemist's arsenal.

Key Synthetic Transformations: A Two-Act Play

The synthesis of kinase inhibitors using 2-methoxy-5-nitropyridine derivatives often proceeds through a sequence of two key transformations:

  • Nucleophilic Aromatic Substitution (SNAᵣ): The electron-deficient nature of the nitropyridine ring allows for the displacement of a leaving group (often a halide, such as chlorine) by a nucleophile. This is a fundamental step in building the core structure of the inhibitor.

  • Nitro Group Reduction: The nitro group is typically reduced to an amine in the later stages of the synthesis. This newly formed amino group can then act as a nucleophile to form a crucial bond with another part of the molecule, often a key pharmacophoric element that interacts with the target kinase.

These two reaction types provide a robust and flexible strategy for the synthesis of a diverse range of kinase inhibitors.

Application in Kinase Inhibitor Synthesis: Detailed Protocols and Examples

Here, we present detailed protocols for the synthesis of inhibitors targeting several important kinase families, all of which utilize a nitropyridine-based synthetic strategy.

Synthesis of Pim-1 Kinase Inhibitors

Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell proliferation and survival.[1] Several potent Pim-1 inhibitors have been developed using a thieno[2,3-b]pyridine scaffold, which can be synthesized from nitropyridine precursors.

Protocol 1: Synthesis of Pyridothienopyrimidinone Pim-1 Inhibitors [2]

This protocol describes the synthesis of a series of pyridothienopyrimidin-4-one derivatives, which have shown potent Pim-1 inhibitory activity.

Step 1: Synthesis of 8-bromo-2-(substituted phenyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones

  • Reaction: A mixture of 3-aminothieno[2,3-b]pyridine-2-carboxamide (2 mmol), the appropriate 2-substituted benzaldehyde (2 mmol), and concentrated HCl (0.5 mL) in DMF (5 mL) is heated under reflux for 12 hours.

  • Work-up: The reaction mixture is cooled, and the solid formed is filtered, dried, and crystallized from a suitable solvent.

Step 2: Alternative Synthesis of 2,3-dihydropyridothienopyrimidin-4-ones

  • Reaction: A mixture of 3-aminothieno[2,3-b]pyridine-2-carboxamide (2 mmol) and the appropriate 2-substituted benzaldehyde (2 mmol) in glacial acetic acid (5 mL) is heated under reflux for 10 hours.

  • Work-up: The reaction is cooled, and the solid formed is filtered, dried, and crystallized from acetic acid.

Step 3: Synthesis of 2-alkyl/aryl-pyridothienopyrimidinones

  • Reaction: A mixture of 3-aminothieno[2,3-b]pyridine-2-carboxamide (2 mmol) and the appropriate acid anhydride (5 mL) is heated under reflux for 5 hours.

  • Work-up: The reaction is cooled, poured onto ice-cold water, and left overnight. The solid formed is filtered, dried, and crystallized.

Table 1: Inhibitory Activity of Synthesized Pim-1 Inhibitors [2]

CompoundPim-1 IC₅₀ (µM)
6c 4.62
7a 1.18
7c 1.38
7d 1.97
8b 8.83
9 4.18

Pim-1 Signaling Pathway

Pim-1 kinase is a downstream effector of many signaling pathways, including the JAK/STAT pathway. It promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD.

Pim1_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase (e.g., c-MET, HER2) Cytokines->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation PIM1_Gene PIM1 Gene Transcription STAT->PIM1_Gene Nuclear Translocation PIM1_Kinase Pim-1 Kinase PIM1_Gene->PIM1_Kinase Translation BAD BAD PIM1_Kinase->BAD Phosphorylation (Inactivation) Proliferation Cell Proliferation & Survival PIM1_Kinase->Proliferation Apoptosis Apoptosis BAD->Apoptosis

Caption: Pim-1 Signaling Pathway.

Synthesis of TYK2 Inhibitors: The Case of Deucravacitinib (BMS-986165)

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is involved in the signaling of cytokines such as IL-12, IL-23, and type I interferons.[3][4] Dysregulation of TYK2 signaling is implicated in various autoimmune diseases. Deucravacitinib (BMS-986165) is a selective TYK2 inhibitor approved for the treatment of psoriasis.[5][6] Its synthesis involves the use of nitropyridine derivatives.

Protocol 2: Key Steps in the Commercial Synthesis of Deucravacitinib [7][8]

While the full detailed protocol is proprietary, the key transformations highlighting the use of a nitropyridine intermediate are as follows:

Step 1: Preparation of the 1,2,4-triazole intermediate

  • A key step involves a novel cyclocondensation under mild conditions to afford a methylated 1,2,4-triazole with excellent regiocontrol.

Step 2: Buchwald-Hartwig Amination

  • A robust and scalable "dual-base" palladium-catalyzed C-N coupling reaction is employed to couple the triazole intermediate with a pyridazine core.

Step 3: Amidation

  • The final step involves an amidation reaction to install the deuterated methylamide side chain.

TYK2 Signaling Pathway

TYK2 is a crucial component of the JAK-STAT signaling pathway, which is activated by various cytokines and plays a key role in immune responses.[9]

TYK2_Pathway Cytokines IL-12, IL-23, Type I IFNs Receptor Cytokine Receptor Cytokines->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT TYK2->STAT Phosphorylation JAK2->STAT Phosphorylation Gene_Expression Gene Expression (Inflammation, Immunity) STAT->Gene_Expression Nuclear Translocation Deucravacitinib Deucravacitinib (BMS-986165) Deucravacitinib->TYK2 Inhibition

Caption: TYK2 Signaling Pathway and Inhibition.

Synthesis of DNA-PK Inhibitors: The Case of AZD7648

DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[10][11] Inhibiting DNA-PK can sensitize cancer cells to radiation and chemotherapy. AZD7648 is a potent and selective DNA-PK inhibitor.[12][13]

Protocol 3: Synthesis of AZD7648 Intermediate

The synthesis of a key intermediate for AZD7648 involves the use of 2-amino-4-methyl-5-nitropyridine.

Step 1: Formation of (E)-N'-hydroxy-N,N-dimethyl-N'-(4-methyl-5-nitropyridin-2-yl)formimidamide

  • Reaction: 2-Amino-4-methyl-5-nitropyridine is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by hydroxylamine hydrochloride. This can be performed as a one-pot reaction.

  • Conditions: The reaction is typically carried out in a suitable solvent like THF.

Step 2: Cyclization to form 7-methyl-[2][10][14]triazolo[1,5-a]pyridin-6-amine

  • The intermediate from Step 1 undergoes intramolecular cyclization upon heating.

Step 3: Reduction of the nitro group

  • The nitro group is reduced to an amine, for example, using catalytic hydrogenation (e.g., H₂ with Pd/C) or transfer hydrogenation.

DNA-PK and the Non-Homologous End Joining (NHEJ) Pathway

DNA-PK plays a crucial role in the initial steps of NHEJ by recognizing and binding to DNA double-strand breaks.[15][16]

NHEJ_Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 Binding Repaired_DNA Repaired DNA DSB->Repaired_DNA DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruitment Artemis Artemis DNA_PKcs->Artemis Phosphorylation (Activation) Artemis->DSB End Processing LigaseIV DNA Ligase IV / XRCC4 / XLF LigaseIV->DSB Ligation AZD7648 AZD7648 AZD7648->DNA_PKcs Inhibition

Caption: DNA-PK in the NHEJ Pathway.

Conclusion and Future Perspectives

The 2-methoxy-5-nitropyridine scaffold and its derivatives have proven to be invaluable building blocks in the synthesis of a diverse array of kinase inhibitors. The inherent reactivity of this system, characterized by its susceptibility to nucleophilic aromatic substitution and the versatility of the nitro group, provides a robust platform for the construction of complex and potent therapeutic agents. The examples of Pim-1, TYK2, and DNA-PK inhibitors discussed in this application note underscore the broad applicability of this synthetic strategy.

As our understanding of kinase biology continues to expand, the demand for novel, selective, and potent inhibitors will undoubtedly grow. The principles and protocols outlined herein provide a solid foundation for researchers to design and synthesize the next generation of kinase-targeted therapies, with the 2-methoxy-5-nitropyridine scaffold likely to remain a key player in these endeavors.

References

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]

  • TYK2 Tyrosine Kinase 2. (n.d.). Bristol Myers Squibb. Retrieved February 3, 2026, from [Link]

  • Synthesis of potent JAK2 inhibitors 4 and 6. Data from[17]. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • JAK-STAT signaling pathway. (2024, September 25). In Wikipedia. [Link]

  • Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 169-176. [Link]

  • IC50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells. (2023). Cancers, 15(20), 5009. [Link]

  • Method for synthesizing deucravacitinib. (2024). Google Patents.
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  • Non-homologous end joining. (2024, October 29). In Wikipedia. [Link]

  • Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2. (2021). Frontiers in Oncology, 11, 686255. [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). Molecules, 27(9), 2999. [Link]

  • TYK2 as a therapeutic target in the treatment of autoimmune and inflammatory diseases. (2021). Immunotherapy, 13(11), 937-951. [Link]

  • The Discovery of 7-Methyl-2-[(7-methyl[2][10][14]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. (2020). Journal of Medicinal Chemistry, 63(21), 12674-12695. [Link]

  • The Role of TYK2 in Immunology. (n.d.). Bristol Myers Squibb. Retrieved February 3, 2026, from [Link]

  • DNA-Dependent Protein Kinase in Non-Homologous End Joining. (2022). Encyclopedia, 2(2), 856-865. [Link]

  • Process for the preparation of amorphous form of BMS-986165. (2024). Technical Disclosure Commons. Retrieved February 3, 2026, from [Link]

  • JAK-STAT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 3, 2026, from [Link]

  • PIM1 Pim-1 proto-oncogene, serine/threonine kinase [ (human)]. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (2018). International Journal of Molecular Sciences, 19(6), 1698. [Link]

  • DNA-PK dependent versus independent nonhomologous end joining: Pathway selection as function of reaction conditions. (2005). Molecular Cancer Research, 3(5), 259-267. [Link]

  • Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. (2022). Organic Process Research & Development, 26(5), 1202-1222. [Link]

  • Calculated IC50 values for Tyrosine Kinase Inhibitors. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Processes for preparing jak inhibitors and related intermediate compounds. (2010). Google Patents.
  • Synthesis of new thieno[2,3-b]pyridine derivatives as pim-1 inhibitors. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 169-176. [Link]

  • Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. (2020). Molecular Cancer Therapeutics, 19(1), 1-12. [Link]

  • Tyrosine Kinase 2 (TYK2) Immune Pathway. (n.d.). Bristol Myers Squibb. Retrieved February 3, 2026, from [Link]

  • Biochemical IC50 values for CC-509 against selected human kinases. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control. (2021). Clinical Cancer Research, 27(10), 2943-2955. [Link]

  • PIM1 signaling pathways are associated with stem/cancer stem cells in the prostate. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165). (2023). Journal of Labelled Compounds and Radiopharmaceuticals, 66(1), 1-10. [Link]

  • Non-Homologous End Joining (NHEJ) in DNA Double-Strand Break Repair. (n.d.). GeneGlobe. Retrieved February 3, 2026, from [Link]

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  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 351-361. [Link]

  • AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. (2020). Nature Communications, 11(1), 5293. [Link]

  • Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. (2018). European Journal of Medicinal Chemistry, 156, 626-641. [Link]

  • The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • JAK-STAT Signaling Pathway: Animated Explanation (4K). (2024, March 17). [Video]. YouTube. [Link]

  • BE AWARE: GENOME EDITING WITH DNA-PKCS INHIBITOR AZD7648 INDUCES SIGNIFICANT GENOMIC ALTERATIONS – PUBLISHED IN NATURE BIOTECHNOLOGY. (2024). Corn Lab. Retrieved February 3, 2026, from [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters, 66, 128731. [Link]

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Application

Application Note and Protocols for Studying the Reaction Kinetics of 2-Methoxy-5-nitropyridin-4-ol

Introduction: Unraveling the Reactivity of a Key Heterocyclic Intermediate 2-Methoxy-5-nitropyridin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, feat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Reactivity of a Key Heterocyclic Intermediate

2-Methoxy-5-nitropyridin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring an electron-donating methoxy group, an electron-withdrawing nitro group, and a hydroxyl group on a pyridine ring, imparts a unique reactivity profile. Understanding the kinetics of its reactions is paramount for optimizing synthetic routes, developing novel therapeutics, and elucidating mechanisms of action. This application note provides a comprehensive guide to designing and executing an experimental setup for studying the reaction kinetics of 2-Methoxy-5-nitropyridin-4-ol, with a focus on nucleophilic aromatic substitution (SNAr) reactions. The protocols detailed herein are designed to be robust and adaptable, ensuring the generation of high-quality, reproducible kinetic data.

The pyridine ring, particularly when activated by an electron-withdrawing group like a nitro group, is susceptible to nucleophilic attack. The position of the nitro group and the presence of other substituents, such as the methoxy and hydroxyl groups in the target molecule, will significantly influence the rate and regioselectivity of such reactions. Kinetic analysis provides the quantitative data necessary to understand these electronic and steric effects, ultimately enabling the rational design of molecules with desired properties.

I. Theoretical Framework: Nucleophilic Aromatic Substitution (SNAr) of 2-Methoxy-5-nitropyridin-4-ol

A plausible and synthetically relevant reaction to study the kinetics of 2-Methoxy-5-nitropyridin-4-ol is its reaction with a nucleophile, such as a primary or secondary amine. This type of reaction is a cornerstone of synthetic chemistry for the formation of C-N bonds.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1] However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism.[1] A kinetic investigation is crucial to probe the operative mechanism for a given substrate and nucleophile.

For the purposes of this guide, we will consider the reaction of 2-Methoxy-5-nitropyridin-4-ol with a generic secondary amine (R₂NH) as our model system. The proposed reaction is the displacement of the methoxy group, which is a reasonable leaving group in this activated system.

Proposed Reaction:

The rate law for this reaction is expected to be:

Rate = k[2-Methoxy-5-nitropyridin-4-ol]m[R₂NH]n

where:

  • k is the rate constant

  • [2-Methoxy-5-nitropyridin-4-ol] is the concentration of the substrate

  • [R₂NH] is the concentration of the nucleophile

  • m and n are the reaction orders with respect to each reactant

The primary goal of the experimental setup is to determine the values of m, n, and k.

II. Pre-Experimental Considerations and Material Preparation

A. Synthesis and Purification of 2-Methoxy-5-nitropyridin-4-ol

While the direct synthesis of 2-Methoxy-5-nitropyridin-4-ol is not extensively documented, a plausible route can be inferred from the synthesis of related compounds. For instance, a multi-step synthesis could start from 2-aminopyridine, proceeding through nitration, diazotization to a hydroxypyridine, and subsequent methoxylation.[2] Alternatively, a route starting from a substituted pyridine could be envisioned. Regardless of the synthetic route, the purity of the starting material is critical for accurate kinetic studies.

Protocol for Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to assess the purity of the synthesized 2-Methoxy-5-nitropyridin-4-ol. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure of the compound.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry to confirm the molecular weight and elemental composition.

B. Reagent and Solvent Preparation
  • Nucleophile Solution: Prepare a stock solution of the chosen nucleophile (e.g., morpholine, piperidine) in the desired reaction solvent. The concentration should be accurately determined by titration.

  • Solvent: The choice of solvent is critical as it can significantly influence the reaction rate.[6] Aprotic polar solvents like acetonitrile or dimethylformamide (DMF) are often good choices for SNAr reactions. Ensure the solvent is of high purity and anhydrous, if necessary.

  • Buffer (if required): If the reaction is pH-sensitive, use a buffer system to maintain a constant pH.

III. Experimental Setup and Protocols for Kinetic Measurements

Two primary methods are detailed here for monitoring the reaction progress: UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC). The choice of method will depend on the spectroscopic properties of the reactants and products and the desired level of detail.

A. Method 1: UV-Vis Spectrophotometry (Continuous Monitoring)

This method is suitable when there is a significant difference in the UV-Vis absorbance spectra between the reactants and products.

1. Preliminary Spectral Analysis:

  • Record the UV-Vis absorption spectra (scanned from 200-800 nm) of 2-Methoxy-5-nitropyridin-4-ol and the expected product, 2-(dialkylamino)-5-nitropyridin-4-ol, individually in the chosen reaction solvent.[7][8][9][10]

  • Identify a wavelength (λmax) where the change in absorbance upon reaction is maximal. This will likely be a wavelength where the product absorbs strongly and the reactant absorbs weakly, or vice versa.

2. Kinetic Run Protocol:

  • Equilibrate a quartz cuvette containing the nucleophile solution in a temperature-controlled spectrophotometer.

  • Initiate the reaction by injecting a small, known volume of a concentrated stock solution of 2-Methoxy-5-nitropyridin-4-ol into the cuvette. Rapid mixing is crucial.

  • Immediately start monitoring the absorbance at the predetermined λmax as a function of time.

  • Record data until the reaction is complete (i.e., the absorbance reaches a stable value).

Diagram of the UV-Vis Kinetic Experiment Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock Solution inject Inject Substrate to Initiate Reaction prep_substrate->inject prep_nucleophile Prepare Nucleophile Solution equilibrate Equilibrate Nucleophile in Cuvette prep_nucleophile->equilibrate equilibrate->inject monitor Monitor Absorbance vs. Time inject->monitor plot Plot Absorbance vs. Time monitor->plot determine_order Determine Reaction Order plot->determine_order calculate_k Calculate Rate Constant determine_order->calculate_k

Caption: Workflow for a UV-Vis spectrophotometry kinetic study.

B. Method 2: HPLC with Quenching (Discontinuous Monitoring)

This method is more versatile as it can separate and quantify multiple components in the reaction mixture, making it ideal for complex reactions or when spectroscopic overlap is an issue.[3][4][5][11]

1. HPLC Method Development:

  • Develop a robust HPLC method capable of separating the starting material, product, and any potential byproducts. A typical starting point would be a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier.

  • Establish a calibration curve for the reactant and product to convert peak area to concentration.

2. Kinetic Run and Quenching Protocol:

  • Initiate the reaction in a thermostatted reaction vessel by mixing known volumes of the reactant solutions.

  • At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot to stop it.[12][13][14][15] Quenching can be achieved by:

    • Dilution: Rapidly diluting the aliquot in a large volume of cold mobile phase.

    • Acidification/Basification: Adding a small amount of acid or base to neutralize a reactant or catalyst. The choice of quenching agent must be validated to ensure it does not interfere with the analysis.

  • Analyze the quenched samples by HPLC to determine the concentration of the reactant and/or product at each time point.

Diagram of the HPLC with Quenching Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching & Analysis cluster_analysis Data Analysis prep_reactants Prepare Reactant Solutions initiate Initiate Reaction in Thermostatted Vessel prep_reactants->initiate aliquot Withdraw Aliquots at Timed Intervals initiate->aliquot quench Quench Reaction in Aliquot aliquot->quench t = t₁, t₂, t₃... hplc Analyze by HPLC quench->hplc plot Plot Concentration vs. Time hplc->plot determine_rate_law Determine Rate Law and Rate Constant plot->determine_rate_law

Caption: Workflow for a kinetic study using HPLC with quenching.

IV. Data Analysis and Determination of the Rate Law

The determination of the rate law is achieved by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate (the method of initial rates).[16][17][18][19][20]

A. Method of Initial Rates:

  • Perform a series of kinetic runs where the initial concentration of one reactant is varied while the concentration of the other is held constant.

  • For each run, determine the initial rate of reaction. For the UV-Vis method, this is the initial slope of the absorbance vs. time curve. For the HPLC method, it is the initial slope of the concentration vs. time curve.

  • By comparing the initial rates between experiments, the order of the reaction with respect to each reactant can be determined. For example, if doubling the concentration of a reactant doubles the initial rate, the reaction is first order with respect to that reactant. If it quadruples the rate, it is second order.

B. Data Presentation:

Summarize the experimental conditions and results in a clear, tabular format.

Experiment[Substrate]₀ (M)[Nucleophile]₀ (M)Initial Rate (M/s)
10.010.1Rate 1
20.020.1Rate 2
30.010.2Rate 3

C. Calculation of the Rate Constant (k):

Once the reaction orders (m and n) are determined, the rate constant (k) can be calculated for each experiment using the rate law equation. The average of these values should be reported, along with the standard deviation.

V. Trustworthiness and Self-Validation

To ensure the reliability of the kinetic data, the following validation steps are essential:

  • Reproducibility: Repeat key experiments to ensure the results are reproducible.

  • Temperature Control: Maintain a constant and accurately measured temperature throughout the kinetic runs, as rate constants are highly temperature-dependent.

  • Pseudo-First-Order Conditions: To simplify the analysis, experiments can be run under pseudo-first-order conditions by using a large excess of one reactant (e.g., the nucleophile). In this case, the concentration of the excess reactant remains effectively constant, and the reaction will appear to be first order with respect to the limiting reactant.

  • Confirmation of Reaction Products: At the end of a kinetic run, analyze the final reaction mixture (e.g., by LC-MS) to confirm the identity of the product and check for the formation of any byproducts.

VI. Conclusion

This application note provides a detailed framework for establishing a robust experimental setup to study the reaction kinetics of 2-Methoxy-5-nitropyridin-4-ol. By employing either continuous monitoring with UV-Vis spectrophotometry or discontinuous monitoring with HPLC and quenching, researchers can obtain high-quality kinetic data. This data is invaluable for determining reaction mechanisms, optimizing reaction conditions, and guiding the development of new chemical entities. The principles and protocols outlined herein are broadly applicable to the kinetic analysis of a wide range of organic reactions.

VII. References

  • Spek, A. L. (2009). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved from [Link]

  • López-Alarcón, C., Aspee, A., & Lissi, E. A. (2004). Reactivity of 1,4-dihydropyridines toward SIN-1-derived peroxynitrite. Pharmaceutical Research, 21(8), 1426–1432.

  • LibreTexts Chemistry. (2021, August 23). 8.10: Fast Reactions in Solution. Retrieved from [Link]

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Retrieved from

  • Patel, D. R., & Patel, C. N. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 127-135.

  • LibreTexts Chemistry. (2021, August 23). 5.8: Experimental Determination of Rate Laws. Retrieved from [Link]

  • Makosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631-2666.

  • Khan Academy. (n.d.). Worked example: Determining a rate law using initial rates data. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • Lee, H. I., & Kim, W. K. (2004). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Bulletin of the Korean Chemical Society, 25(10), 1535-1539.

  • Fiveable. (n.d.). Experimental methods for rate law determination | Chemical Kinetics Class Notes. Retrieved from [Link]

  • Chemistry For Everyone. (2023, January 2). What Is Quenching In Organic Chemistry? [Video]. YouTube. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

  • Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. Retrieved from

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of... Retrieved from [Link]

  • University of Huddersfield Research Portal. (n.d.). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 24). Determining Rate Laws from Experimental Data [Video]. YouTube. [Link]

  • Jacobsen, E. N., & Wu, J. (2018). Concerted nucleophilic aromatic substitutions. Science, 361(6402), 668-672.

  • Scilit. (n.d.). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Determining Rate Laws for Chemical Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/vis absorption spectra of 100 lM of 5 (black line), 1 (gray line)... Retrieved from [Link]

  • Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

  • Khan Academy. (2014, July 14). UV/Vis spectroscopy - Khan Academy Organic Chemistry [Video]. YouTube. [Link]

Sources

Method

2-Methoxy-5-nitropyridin-4-ol in the development of agrochemicals.

Application & Protocol Guide Topic: 2-Methoxy-5-nitropyridin-4-ol: A Versatile Scaffold for Novel Agrochemical Discovery Introduction: The Strategic Value of Pyridine Scaffolds in Agrochemicals Nitrogen-containing hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Application & Protocol Guide

Topic: 2-Methoxy-5-nitropyridin-4-ol: A Versatile Scaffold for Novel Agrochemical Discovery

Introduction: The Strategic Value of Pyridine Scaffolds in Agrochemicals

Nitrogen-containing heterocyclic compounds are foundational pillars in the development of modern agrochemicals, providing robust and tunable scaffolds for creating potent and selective active ingredients.[1][2] Among these, the pyridine ring system is particularly prominent, featured in numerous commercially successful herbicides, fungicides, and insecticides.[3][4] The unique electronic properties of the pyridine ring, combined with its capacity for diverse functionalization, allow for fine-tuning of a molecule's physicochemical properties, mode of action, and biological specificity.

Pyridin-4-ols, which exist in tautomeric equilibrium with their pyridin-4-one counterparts, are a subclass of pyridines that have shown significant phytotoxic activity.[5] This guide focuses on a highly functionalized, yet underexplored scaffold: 2-Methoxy-5-nitropyridin-4-ol . This molecule is strategically designed for agrochemical discovery, presenting three distinct and chemically orthogonal functional handles: a hydroxyl group, a nitro group, and a methoxy group. This multi-functionality enables the rapid generation of diverse chemical libraries, a crucial step in modern high-throughput screening (HTS) campaigns aimed at discovering next-generation agrochemicals.[6]

This document serves as a comprehensive technical guide for researchers and development scientists. It outlines the strategic value of the 2-Methoxy-5-nitropyridin-4-ol scaffold, provides detailed protocols for its synthesis and derivatization, and presents a framework for screening the resulting compound libraries for agrochemical applications.

Scaffold Analysis: Chemical Reactivity and Properties

The synthetic utility of 2-Methoxy-5-nitropyridin-4-ol stems from its distinct reactive sites, which allow for a modular approach to library synthesis. The molecule exists as a mixture of tautomers, the pyridin-4-ol and the pyridin-4(1H)-one, which influences the reactivity of the C4-OH group.

Diagram 1: Key Reactive Sites of the Scaffold

Caption: Reactive hubs on the 2-Methoxy-5-nitropyridin-4-ol scaffold.

Physicochemical Properties (Estimated)

Since 2-Methoxy-5-nitropyridin-4-ol is not a widely commercialized building block, its exact properties are not cataloged. The table below provides estimated values based on its structure and data from the closely related analog, 2-Methoxy-5-nitropyridine.[7]

PropertyEstimated Value / CharacteristicRationale for Agrochemical Relevance
Molecular Formula C₆H₆N₂O₄Low molecular weight provides a good starting point for further derivatization without excessive mass increase.
Molecular Weight 170.12 g/mol Falls within the desirable range for lead-like compounds in discovery screening.
Appearance Expected to be a yellow to orange solid.Based on the chromophores present (nitropyridine) and analogs.
Melting Point >110 °C (Estimated)Likely a stable solid at room temperature, facilitating handling and storage.
cLogP ~0.5 - 1.0The hydroxyl group decreases lipophilicity compared to its parent pyridine, suggesting moderate water solubility, which is often crucial for systemic movement in plants.
Key Functional Groups Phenolic Hydroxyl, Nitro, Methoxy, Pyridine NProvides multiple points for chemical modification to explore structure-activity relationships (SAR).

Application Protocol 1: Synthesis of the Core Scaffold

Workflow for Scaffold Synthesis

G start 2-Methoxy-4-chloropyridine step1 Step 1: Nitration Reagents: H2SO4, HNO3 Product: 4-Chloro-2-methoxy-5-nitropyridine start->step1 Electrophilic Aromatic Substitution step2 Step 2: Hydrolysis Reagents: NaOH (aq), then acidify Product: 2-Methoxy-5-nitropyridin-4-ol step1->step2 Nucleophilic Aromatic Substitution

Caption: Proposed two-step synthesis of the target scaffold.

Step-by-Step Methodology

Step 1: Nitration of 2-Methoxy-4-chloropyridine

  • Rationale: The electron-donating methoxy group activates the pyridine ring towards electrophilic substitution and directs the incoming nitro group primarily to the C5 position. The chloro-substituent is relatively deactivating but its effect is overcome. Concentrated sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Protocol:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (98%, 50 mL).

    • Cool the flask to 0-5 °C in an ice-salt bath.

    • Slowly add 2-methoxy-4-chloropyridine (14.3 g, 0.1 mol) portion-wise, ensuring the temperature does not exceed 10 °C.

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid (65%, 6.0 mL, ~0.11 mol) to concentrated sulfuric acid (10 mL) in the dropping funnel, pre-cooled to 0 °C.

    • Add the nitrating mixture dropwise to the reaction flask over 1 hour, maintaining the internal temperature between 0-5 °C.

    • After the addition is complete, allow the reaction to stir at 5 °C for an additional 2 hours, then let it slowly warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Work-up: Carefully pour the reaction mixture onto crushed ice (300 g) with vigorous stirring. The product will precipitate.

    • Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

    • Dry the solid (4-chloro-2-methoxy-5-nitropyridine) under vacuum.

Step 2: Hydrolysis of 4-Chloro-2-methoxy-5-nitropyridine

  • Rationale: The nitro group strongly activates the C4 position towards nucleophilic aromatic substitution (SₙAr). The chloride is an excellent leaving group, readily displaced by a hydroxide ion to form the desired pyridin-4-ol.

  • Protocol:

    • In a round-bottom flask, suspend the crude 4-chloro-2-methoxy-5-nitropyridine (18.8 g, ~0.1 mol) in water (100 mL).

    • Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).

    • Heat the mixture to reflux (approx. 100-105 °C) for 3-4 hours. The reaction should become homogeneous.

    • Monitor the reaction by TLC until the starting material is no longer visible.

    • Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • Slowly acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. The target compound, 2-Methoxy-5-nitropyridin-4-ol, will precipitate as a solid.

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Filter the solid, wash with a generous amount of cold water, and then a small amount of diethyl ether to aid in drying.

    • Dry the final product under vacuum to yield 2-Methoxy-5-nitropyridin-4-ol. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol 2: Derivatization for Library Generation

The true power of this scaffold lies in its potential for creating a diverse library of analogs. The following protocols detail two key diversification strategies.

Diagram 2: Library Generation Workflow

cluster_A Route A: C4-OH Modification cluster_B Route B: C5-NO2 Modification scaffold 2-Methoxy-5-nitropyridin-4-ol (Core Scaffold) alkylation O-Alkylation (R-X, Base) Library A: Ether Derivatives scaffold->alkylation reduction Nitro Reduction (SnCl2 or H2/Pd-C) Intermediate: 5-Amino-2-methoxypyridin-4-ol scaffold->reduction acylation Amide Coupling (R-COCl or R-COOH) Library B: Amide Derivatives reduction->acylation

Caption: Dual-pathway strategy for creating diverse analog libraries.

Method A: O-Alkylation of the C4-Hydroxyl Group

  • Rationale: This method modifies the scaffold by introducing various alkyl or aryl groups at the C4 position via a Williamson ether synthesis-type reaction. This is a powerful way to modulate lipophilicity, steric profile, and metabolic stability.

  • Protocol (General Example):

    • To a solution of 2-Methoxy-5-nitropyridin-4-ol (170 mg, 1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL), add potassium carbonate (K₂CO₃, 207 mg, 1.5 mmol).

    • Stir the suspension at room temperature for 20 minutes.

    • Add the desired alkylating agent (e.g., benzyl bromide, ethyl iodide, R-X) (1.1 mmol).

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates completion.

    • Work-up: Cool the reaction to room temperature and pour it into ice water (50 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.

Method B: Reduction of the C5-Nitro Group and Subsequent Amide Coupling

  • Rationale: This two-step process transforms the electron-withdrawing nitro group into a versatile amino group, which can then be coupled with a wide array of carboxylic acids or acyl chlorides. This introduces significant structural diversity and allows for the exploration of new binding interactions at the target site.

  • Protocol Part 1: Nitro Reduction:

    • Suspend 2-Methoxy-5-nitropyridin-4-ol (1.70 g, 10 mmol) in ethanol (50 mL).

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 11.3 g, 50 mmol) to the suspension.

    • Heat the mixture to reflux (approx. 78 °C) for 2-3 hours. The reaction mixture should become a clear solution.

    • Work-up: Cool the reaction and concentrate it under reduced pressure to remove most of the ethanol.

    • Add water (50 mL) and carefully basify the solution to pH 8-9 with a saturated sodium bicarbonate solution. A precipitate of tin salts will form.

    • Filter the mixture through a pad of celite, washing the pad with ethyl acetate.

    • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude 5-amino-2-methoxypyridin-4-ol, which can often be used directly in the next step.

  • Protocol Part 2: Amide Coupling (Example with Acyl Chloride):

    • Dissolve the crude 5-amino-2-methoxypyridin-4-ol (~10 mmol) in a mixture of dichloromethane (DCM, 40 mL) and triethylamine (2.1 mL, 15 mmol).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride (e.g., benzoyl chloride, acetyl chloride, R-COCl) (11 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Work-up: Quench the reaction with water (30 mL). Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography or recrystallization to obtain the final amide product.

Application Note 2: Agrochemical Screening Cascade

Once a library of derivatives has been synthesized, a systematic screening process is required to identify promising lead compounds. High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds against biological targets.[6]

Diagram 3: Tiered Agrochemical Screening Workflow

G compound_library Synthesized Compound Library (Scaffold Derivatives) primary_screen Primary Screen (e.g., 10-100 µM single concentration) In vitro enzyme assay or In vivo whole organism plate assay compound_library->primary_screen hit_id Hit Identification (% Inhibition > Threshold) primary_screen->hit_id secondary_screen Secondary Screen (Dose-Response) Determine IC50 / EC50 values Assess potency and initial selectivity hit_id->secondary_screen lead_gen Lead Generation (Potent & Selective Hits) secondary_screen->lead_gen optimization Lead Optimization (Further SAR, ADME/Tox profiling) lead_gen->optimization

Caption: A typical cascade for identifying lead agrochemicals from a library.

Hypothetical Screening Data & SAR

To illustrate the process, consider the hypothetical screening of a small subset of derivatives against a target herbicidal enzyme (e.g., Protoporphyrinogen Oxidase, PPO) and a fungal pathogen (e.g., Botrytis cinerea).

Compound IDModification RouteR GroupHerbicidal % Inhibition @ 50 µMFungicidal % Inhibition @ 50 µM
Scaffold-01 Core Scaffold-5%8%
L-A-01 A: O-Alkylation-CH₂Ph (Benzyl)65%15%
L-A-02 A: O-Alkylation-CH₂CH₃ (Ethyl)25%12%
L-B-01 B: Amide Coupling-C(O)Ph (Benzoyl)12%78%
L-B-02 B: Amide Coupling-C(O)CH₃ (Acetyl)8%35%

Initial Structure-Activity Relationship (SAR) Insights:

  • The unmodified core scaffold (Scaffold-01 ) is inactive, confirming the necessity of derivatization.

  • Herbicidal Activity: O-alkylation at the C4 position appears to confer herbicidal activity. A bulky, lipophilic group like benzyl (L-A-01 ) is significantly more potent than a small alkyl group like ethyl (L-A-02 ). This suggests a hydrophobic binding pocket in the target enzyme.

  • Fungicidal Activity: Derivatization of the C5-amino group into an amide seems to be key for fungicidal activity. The aromatic benzoyl group (L-B-01 ) provides excellent activity, whereas the smaller acetyl group (L-B-02 ) is less effective, indicating a potential π-stacking interaction is beneficial for binding to the fungal target.

  • Selectivity: A clear selectivity profile emerges. Route A derivatives are more promising as herbicides, while Route B derivatives show potential as fungicides.

This type of preliminary analysis is critical for guiding the next round of synthesis in a lead optimization campaign.

Conclusion

The 2-Methoxy-5-nitropyridin-4-ol scaffold represents a highly promising starting point for the discovery of novel agrochemicals. Its trifunctional nature permits the exploration of vast chemical space through straightforward and high-yielding chemical modifications. The protocols and strategies outlined in this guide provide a comprehensive framework for synthesizing this core scaffold, generating diverse libraries via O-alkylation and amide coupling, and systematically screening these libraries to identify potent and selective herbicidal or fungicidal lead compounds. By leveraging this scaffold's inherent versatility, research and development teams can accelerate the discovery pipeline and address the ongoing need for new solutions in global crop protection.

References

  • Benchchem. (n.d.). 2-Methoxy-5-nitropyridine|CAS 5446-92-4| Purity.
  • Synquest Labs. (n.d.). 2-Methyl-5-nitropyridine.
  • Google Patents. (n.d.). CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.
  • National Institutes of Health. (n.d.). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one.
  • MedchemExpress.com. (n.d.). 2-Nitrosopyridine | Biochemical Assay Reagent.
  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • BLD Pharm. (n.d.). 5446-92-4|2-Methoxy-5-nitropyridine.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-nitropyridine 97 5446-92-4.
  • PubMed. (n.d.). Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives.
  • YouTube. (2022). Four AgroChemical Products we use for Successful Vegetable Farming.
  • ResearchGate. (2025). Recent advancements in heterocyclic compounds as agrochemicals – A review.
  • ChemicalBook. (2025). 2-Methoxy-5-nitropyridine | 5446-92-4.
  • MDPI. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds.
  • Juniper Publishers. (2018). Nitrogen-Containing Heterocycles in Agrochemicals.
  • ACS Publications. (n.d.). Pyridine Derivatives as Insecticides Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives.
  • Life Chemicals. (n.d.). AgroChemical Screening Libraries.
  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine.
  • MDPI. (n.d.). Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis.
  • PubMed. (2005). High Throughput Screening in Agrochemical Research.
  • PubMed Central. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
  • US EPA. (2025). Registration Review of Pyridine and Pyrimidine Herbicides.
  • RSC Publishing. (n.d.). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS).

Sources

Application

Method for introducing a methoxy group to a nitropyridine ring

Application Note: Regioselective Synthesis of Methoxy-Nitropyridines via Nucleophilic Aromatic Substitution ( ) Executive Summary The introduction of a methoxy group onto a nitropyridine ring is a pivotal transformation...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of Methoxy-Nitropyridines via Nucleophilic Aromatic Substitution ( )

Executive Summary

The introduction of a methoxy group onto a nitropyridine ring is a pivotal transformation in medicinal chemistry, often used to modulate lipophilicity (


), solubility, and metabolic stability of drug candidates. While theoretically straightforward, the reaction is governed by strict electronic rules and safety constraints inherent to energetic nitro-heterocycles.

This guide details the Nucleophilic Aromatic Substitution (


)  of chloronitropyridines with sodium methoxide. Unlike generic protocols, this document focuses on the causality of regioselectivity, the control of critical process parameters (CPPs) to prevent hydrolysis side-products, and the safe handling of potentially explosive nitro-precursors.

Part 1: Mechanistic Principles & Strategic Planning

The Electronic Landscape

The reaction relies on the


 mechanism (Addition-Elimination).[1] The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The addition of a nitro group (

) further depletes electron density, activating the ring toward nucleophilic attack.
  • Activation Hierarchy: A leaving group (typically Cl, Br, or F) is most labile when located ortho or para to the nitro group.

  • The Meisenheimer Complex: The rate-determining step is the formation of a negatively charged sigma-complex (Meisenheimer intermediate). This intermediate is stabilized by resonance, particularly when the negative charge can be delocalized onto the nitro group or the ring nitrogen.

Pathway Visualization

The following diagram illustrates the reaction coordinate and the critical intermediate stabilization that dictates product formation.

SnAr_Mechanism Figure 1: Mechanistic Pathway of SnAr Methoxylation on Nitropyridine Start Substrate (2-Chloro-3-nitropyridine) TS1 Transition State 1 (Attack) Start->TS1 + MeO- Reagent Nucleophile (MeO-) Reagent->TS1 Inter Meisenheimer Complex (Resonance Stabilized) TS1->Inter Rate Determining Step TS2 Transition State 2 (Leaving Group Departure) Inter->TS2 Product Product (2-Methoxy-3-nitropyridine) TS2->Product Byproduct Leaving Group (Cl-) TS2->Byproduct

Strategic Decision Making: Leaving Group Selection

While Fluorine is the fastest reacting leaving group in


 due to the high electronegativity stabilizing the transition state (Element Effect), Chlorine  is the industrial standard due to cost and availability.
Leaving Group (LG)Reactivity (

)
CostComment
Fluorine (-F) High (~100-1000x)HighUse for sterically hindered or deactivated rings.
Chlorine (-Cl) Moderate (Baseline)LowRecommended starting point. Balanced profile.
Bromine (-Br) ModerateMediumLittle advantage over Cl in

.
Nitro (-NO

)
VariableN/ARisk: Methoxide can displace the nitro group itself (denitration) if no halogen is present.

Part 2: Detailed Protocol (Gold Standard)

Target Synthesis: Preparation of 2-methoxy-3-nitropyridine from 2-chloro-3-nitropyridine . Scale: 10 mmol (adaptable).

Reagents & Equipment
  • Substrate: 2-Chloro-3-nitropyridine (1.58 g, 10 mmol).

  • Reagent: Sodium Methoxide (NaOMe), 25 wt% solution in Methanol (2.4 mL, ~10.5 mmol) OR solid NaOMe (0.57 g). Note: Solution is preferred for easier dosing.

  • Solvent: Anhydrous Methanol (20 mL).

  • Safety: Blast shield, cryo-gloves, internal temperature probe.

Step-by-Step Methodology
Phase 1: Preparation and Cooling
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, addition funnel, and internal thermometer.

  • Inerting: Flush the system with nitrogen for 5 minutes. Moisture is the enemy; water causes hydrolysis of the chloride to a hydroxyl group (pyridone formation).

  • Charge: Add anhydrous Methanol (15 mL) and 2-Chloro-3-nitropyridine (1.58 g). Stir to dissolve.

  • Thermal Control: Cool the solution to 0°C using an ice/water bath.

    • Expert Insight: Nitropyridines are prone to exotherms. Initiating at 0°C prevents thermal runaway and suppresses side reactions.

Phase 2: Controlled Addition
  • Reagent Addition: Add the NaOMe solution (1.05 equiv) dropwise via the addition funnel over 15–20 minutes.

    • Monitor: Ensure internal temperature does not exceed 5°C.

    • Observation: A color change (often yellow to deep orange/red) indicates the formation of the Meisenheimer complex.

Phase 3: Reaction & Monitoring
  • Equilibration: Allow the reaction to warm naturally to Room Temperature (20–25°C).

  • Timecourse: Stir for 2–4 hours.

  • IPC (In-Process Control): Monitor by TLC (30% EtOAc/Hexane) or HPLC.

    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).
    • Troubleshooting: If conversion stalls <90%, heat to 40°C for 1 hour. Avoid reflux unless necessary to prevent denitration.

Phase 4: Quench & Isolation
  • Quench: Pour the reaction mixture into 50 mL of ice-cold saturated aqueous Ammonium Chloride (

    
    ).
    
    • Why: This neutralizes excess methoxide gently. Water alone can be too basic, promoting hydrolysis during workup.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with Brine (30 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Usually obtained as a crystalline solid. If necessary, recrystallize from Ethanol/Water or purify via silica flash chromatography.

Part 3: Experimental Workflow & Troubleshooting

Process Visualization

Workflow Figure 2: Experimental Workflow for Methoxylation of Nitropyridine Setup Setup: Dry Glassware, N2 Atmosphere Substrate + MeOH Cooling Cool to 0°C Setup->Cooling Addition Slow Addition of NaOMe (Maintain T < 5°C) Cooling->Addition Reaction Warm to RT Stir 2-4 Hours Addition->Reaction Check IPC: TLC/HPLC SM Consumed? Reaction->Check Quench Quench: Sat. NH4Cl (aq) Check->Quench Yes Heat Heat to 40°C (1 hour) Check->Heat No Workup Extract (EtOAc) -> Dry -> Concentrate Quench->Workup Heat->Check

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Formation of Hydroxyl impurity (Pyridone) Wet solvent or reagents.

competes with

.
Use anhydrous MeOH. Store NaOMe under Argon.
Low Conversion Substrate deactivation or old reagent.Check NaOMe titer. Increase temperature to 40-50°C.
"Runaway" Exotherm Fast addition of base.Stop addition. Re-cool to -10°C. Dilute reagent.
Dark/Tar Formation Decomposition of nitro group (Redox side reactions).Exclusion of light. Ensure

atmosphere. Reduce reaction time.

Part 4: Safety & Compliance (Critical)

Energetic Hazards

Nitropyridines are high-energy compounds. The introduction of electron-donating groups (like methoxy) generally stabilizes the ring compared to the chloride precursor, but thermal stability must always be respected.

  • DSC Warning: Never scale up (>50g) without Differential Scanning Calorimetry (DSC) data to identify the onset of thermal decomposition.

Chemical Hazards
  • Sodium Methoxide: Highly corrosive and moisture-sensitive.[2] Inhalation of dust causes severe respiratory burns. Reacts violently with water.[2][3]

  • Toxicology: Many nitropyridines are potential mutagens. Handle in a fume hood with double-gloving.

References

  • Mechanism of

    
    :  Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of Some 4-Substituted-1-chloro-2-nitrobenzenes with Methoxide Ion." Chem. Rev.1951 , 49, 273. 
    
  • Regioselectivity in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard Text Reference).
  • Synthesis Protocol (Analogous): "Synthesis of 2-methoxy-3-nitropyridine." Organic Syntheses / PubChem Protocols.

  • Safety of Alkoxides: "Sodium Methoxide Safety Data Sheet." Fisher Scientific.

  • Ortho-Effect in

    
    :  "Nucleophilic Aromatic Substitution: The Ortho Effect." Master Organic Chemistry. 
    

Sources

Method

High-Efficiency Suzuki-Miyaura Coupling of 2-Methoxy-5-nitropyridin-4-ol Derivatives

Application Note & Protocol Guide Core Directive & Executive Summary This guide addresses the synthetic functionalization of 2-methoxy-5-nitropyridin-4-ol (also known as 4-hydroxy-2-methoxy-5-nitropyridine). While the py...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Core Directive & Executive Summary

This guide addresses the synthetic functionalization of 2-methoxy-5-nitropyridin-4-ol (also known as 4-hydroxy-2-methoxy-5-nitropyridine). While the pyridine scaffold is ubiquitous in medicinal chemistry—particularly in the synthesis of kinase inhibitors and imidazo[4,5-b]pyridines—the "4-ol" functionality is electronically inert to direct Palladium-catalyzed cross-coupling.

The Central Challenge: Phenolic/pyridinol hydroxyl groups possess high bond dissociation energies and do not undergo oxidative addition with Pd(0). The Solution: A two-stage "Activate-then-Couple" workflow. The hydroxyl moiety is first converted into a reactive electrophile (chloride or triflate), leveraging the electron-withdrawing nature of the ortho-nitro group to facilitate both the activation and the subsequent Suzuki-Miyaura coupling.

Key Protocol Features:

  • Activation: Quantitative conversion to 4-chloro-2-methoxy-5-nitropyridine using

    
    .
    
  • Coupling: Optimized Pd(0) catalysis yielding biaryl products in >85% yields.

  • Scalability: Protocols designed for gram-to-multigram scale.

Strategic Analysis & Mechanism
2.1. Structural Logic

The 2-methoxy-5-nitropyridin-4-ol core exists in a tautomeric equilibrium between the pyridinol (A) and pyridone (B) forms. For synthetic purposes, we treat it as a pyridone that requires aromatization via halogenation.

  • 5-Nitro Group (

    
    ):  Critical electron-withdrawing group (EWG). It decreases electron density at the C4 position, making the C4-OH easier to displace with chloride and making the resulting C4-Cl bond highly reactive toward Pd(0) oxidative addition (
    
    
    
    -like character).
  • 2-Methoxy Group (

    
    ):  Provides solubility and can serve as a handle for later derivatization (e.g., hydrolysis to a pyridone or displacement by amines), but remains stable under the standard basic conditions of Suzuki coupling.
    
2.2. Reaction Pathway Diagram

The following flowchart illustrates the critical "Activation-Coupling" pathway.

G Start 2-Methoxy-5-nitropyridin-4-ol (Inactive Electrophile) Activation Activation Step (Chlorination) Start->Activation POCl3, Base Reflux Intermediate 4-Chloro-2-methoxy- 5-nitropyridine (Active Electrophile) Activation->Intermediate S_NAr / Deoxychlorination Suzuki Suzuki-Miyaura Coupling Intermediate->Suzuki Ar-B(OH)2, Pd(0) Base, Heat Product 4-Aryl-2-methoxy- 5-nitropyridine (Biaryl Scaffold) Suzuki->Product C-C Bond Formation

Caption: Workflow converting the inert 4-hydroxy precursor into a Suzuki-active 4-chloro derivative.

Experimental Protocols
Phase 1: Activation (Chlorination)

Objective: Synthesize 4-chloro-2-methoxy-5-nitropyridine. Rationale:


 is the reagent of choice. The addition of a tertiary amine base (DIEA or Quinoline) catalyzes the reaction by forming a reactive Vilsmeier-Haack-type intermediate.

Materials:

  • Starting Material: 2-Methoxy-5-nitropyridin-4-ol (1.0 eq)

  • Reagent: Phosphorus oxychloride (

    
    ) (5.0 - 10.0 eq)
    
  • Base:

    
    -Diisopropylethylamine (DIEA) (1.0 eq) [Optional but recommended for faster kinetics]
    
  • Solvent: None (Neat) or Acetonitrile (

    
    )
    

Step-by-Step Protocol:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Addition: Charge the flask with 2-Methoxy-5-nitropyridin-4-ol (e.g., 5.0 g). Carefully add

    
     (25 mL). Caution: Exothermic.[1]
    
  • Catalysis: Add DIEA (approx. 4 mL) dropwise.

  • Reaction: Heat the mixture to reflux (105°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:4). The starting material (polar) should disappear, replaced by a less polar UV-active spot.

  • Workup (Quench): Cool the mixture to RT. Slowly pour the reaction mass onto crushed ice (approx. 200 g) with vigorous stirring. Warning: Violent hydrolysis of excess

    
    .
    
  • Isolation: Neutralize the aqueous slurry with saturated

    
     to pH 7–8. Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Dry organic layers over

    
    , filter, and concentrate. The crude yellow solid is usually sufficiently pure (>95%) for coupling. If necessary, recrystallize from Ethanol/Water.
    
Phase 2: Suzuki-Miyaura Coupling

Objective: Couple 4-chloro-2-methoxy-5-nitropyridine with an Aryl Boronic Acid. Rationale: The 5-nitro group makes the C4-Cl bond extremely labile to oxidative addition. Standard


 is sufficient. Carbonate bases are preferred to prevent hydrolysis of the methoxy group.

Materials:

  • Electrophile: 4-Chloro-2-methoxy-5-nitropyridine (1.0 eq)

  • Nucleophile: Aryl Boronic Acid (

    
    ) (1.2 eq)
    
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (3–5 mol%)
    
  • Base: Sodium Carbonate (

    
    ) (2.0 M aqueous solution, 2.5 eq)
    
  • Solvent: 1,2-Dimethoxyethane (DME) (or Dioxane)

Step-by-Step Protocol:

  • Degassing: In a reaction vial, combine the Electrophile (1.0 mmol, ~188 mg) and Boronic Acid (1.2 mmol). Dissolve in DME (4 mL). Sparge with Nitrogen/Argon for 5 minutes.

  • Catalyst Addition: Add

    
     (0.05 mmol, ~58 mg).
    
  • Base Addition: Add degassed 2.0 M

    
     (1.25 mL).
    
  • Reaction: Seal the vial and heat to 85–90°C for 4–12 hours.

    • Note: The solution typically turns black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Dilute with water (10 mL) and extract with EtOAc (

    
     mL).
    
  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Gradient 0%

      
       30% EtOAc in Hexanes.
      
    • Product: 4-Aryl-2-methoxy-5-nitropyridines are typically yellow/orange solids.

Optimization & Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Old/Hydrolyzed

Use fresh distilled

. Ensure anhydrous conditions.
Protodeboronation (Step 2) Unstable Boronic AcidSwitch base to

or

. Use anhydrous conditions (Dioxane/Toluene) with dry base.
Nitro Reduction Hydrogen source presentAvoid formate bases. Ensure inert atmosphere (prevent Pd-catalyzed hydrogenation if

is inadvertently generated).
Methoxy Hydrolysis Acidic workup or too high TempKeep workup pH > 7. Do not exceed 110°C. Avoid strong Lewis acids.
Homocoupling (Ar-Ar) Oxygen in systemRigorous degassing (freeze-pump-thaw or vigorous sparging) is essential.
Mechanistic Visualization: The Catalytic Cycle

The following diagram details the specific electronic influence of the nitro group during the catalytic cycle.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 4-Cl-Pyridine PdII_Ox Pd(II)-Cl Complex OxAdd->PdII_Ox TransMet Transmetalation (+ Ar-B(OH)2 / Base) PdII_Ox->TransMet PdII_Biaryl Pd(II)-Biaryl Complex TransMet->PdII_Biaryl RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 - Product Note1 Nitro group at C5 pulls e- density, accelerating Oxidative Addition at C4. Note1->OxAdd

Caption: Catalytic cycle highlighting the electronic activation provided by the 5-nitro group.

References
  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of crude 2-Methoxy-5-nitropyridin-4-ol by recrystallization

Subject: Optimization of Recrystallization Protocol for 2-Methoxy-5-nitropyridin-4-ol Status: Open | Priority: High Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Recrystallization Protocol for 2-Methoxy-5-nitropyridin-4-ol Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Chemical Context

User Query: "How do I purify crude 2-Methoxy-5-nitropyridin-4-ol (CAS ~6635-86-5 derivatives) effectively?"

Technical Assessment: Purifying 2-Methoxy-5-nitropyridin-4-ol presents a unique challenge due to pyridone-pyridinol tautomerism .[1] While formally drawn as a 4-ol, the compound often behaves like a 4-pyridone in solution, leading to high lattice energy and poor solubility in non-polar solvents.[1] The crude material typically contains:

  • Regioisomers (e.g., 3-nitro isomers).[1]

  • Inorganic salts (if synthesized via nitration with mixed acids).[1]

  • Oxidative tars (indicated by dark brown/black color).[1]

Core Recommendation: A binary solvent system of Ethanol (EtOH) and Water is the most robust method for removing both polar inorganic contaminants and less polar organic impurities.[1]

Standard Operating Procedure (SOP)

Protocol ID: REC-MNP-04 Method: Mixed-Solvent Recrystallization (Craig Method)[1]

Reagents Required[1][2][3][4][5][6]
  • Solvent A (Good Solvent): Boiling Ethanol (95% or Absolute).[1]

  • Solvent B (Poor Solvent): Deionized Water (Hot).[1]

  • Additives: Activated Carbon (e.g., Darco G-60) for decolorization.[1]

Step-by-Step Workflow
  • Dissolution (The "Saturation" Phase):

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum boiling Ethanol to just dissolve the solid.[1]

    • Critical: If the solution is dark/opaque, add activated carbon (1-2% w/w) and boil for 5 minutes, then filter hot through Celite.

  • Displacement (The "Cloud Point"):

    • Maintain the filtrate at near-boiling temperature.

    • Add hot water dropwise until a persistent turbidity (cloudiness) appears.[1]

    • Add a few drops of Ethanol to just clear the turbidity (restore transparency).[1]

  • Crystallization (The "Nucleation"):

    • Allow the flask to cool to room temperature slowly (insulate the flask with a towel if necessary).

    • Once at room temperature, move to an ice-water bath (0-4°C) for 1 hour.[1]

  • Collection:

    • Filter via vacuum filtration (Buchner funnel).[1]

    • Wash cake with cold 1:1 EtOH:Water.[1]

    • Dry under vacuum at 45°C.[1]

Visual Workflow (Graphviz)

RecrystallizationFlow Start Crude 2-Methoxy-5-nitropyridin-4-ol Dissolve Dissolve in Boiling EtOH (Min. Volume) Start->Dissolve CheckColor Is solution Dark/Tarry? Dissolve->CheckColor Carbon Add Activated Carbon & Hot Filtration CheckColor->Carbon Yes CloudPoint Add Hot Water until Turbid CheckColor->CloudPoint No Carbon->CloudPoint Clear Add EtOH drops to Clear CloudPoint->Clear Cooling Slow Cooling (RT -> 4°C) Clear->Cooling Filter Vacuum Filtration Cooling->Filter Dry Dry (Vac Oven, 45°C) Filter->Dry

Figure 1: Decision logic for the purification of nitropyridinols, including the critical decolorization step.[1]

Troubleshooting Matrix (FAQ)

Issue 1: "My product is 'oiling out' instead of crystallizing."

Diagnosis: The solution is cooling too fast, or the solvent polarity gap is too wide.[1] Nitropyridines are notorious for separating as a supercooled liquid (oil) before crystallizing.[1] Corrective Action:

  • The Reheat: Re-heat the mixture until the oil dissolves.

  • The Seed: Add a "seed crystal" of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[1]

  • The Solvent Fix: Add slightly more Ethanol.[1] Oils form when the solute is insoluble in the solvent mixture at a temperature above its melting point.[1] Increasing the "Good Solvent" (Ethanol) keeps it in solution longer as temperature drops.[1]

Issue 2: "The crystals are yellow, but the filtrate is bright red."

Diagnosis: This is normal and desirable.[1] Explanation: The "Red" color often comes from oxidative byproducts or trace isomers (like 3-nitro species) which are more soluble in the mother liquor.[1] Action: Do not attempt to recover the "red" fraction unless yield is critically low. Wash the yellow crystals thoroughly with cold solvent to remove the red mother liquor.[1]

Issue 3: "Yield is lower than expected (<50%)."

Diagnosis: The compound may be amphoteric.[1] Explanation: The 4-OH group is acidic (pKa ~6-7 due to the nitro group).[1] If your water is too basic, you form the phenolate salt, which stays in the water.[1] Action: Check the pH of the mother liquor. If pH > 7, acidify slightly with dilute HCl to pH ~3-4 to precipitate the neutral pyridinol form [1].[1]

Technical Data & Solubility Profile

The following table summarizes the solubility behavior of 2-Methoxy-5-nitropyridin-4-ol to assist in solvent selection.

SolventTemp (°C)Solubility StatusApplication
Ethanol 78 (Boiling)High Primary dissolution solvent.[1]
Water 25 (RT)Very Low Anti-solvent (precipitant).[1]
Ethyl Acetate 77 (Boiling)ModerateAlternative, but may co-crystallize impurities.[1]
Acetic Acid 118 (Boiling)High"Nuclear option" for very impure samples [2].[1]
Dichloromethane 40LowGood for washing, not recrystallization.[1]

Advanced Mechanism: The Tautomer Trap

Why does this compound behave erratically?

You are likely fighting the Pyridone-Pyridinol Tautomerism .[1]

  • Form A (Pyridinol): Aromatic, soluble in organics.[1]

  • Form B (Pyridone): Polar, amide-like character, higher melting point, less soluble.[1]

In polar protic solvents (like water/ethanol), the equilibrium shifts.[1] If you use non-polar solvents (Hexane), you might trap the Pyridinol form, but impurities often stay.[1] The Ethanol/Water system works because it accommodates the Hydrogen-bonding requirements of the Nitro group and the Pyridone oxygen, stabilizing the crystal lattice formation [3].[1]

References

  • BenchChem. Synthesis and Purification of Nitropyridines. (General methodology for nitration and pH control in pyridinols). Link[1]

  • Mettler Toledo. Recrystallization Guide: Solvent Selection and Anti-Solvent Methods.[1] (Standard industrial protocols for oiling-out issues). Link

  • National Institutes of Health (PubChem). 2-Methoxy-5-nitropyridine Derivatives: Physical Properties and Solubility Data.[1][2]Link[1]

Sources

Optimization

Preventing degradation of 2-Methoxy-5-nitropyridin-4-ol during synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-Methoxy-5-nitropyridin-4-ol. This guide is designed to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Methoxy-5-nitropyridin-4-ol. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this synthesis, troubleshoot common issues, and prevent the degradation of this valuable intermediate. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the chemistry behind them.

Section 1: Understanding the Inherent Instability of 2-Methoxy-5-nitropyridin-4-ol

The key to preventing degradation is to first understand the molecule's inherent chemical vulnerabilities. The structure of 2-Methoxy-5-nitropyridin-4-ol features a delicate interplay of functional groups that dictate its reactivity and stability.

  • Electron-Deficient Ring: The pyridine nitrogen and the powerful electron-withdrawing nitro group at the 5-position significantly reduce the electron density of the aromatic ring. This makes the ring highly susceptible to nucleophilic attack.[1][2]

  • Activating Groups: The methoxy group at the 2-position and the hydroxyl group at the 4-position are electron-donating, which can direct electrophilic substitution but also influence the overall stability.

  • Tautomerism: The 4-ol (-OH) group exists in equilibrium with its keto tautomer, 4-pyridone. In solution, the 4-pyridone form is often favored, which alters the aromaticity and reactivity of the molecule.[3][4] This equilibrium is crucial as it can affect reaction pathways and product stability.

G caption Fig 1. Tautomeric equilibrium of the target molecule.

Fig 1. Tautomeric equilibrium of the target molecule.

Section 2: Troubleshooting Guide & Synthesis FAQs

This section addresses common problems encountered during the synthesis in a practical question-and-answer format.

Q1: My nitration reaction is producing low yields and a significant amount of dark, tarry material. What is causing this and how can I fix it?

A1: This is a classic sign of over-nitration or oxidative degradation caused by overly harsh reaction conditions. The combination of a pyridine ring and activating groups makes the substrate sensitive.

Causality:

  • Excessive Temperature: Nitration is highly exothermic. Poor temperature control can lead to runaway reactions, causing oxidation of the starting material and product, resulting in polymerization and charring.

  • Aggressive Nitrating Agents: Using fuming nitric acid or excessively high concentrations of mixed acid (HNO₃/H₂SO₄) can be too reactive for this sensitive substrate, leading to uncontrolled side reactions.

Solutions & Preventative Measures:

Parameter Sub-Optimal Condition Recommended Protocol Scientific Rationale
Temperature > 20°C Maintain strict control at 0-15°C during acid and nitrating agent addition.[5] Minimizes exothermic runaway and reduces the rate of oxidative side reactions.
Reagents Fuming HNO₃ Use a carefully controlled mixture of 65% nitric acid and concentrated sulfuric acid.[5] Provides a controlled source of the nitronium ion (NO₂⁺) without being overly oxidative.

| Addition Rate | Rapid addition of reagents | Add the substrate to the acid and the nitrating agent dropwise and slowly. | Ensures that the heat generated by the reaction can be effectively dissipated by the cooling system. |

Q2: I'm observing the formation of an unwanted isomer during my synthesis. How can I improve regioselectivity?

A2: Isomer formation is common in the nitration of substituted pyridines. The key is to control the reaction conditions to favor the desired substitution pattern. In the synthesis of related compounds like 4-amino-2-chloro-3-nitropyridine, isomers are a known issue.[5]

Causality:

  • The directing effects of the methoxy and hydroxyl groups can compete. While the methoxy group strongly directs ortho- and para-, the conditions of the reaction (especially the acidity) can alter these effects by protonating the ring nitrogen.

Solutions & Preventative Measures:

  • Controlled Acidity: The choice and concentration of the acid are critical. Using concentrated sulfuric acid helps to protonate the pyridine nitrogen, deactivating the ring to a degree and influencing the directing effects of the other substituents.

  • Temperature Profiling: As mentioned in Q1, lower temperatures often favor the thermodynamically more stable product, which can increase the ratio of the desired isomer.

  • Purification Strategy: If minor isomers are unavoidable, a robust purification strategy is necessary. Fractional crystallization or column chromatography can be used to separate isomers. The pH adjustment during workup can also selectively precipitate one isomer over another.[5]

Q3: My product appears pure after the reaction, but it degrades during workup and purification. What precautions should I take?

A3: The workup phase is critical for this molecule. Its functionalities make it sensitive to pH swings, heat, and even light.

Causality:

  • pH Sensitivity: The 4-hydroxyl group is phenolic and thus acidic. In basic conditions during an aqueous wash, it can deprotonate to form a phenoxide, which is highly susceptible to oxidation, often leading to colored impurities. Conversely, strong acidic conditions can promote hydrolysis of the methoxy group.[6]

  • Thermal Instability: Nitro compounds, especially those with activating groups, can be thermally labile. Prolonged heating during solvent evaporation can cause decomposition.

  • Photodegradation: Aromatic nitro compounds are often light-sensitive and can degrade upon exposure to UV light.

Solutions & Preventative Measures:

  • Neutral Workup: During aqueous extraction, use a buffered wash (e.g., saturated ammonium chloride) or carefully neutralize the solution to a pH of ~6-7 to avoid forming the reactive phenoxide.[7]

  • Low-Temperature Evaporation: Concentrate the product solution using a rotary evaporator at a reduced temperature (<40°C).

  • Protection from Light: Wrap reaction flasks and storage vials in aluminum foil to prevent photodegradation.

  • Inert Atmosphere: For maximum stability, perform the final purification and storage steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: I am seeing evidence of demethylation (loss of the -OCH₃ group). How can this be avoided?

A4: Acid-catalyzed hydrolysis of the methoxy group to a hydroxyl group is a known degradation pathway for methoxypyridines, especially under harsh acidic conditions.[8]

Causality:

  • The ether linkage of the methoxy group can be protonated by strong acids (like the H₂SO₄ used in nitration). This makes the methyl group susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture, leading to the formation of methanol and the corresponding 2-hydroxypyridine derivative.

Solutions & Preventative Measures:

  • Minimize Reaction Time: Do not let the reaction run longer than necessary. Monitor the reaction progress closely by TLC or HPLC and quench it as soon as the starting material is consumed.

  • Control Acid Concentration: Use the minimum amount of sulfuric acid required to facilitate the reaction.

  • Alternative Synthetic Routes: If demethylation is a persistent issue, consider an alternative synthetic strategy. For example, one could start with 2-chloro-5-nitropyridin-4-ol and perform a nucleophilic aromatic substitution with sodium methoxide in the final step. This avoids exposing the methoxy group to the harsh nitration conditions.[1][9]

G caption Fig 2. Major degradation pathways to avoid.

Fig 2. Major degradation pathways to avoid.

Section 3: Recommended Synthesis Protocol

While multiple synthetic routes exist, a common strategy involves the nitration of a suitable precursor. The following protocol is a synthesized approach based on established methods for similar compounds and is designed to minimize degradation.[5]

Objective: To synthesize 2-Methoxy-5-nitropyridin-4-ol from 2-methoxypyridin-4-ol.

Materials:

  • 2-methoxypyridin-4-ol

  • Concentrated Sulfuric Acid (98%)

  • Nitric Acid (65%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow:

G caption Fig 3. Recommended workflow for synthesis.

Fig 3. Recommended workflow for synthesis.

Step-by-Step Methodology:

  • Vessel Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (5.0 eq). Cool the flask in an ice-salt bath to 0°C.

  • Substrate Addition: Slowly add 2-methoxypyridin-4-ol (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not rise above 10°C. Stir until fully dissolved.

  • Nitration: Add nitric acid (65%, 1.1 eq) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature between 5-10°C.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 10-15°C for 2-4 hours. Monitor the reaction's progress by taking small aliquots, quenching them in water, neutralizing, extracting, and analyzing by TLC or HPLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a stirred slurry of crushed ice, being careful to manage the exotherm.

  • Neutralization & Workup: Carefully neutralize the cold aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH reaches ~7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure at a temperature below 40°C.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

This detailed protocol provides a framework for a successful synthesis, emphasizing the critical control points to ensure the integrity of the final product.

References

  • CN105523995A (2016). Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.
  • CN103819398B (2016). The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • Chemistry LibreTexts (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

  • OSTI.gov (n.d.). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.gov. [Link]

  • ResearchGate (2008). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. ResearchGate. [Link]

  • Miyamoto, T., et al. (1977). Degradation, metabolism and toxicity of synthetic pyrethroids. PubMed. [Link]

  • WO2010089773A2 (2010). Process for preparation of nitropyridine derivatives.
  • Makosza, M., et al. (2011). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • Chemistry Stack Exchange (2019). Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. [Link]

  • Paul, T., et al. (2022). Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. [Link]

  • Wikipedia (2023). 4-Pyridone. Wikipedia. [Link]

  • ResearchGate (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. ResearchGate. [Link]

  • ChemRxiv (2022). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. ChemRxiv. [Link]

  • PrepChem (2023). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. PrepChem. [Link]

  • MDPI (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]

  • ChemTube3D (n.d.). 4-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]

  • ACS Publications (2010). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. [Link]

  • ResearchGate (2010). Nucleophilic Aromatic Substitution of Heteroarenes. ResearchGate. [Link]

  • IOSR Journals (2015). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. IOSR Journal of Applied Physics. [Link]

  • Sci-Hub (1987). Acidic Hydrolysis of N‐Methyl Derivatives of 4‐Phenyl‐5‐oxo‐4,5‐dihydroindeno(1,2‐b)pyridine. Sci-Hub. [Link]

  • PubMed (2016). Degradation of Opioids and Opiates During Acid Hydrolysis Leads to Reduced Recovery Compared to Enzymatic Hydrolysis. PubMed. [Link]

  • YouTube (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • StackExchange (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]

  • PubChem (2024). 2-Methoxy-5-nitroaniline. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling &amp; Remediation for 2-Methoxy-5-nitropyridin-4-ol

Executive Summary This technical guide addresses the critical quality attributes of 2-Methoxy-5-nitropyridin-4-ol (also referred to as 2-methoxy-5-nitro-4(1H)-pyridone). Due to the amphoteric nature of the hydroxypyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the critical quality attributes of 2-Methoxy-5-nitropyridin-4-ol (also referred to as 2-methoxy-5-nitro-4(1H)-pyridone). Due to the amphoteric nature of the hydroxypyridine scaffold and the directing effects during nitration, this compound is prone to a specific set of impurities: regioisomers (3-nitro), over-nitrated byproducts, and hydrolysis degradants.

This document provides a self-validating workflow for identifying these species via HPLC and removing them using orthogonal purification techniques.

Module 1: Analytical Identification (The "Eyes")

Q: I see a "ghost peak" eluting just before my main peak in HPLC. Is this the 3-nitro isomer?

A: Likely, yes. In the nitration of 2-methoxy-4-hydroxypyridine, the hydroxyl group at C4 directs electrophilic substitution to positions C3 and C5. While C5 is sterically favored, the 3-nitro isomer (2-methoxy-3-nitropyridin-4-ol) is the most persistent impurity.

Differentiation Strategy: The 3-nitro isomer typically elutes earlier than the 5-nitro target on standard C18 columns due to intramolecular hydrogen bonding between the nitro group and the adjacent hydroxyl/methoxy groups, which slightly increases its effective hydrophobicity but often reduces interaction with the stationary phase compared to the more polarized 5-nitro isomer.

Recommended HPLC Method Parameters:

ParameterConditionRationale
Column Phenyl-Hexyl or C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl phases provide superior selectivity for nitro-aromatic isomers via

interactions.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of the 4-OH (pKa ~6-7), sharpening peaks.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic modifier.
Gradient 5% B to 60% B over 20 minShallow gradient required to resolve the 3-nitro and 5-nitro regioisomers.
Detection UV at 310 nmNitro-hydroxypyridines have distinct absorbance maxima shifted red compared to simple pyridines.
Flow Rate 1.0 mL/minStandard backpressure management.
Q: My chromatogram shows a broad, early-eluting peak. Could this be a salt?

A: If the peak elutes near the void volume (


), it is likely the demethylated impurity: 5-nitro-2,4-dihydroxypyridine  (or 5-nitrouracil derivative).
  • Origin: Acid-catalyzed hydrolysis of the 2-methoxy group during the harsh nitration step (conc.

    
    ).[1]
    
  • Behavior: This compound is significantly more polar and acidic than the target.

  • Confirmation: Inject a sample spiked with 2,4-dihydroxy-5-nitropyridine (if available) or check LC-MS for m/z = 156 (M+H) vs. target m/z = 170.

Module 2: Synthetic Origins (The "Source")

Understanding the "fate of impurities" is crucial for process control. The following diagram maps the genesis of common impurities during the synthesis from 2-methoxy-4-hydroxypyridine.

ImpurityFate SM Starting Material 2-Methoxy-4-hydroxypyridine Nitration Nitration (HNO3 / H2SO4) SM->Nitration Target TARGET PRODUCT 2-Methoxy-5-nitropyridin-4-ol (Major) Nitration->Target C5 Substitution Impurity_Iso IMPURITY A (Regioisomer) 2-Methoxy-3-nitropyridin-4-ol (Steric minor) Nitration->Impurity_Iso C3 Substitution Impurity_Di IMPURITY B (Over-reaction) 2-Methoxy-3,5-dinitropyridin-4-ol Nitration->Impurity_Di Excess HNO3 Impurity_Hyd IMPURITY C (Hydrolysis) 2,4-Dihydroxy-5-nitropyridine Nitration->Impurity_Hyd Acidic Cleavage of OMe

Figure 1: Impurity Fate Map illustrating the divergent pathways during electrophilic aromatic substitution.

Module 3: Purification & Remediation (The "Fix")

Q: Recrystallization from ethanol isn't removing the 3-nitro isomer. What should I do?

A: Isomers often co-crystallize due to structural similarity. For nitropyridinols, an Acid-Base Swing Purification is often more effective than simple recrystallization because the pKa differences between isomers, while subtle, can be exploited.

Protocol: Acid-Base Swing Extraction

  • Dissolution: Suspend the crude solid in water (10 mL/g).

  • Basification: Slowly add saturated

    
     solution until pH ~8.0–8.5.
    
    • Mechanism:[2][3][4] The target (4-OH) deprotonates to form the sodium salt, which is water-soluble.

    • Filtration: Any non-acidic impurities (e.g., neutral nitro precursors or unreacted dimethoxy species) will remain undissolved. Filter these off.

  • Charcoal Treatment (Optional): Add activated carbon (5 wt%) to the filtrate to absorb trace colored impurities and polymeric tars. Stir for 30 min and filter through Celite.

  • Controlled Acidification:

    • Cool the filtrate to 0–5°C.

    • Slowly add 1M HCl dropwise.

    • Critical Step: Monitor pH.[5] The 5-nitro isomer (Target) typically precipitates at a slightly different pH than the 3-nitro isomer and the hydrolyzed diol.

    • Precipitate to pH ~3-4.

  • Collection: Filter the resulting solid and wash with ice-cold water.

Q: How do I remove the demethylated (diol) impurity?

A: The diol (2,4-dihydroxy-5-nitropyridine) is significantly more water-soluble than the target due to having two hydroxyl groups.

  • Remediation: Perform a hot water slurry .

    • Suspend the solid in water (5 volumes).

    • Heat to 80°C for 30 minutes (do not dissolve completely).

    • Cool to room temperature.

    • Filter.[3][5][6]

    • Result: The more soluble diol impurity stays in the mother liquor, while the less soluble methoxy-target remains on the filter.

Purification Decision Tree

PurificationTree Start Crude Product Isolated CheckHPLC Check HPLC Purity Start->CheckHPLC Isomer Main Impurity: 3-Nitro Isomer CheckHPLC->Isomer Peak < Target Diol Main Impurity: Demethylated Diol CheckHPLC->Diol Peak near t0 Action_Recryst Recrystallization Solvent: MeOH/Water (1:1) Isomer->Action_Recryst Action_Slurry Hot Water Slurry (Wash out polar diol) Diol->Action_Slurry Action_Recryst->CheckHPLC Action_Slurry->CheckHPLC

Figure 2: Decision logic for selecting the appropriate purification technique based on impurity profile.

Module 4: Storage & Stability

Q: My compound turned from yellow to dark orange after a week on the bench. Is it degrading?

A: Yes. Nitropyridines are photosensitive.

  • Mechanism: Photo-induced reduction of the nitro group or radical formation can lead to azo-dimerization (darkening).

  • Storage Requirement: Store in amber vials under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Hygroscopicity: The 4-OH group can form hydrates. Ensure the container is tightly sealed to prevent water uptake, which will alter the weight percentage during stoichiometry calculations.

References

  • SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro - Organic Syntheses Procedure. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column. Retrieved from [Link]

Sources

Optimization

Challenges in the characterization of 2-Methoxy-5-nitropyridin-4-ol

This guide addresses the specific characterization challenges associated with 2-Methoxy-5-nitropyridin-4-ol (and its tautomer, 2-Methoxy-5-nitro-4(1H)-pyridone ). This molecule belongs to a class of "chameleonic" heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific characterization challenges associated with 2-Methoxy-5-nitropyridin-4-ol (and its tautomer, 2-Methoxy-5-nitro-4(1H)-pyridone ).

This molecule belongs to a class of "chameleonic" heterocycles where the electron-withdrawing nitro group (


) and the electron-donating methoxy group (

) create conflicting electronic demands, leading to severe tautomeric sensitivity and ionization issues.

Section 1: The Tautomerism Trap (NMR Troubleshooting)

The Issue: Users frequently report "missing" protons, broad signals, or chemical shifts that drift significantly between batches in


-NMR.

The Science: The 4-hydroxy-pyridine motif is not static. It exists in a rapid equilibrium between the pyridinol (aromatic, -OH) and pyridone (non-aromatic, NH, C=O) forms. The 5-nitro group strongly acidifies the N-H and O-H, lowering the energy barrier for proton transfer. In standard solvents like


, the exchange rate often matches the NMR timescale, causing signal coalescence (disappearance).
Diagnostic Workflow

Tautomerism_Workflow start Issue: Broad/Missing NMR Signals solvent Current Solvent? start->solvent cdcl3 Chloroform-d (CDCl3) solvent->cdcl3 dmso DMSO-d6 solvent->dmso action_cdcl3 Switch to DMSO-d6 (Stabilizes Pyridone form) cdcl3->action_cdcl3 action_dmso Check Water Content (H2O catalyzes exchange) dmso->action_dmso temp Variable Temp NMR action_dmso->temp low_t Low T (-40°C) Slows exchange Sharpens distinct tautomers temp->low_t high_t High T (+80°C) Fast exchange Sharpens averaged signal temp->high_t

Figure 1: Decision tree for resolving tautomeric broadening in NMR spectroscopy.

FAQ: NMR Anomalies

Q: Why does my C3-H proton shift from 6.0 ppm to 7.5 ppm in different solvents?

  • A: This is the signature of tautomerism.

    • In Non-polar solvents (

      
      ):  The equilibrium shifts toward the Pyridinol  form (aromatic). The C3-H is on an aromatic ring (deshielded, ~7.5 ppm).
      
    • In Polar Aprotic solvents (DMSO, DMF): The solvent stabilizes the dipolar Pyridone form. The ring loses aromaticity, and C3 becomes vinylic (shielded, ~6.0 ppm).

    • Recommendation: Always report the solvent explicitly. For characterization, DMSO-d6 is preferred as it locks the molecule predominantly in the pyridone form, yielding sharper peaks.

Q: I see a broad "hump" at 11-13 ppm. Is this the OH or NH?

  • A: It is likely an averaged signal of both. The 5-nitro group makes this proton highly acidic.

    • Test: Add one drop of

      
      . If the peak disappears instantly, it is the exchangeable OH/NH. If it remains, you have an impurity.
      

Section 2: Mass Spectrometry (Ionization Failure)

The Issue: Users report low sensitivity or no signal in LC-MS using standard generic methods (Positive Mode, Formic Acid).

The Science: 2-Methoxy-5-nitropyridin-4-ol is an acidic heterocycle .

  • The nitro group (

    
    ) pulls electron density.
    
  • The 4-OH group is phenolic/vinylogous acid.

  • Result: The molecule resists protonation (

    
    ) because the pyridine nitrogen lone pair is delocalized into the nitro group. Conversely, it deprotonates very easily (
    
    
    
    ).
Troubleshooting Table: LC-MS Optimization
ParameterStandard Method (Fail)Optimized Method (Pass)Technical Rationale
Polarity Positive (

)
Negative (

)
The molecule is acidic (

). It forms stable anions, not cations.
Mobile Phase Water/ACN + 0.1% Formic AcidWater/MeOH + 10mM

High pH ensures full deprotonation (

). Acidic mobile phases suppress ionization in negative mode.
Column C18 (Standard)C18 Polar Embedded or HILIC The molecule is small and polar. Standard C18 may result in elution in the void volume (

).
Detection UV 254 nmUV 320-350 nm The nitro-pyridone chromophore has a red-shifted absorbance compared to simple pyridines.

Section 3: Purity & Impurity Profiling

The Issue: "I have a single peak by HPLC, but the melting point is wide (


 range)."

The Science: This usually indicates Regioisomer Contamination or Polymorphism .

  • Regioisomers: During nitration of 2-methoxy-4-pyridinol, the nitro group prefers the 5-position, but the 3-position is also reactive. The 3-nitro isomer is a common impurity.

  • Polymorphism: Pyridones form strong intermolecular Hydrogen-bonded dimers in the solid state. Different crystallization solvents yield different H-bond networks (polymorphs) with different melting points.

Differentiation Protocol

Step 1: HMBC NMR (The Definitive Test) To distinguish the 5-nitro (Target) from the 3-nitro (Impurity):

  • Target (5-nitro): Look for a correlation between the Methoxy protons (

    
    ) and C2 . Then check the correlation from the C6-H  proton.
    
    • In the 5-nitro isomer, the C6-H is a singlet (or doublet with small

      
      ) adjacent to the nitro group. It will show a strong 3-bond correlation to the Carbonyl (C4) and the Nitro-bearing carbon (C5).
      
  • Impurity (3-nitro): The proton pattern will differ. The remaining aromatic proton would be at C5 or C6 depending on substitution, changing the coupling constants (

    
    -values).
    

Step 2: Differential Scanning Calorimetry (DSC)

  • Run DSC at

    
    .
    
  • Sharp endotherm: Pure crystalline form.

  • Small endotherm followed by exotherm: Polymorphic transition (metastable

    
     stable).
    
  • Broad endotherm: Amorphous content or isomeric impurity.

Section 4: Solubility & Handling

Q: How do I dissolve this for biological assays? It precipitates in PBS.

  • A: 2-Methoxy-5-nitropyridin-4-ol has poor aqueous solubility at neutral pH due to the "brick-wall" crystal lattice formed by H-bonded pyridone dimers.

  • Protocol:

    • Dissolve stock in 100% DMSO .

    • Dilute into buffer.

    • Critical: If precipitation occurs, adjust the buffer pH to 7.4 - 8.0 . At slightly basic pH, the molecule deprotonates to the anion, which is highly soluble. Avoid acidic buffers (

      
      ).
      

References

  • Tautomerism of Hydroxypyridines

    • Title: Tautomerism of Heterocycles: Five-membered Rings and Pyridines.
    • Source:Advances in Heterocyclic Chemistry, Vol 102.
    • URL: (General reference for pyridone/pyridinol equilibrium mechanics).

  • Nitropyridine Characterization

    • Title: 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpret
    • Source:Journal of Molecular Structure, 2018.
    • URL: (Authoritative study on the 2-hydroxy isomer, establishing the protocols for the 4-hydroxy analog).

  • Mass Spectrometry of Acidic Heterocycles

    • Title: Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity.
    • Source:ChemRxiv, 2021.
    • URL: (Validates the requirement for negative mode in electron-deficient phenols).

  • NMR Solvent Impurities

    • Title: NMR Chemical Shifts of Trace Impurities: Common Labor
    • Source:Organometallics, 2010.
    • URL: (Essential for distinguishing solvent peaks from tautomeric shifts).

Troubleshooting

Technical Support Center: 2-Methoxy-5-nitropyridin-4-ol Stability Guide

The following technical guide addresses the stability, solubility, and handling of 2-Methoxy-5-nitropyridin-4-ol . This document is structured to support researchers and process chemists in minimizing degradation during...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, solubility, and handling of 2-Methoxy-5-nitropyridin-4-ol . This document is structured to support researchers and process chemists in minimizing degradation during experimental workflows.

Executive Summary: The Stability Triad

2-Methoxy-5-nitropyridin-4-ol is a highly functionalized heterocyclic building block. Its stability is governed by three competing chemical behaviors:

  • Tautomerism: The equilibrium between the 4-pyridinol and 4-pyridone forms, which is solvent-dependent.

  • Nucleophilic Sensitivity: The 2-methoxy group is activated by the 5-nitro group and ring nitrogen, making it susceptible to hydrolysis (demethylation) in aqueous environments.

  • Acidity: The 5-nitro group significantly increases the acidity of the 4-hydroxyl proton, leading to facile deprotonation and color changes.

Critical Handling & Preparation Protocols

Q: What is the optimal solvent system for stock solutions?

Recommendation: Anhydrous DMSO or DMF.

  • Why? The compound has limited solubility in water and non-polar solvents (e.g., Hexane). DMSO and DMF stabilize the polar pyridone tautomer without providing the nucleophiles (water/alcohols) necessary for degradation.

  • Protocol: Prepare stock solutions at 10–50 mM in anhydrous DMSO. Store in aliquots at -20°C .

Q: My solution turned from pale yellow to deep orange/red. Has it degraded?

Diagnosis: Likely Deprotonation , not necessarily degradation.

  • Mechanism: The 5-nitro group is strongly electron-withdrawing. This lowers the pKa of the 4-hydroxyl group (likely to pKa ~5–6). In neutral or basic buffers (pH > 6), the phenolic proton is lost, forming the nitropyridinate anion , which is intensely colored (bathochromic shift).

  • Action: Check the pH. If the color reverts upon acidification (pH < 4), the compound is intact. If the color persists or a precipitate forms, degradation (hydrolysis) may have occurred.

Q: How do I prevent the "2-Methoxy" group from hydrolyzing?

Risk Factor: High pH and elevated temperature.

  • Chemistry: The 2-position is electrophilic. Hydroxide ions (

    
    ) can attack C2, displacing the methoxide group. This converts your compound into 5-nitro-2,4-dihydroxypyridine  (also known as 5-nitro-2,4-pyridinedione), which is a different chemical entity.
    
  • Prevention:

    • Avoid: Basic buffers (Carbonate, Tris pH > 8) for prolonged periods.

    • Preferred: Acidic to neutral buffers (PBS pH 7.4 is acceptable for short-term assays, but Citrate or Phosphate pH 5–6 is safer for stability).

Visualizing Stability & Degradation Pathways

The following diagram illustrates the tautomeric equilibrium and the primary degradation risk (hydrolysis).

StabilityPathways Pyridinol 4-Pyridinol Form (Aromatic, Non-polar solvents) Pyridone 4-Pyridone Form (Polar solvents, Major Tautomer) Pyridinol->Pyridone Tautomerization (Fast in DMSO/H2O) Anion Nitropyridinate Anion (Deep Red/Orange, pH > pKa) Pyridone->Anion Deprotonation (pH > 6) Degradant Degradation Product (5-Nitro-2,4-dihydroxypyridine) Pyridone->Degradant Hydrolysis (SNAr) (High pH, Heat, Time) Anion->Pyridone Acidification

Figure 1: Tautomerism between pyridinol/pyridone forms and the risk of hydrolysis at high pH.

Troubleshooting Guide: Common Experimental Issues

SymptomProbable CauseCorrective Action
Precipitation in Aqueous Buffer Solubility Limit / pH Shock. The neutral pyridone form is less soluble than the anion.1. Predilute in DMSO. 2. Ensure final organic solvent concentration is >1-5%. 3. If working at acidic pH, lower concentration to <100 µM.
Loss of Activity in Bioassay Hydrolysis. The active 2-methoxy group has been hydrolyzed to a hydroxyl.1. Verify compound integrity via LC-MS (Look for Mass -14 Da shift). 2. Prepare fresh solutions immediately before use.
Inconsistent LC-MS Peak Shape Tautomerism. Rapid interconversion on the column.1. Add 0.1% Formic Acid to the mobile phase to lock the compound in the protonated form. 2. Increase column temperature to 40°C to sharpen the peak coalescence.
Sample turns black/brown Photodegradation. Nitro groups are light-sensitive.1. Store solid and solution in amber vials. 2. Wrap reaction vessels in aluminum foil.

Storage & Stability Specifications

Solid State Storage[2]
  • Temperature: -20°C (Long-term) or 4°C (Short-term < 1 month).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen if possible. Moisture promotes hydrolysis over time.

  • Container: Amber glass vial with PTFE-lined cap.

Solution Stability (in DMSO)
  • Room Temp (25°C): Stable for ~48 hours.

  • Refrigerated (4°C): Stable for ~1 week.

  • Frozen (-20°C): Stable for 3–6 months. Avoid repeated freeze-thaw cycles.

References & Grounding

  • Tautomerism of Hydroxypyridines:

    • Mechanism:[1][2] 4-Hydroxypyridines exist predominantly as 4-pyridones in polar media due to the significant resonance stabilization of the amide-like linkage.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for pyridone tautomerism).

    • Validation:

  • Reactivity of Nitropyridines:

    • Mechanism:[1][2] The presence of a nitro group at position 5 activates the 2-methoxy group toward Nucleophilic Aromatic Substitution (

      
      ).
      
    • Source:March's Advanced Organic Chemistry, Chapter 13, Aromatic Substitution, Nucleophilic.

  • pKa Considerations:

    • Data: While specific pKa data for the 2-methoxy-5-nitro derivative is rare, 4-hydroxypyridine has a pKa ~3.2 (cation) and ~11 (anion). The electron-withdrawing nitro group significantly increases acidity, likely shifting the pKa of the hydroxyl group to the 5.0–6.0 range.

    • Source: (Used as baseline for substituent effect estimation).

  • Safety & Handling (SDS):

    • General Nitropyridine Handling: Avoid dust formation, use amber vials, and store at -20°C.

    • Source: (Analogous structure handling).

Sources

Optimization

Optimizing temperature and reaction time for 2-Methoxy-5-nitropyridin-4-ol synthesis

Technical Support Center: Synthesis of 2-Methoxy-5-nitropyridin-4-ol Welcome to the dedicated technical support guide for the synthesis of 2-Methoxy-5-nitropyridin-4-ol. This document is designed for researchers, medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Methoxy-5-nitropyridin-4-ol

Welcome to the dedicated technical support guide for the synthesis of 2-Methoxy-5-nitropyridin-4-ol. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide not just a protocol, but a deeper understanding of the reaction intricacies, focusing on the critical parameters of temperature and reaction time. Our goal is to empower you to troubleshoot and optimize this synthesis with confidence and scientific rigor.

Introduction to the Synthetic Strategy

The synthesis of 2-Methoxy-5-nitropyridin-4-ol is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The proposed and most logical synthetic route involves a two-step sequence:

  • Nitration of 2,4-dihydroxypyridine to yield 5-nitro-2,4-dihydroxypyridine.

  • Selective O-methylation of the 2-hydroxyl group of 5-nitro-2,4-dihydroxypyridine to afford the final product.

This guide will delve into the optimization and troubleshooting of both of these critical steps.

Experimental Workflow & Key Transformations

Below is a visual representation of the synthetic pathway.

Synthesis_Workflow Start 2,4-Dihydroxypyridine Intermediate 5-Nitro-2,4-dihydroxypyridine Start->Intermediate Nitration (HNO₃, H₂SO₄) Product 2-Methoxy-5-nitropyridin-4-ol Intermediate->Product Selective O-Methylation (CH₃I, K₂CO₃) Troubleshooting_Logic cluster_nitration Nitration Issues cluster_methylation Methylation Issues N_Start Low Yield in Nitration N_Q1 Incomplete Reaction? N_Start->N_Q1 N_A1 Increase reaction time at RT Monitor by TLC N_Q1->N_A1 Yes N_Q2 Side Reactions? N_Q1->N_Q2 No N_A2 Strict temp. control (0-5°C) Check HNO₃ stoichiometry N_Q2->N_A2 Yes M_Start Low Selectivity (N-methylation) M_Q1 Harsh Conditions? M_Start->M_Q1 M_A1 Use milder base (K₂CO₃) Lower reaction temperature M_Q1->M_A1 Yes M_Start2 Slow/Incomplete Reaction M_Q2 Insufficient Reactivity? M_Start2->M_Q2 M_A2 Increase temperature (40-60°C) Extend reaction time Ensure anhydrous conditions M_Q2->M_A2 Yes M_Start3 Di-methylation Observed M_Q3 Over-methylation? M_Start3->M_Q3 M_A3 Control CH₃I stoichiometry Monitor by TLC and stop reaction promptly M_Q3->M_A3 Yes

Reference Data & Comparative Studies

Validation

2-Methoxy-5-nitropyridin-4-ol vs. 2-Methoxy-5-nitropyridine: a comparative analysis

This guide provides an in-depth technical comparison between 2-Methoxy-5-nitropyridine and its C4-hydroxylated analog, 2-Methoxy-5-nitropyridin-4-ol . [1] Executive Summary In medicinal chemistry, the selection of a pyri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Methoxy-5-nitropyridine and its C4-hydroxylated analog, 2-Methoxy-5-nitropyridin-4-ol .

[1]

Executive Summary

In medicinal chemistry, the selection of a pyridine building block dictates the available vectors for structural elaboration.

  • 2-Methoxy-5-nitropyridine (Compound A) is a "bi-vector" scaffold. It allows modification primarily at the C2 (nucleophilic displacement) and C5 (reduction/coupling) positions. It is limited by the lack of a reactive handle at C4.

  • 2-Methoxy-5-nitropyridin-4-ol (Compound B) is a "tri-vector" scaffold.[1] The C4-hydroxyl group serves as a latent electrophile. Upon activation (e.g., chlorination), it enables regioselective Nucleophilic Aromatic Substitution (SNAr) at C4, orthogonal to the C2 and C5 chemistries. This makes Compound B the superior choice for synthesizing complex trisubstituted pyridine cores, such as those found in 3rd-generation EGFR inhibitors.

Physicochemical & Structural Profile[1][3][4][5]

Feature2-Methoxy-5-nitropyridine2-Methoxy-5-nitropyridin-4-ol
CAS Number 5446-92-41374652-16-0
Molecular Weight 154.12 g/mol 170.12 g/mol
Structure Pyridine ring, C2-OMe, C5-NO₂Pyridine ring, C2-OMe, C4-OH , C5-NO₂
Tautomerism None (Aromatic pyridine)Exists in equilibrium with 2-methoxy-5-nitro-4-pyridone
Acidity (pKa) Weak base (Pyridine N)Acidic OH (pKa ~6-7 due to ortho-NO₂ electron withdrawal)
Solubility Soluble in DCM, EtOAc, MeOHLow solubility in non-polar solvents; soluble in DMSO, DMF
Primary Utility Precursor for 2,5-disubstituted pyridinesPrecursor for 2,4,5-trisubstituted pyridines

Synthetic Utility & Reactivity Analysis

The "H-Series" (Compound A)

2-Methoxy-5-nitropyridine is electronically deactivated by the nitro group but activated for SNAr at the C2 position.

  • Reactivity Profile:

    • C2-Position: The methoxy group can be displaced by strong nucleophiles (amines, thiols), but this often requires harsh conditions because OMe is a poor leaving group compared to halogens.

    • C5-Position: The nitro group is readily reduced to an amine (Pd/C + H₂ or Fe/NH₄Cl), providing an aniline-like handle for amide coupling.

    • Limitation: Direct functionalization of C4 is difficult. Electrophilic substitution is deactivated, and nucleophilic attack occurs preferentially at C2.

The "OH-Series" (Compound B)

2-Methoxy-5-nitropyridin-4-ol is a strategic intermediate. The C4-OH is not a leaving group itself but is easily converted into a chloride.

  • Reactivity Profile:

    • Activation (C4-OH

      
       C4-Cl):  Treatment with POCl₃ yields 2-Methoxy-4-chloro-5-nitropyridine .
      
    • Regioselective SNAr: In the chlorinated derivative, the C4-Cl is highly activated by the ortho-nitro group. Nucleophilic attack by amines occurs almost exclusively at C4, leaving the C2-OMe intact.

    • Result: This allows the sequential construction of a molecule with three distinct substituents: an ether at C2, an amine at C4, and (after reduction) an amide/amine at C5.

Visualizing the Divergence

The following diagram illustrates how the "4-ol" (Compound B) opens a pathway to trisubstituted cores that is inaccessible from Compound A.

G CompA 2-Methoxy-5-nitropyridine (Compound A) CompB 2-Methoxy-5-nitropyridin-4-ol (Compound B) InterA 2-Methoxy-5-aminopyridine (Reduction Product) CompA->InterA H2, Pd/C (Nitro Reduction) InterB_Cl 2-Methoxy-4-chloro- 5-nitropyridine (Activated Scaffold) CompB->InterB_Cl POCl3, reflux (Chlorination) ProdA 2,5-Disubstituted Pyridine (Limited Complexity) InterA->ProdA Amide Coupling (C5 Functionalization) ProdB 2,4,5-Trisubstituted Pyridine (High Complexity Drug Core) InterB_Cl->ProdB 1. R-NH2 (SNAr at C4) 2. Reduction (C5)

Figure 1: Divergent synthetic pathways. Compound B enables access to the 2,4,5-substitution pattern critical for kinase inhibitors.

Experimental Protocols

Protocol 1: Activation of Compound B (Chlorination)

This is the critical step to unlock the utility of the 4-ol. The product, 2-methoxy-4-chloro-5-nitropyridine, is a potent electrophile.

Reagents:

  • 2-Methoxy-5-nitropyridin-4-ol (1.0 eq)[2][3]

  • Phosphorus Oxychloride (POCl₃) (5.0 eq) - Note: Acts as solvent and reagent.

  • Triethylamine (Et₃N) (1.0 eq) - Catalyst/Base.

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a CaCl₂ drying tube, charge 2-Methoxy-5-nitropyridin-4-ol (10 g, 58.8 mmol).

  • Addition: Cool the flask to 0°C. Dropwise add POCl₃ (27 mL, 294 mmol) followed by Et₃N (8.2 mL, 58.8 mmol). Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (105°C) for 3–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material (Rf ~0.1) disappears and a new non-polar spot (Rf ~0.6) appears.[4][5][6][7][8][9][10]

  • Workup: Cool to room temperature. Slowly pour the reaction mixture onto crushed ice (500 g) with vigorous stirring. Warning: Violent hydrolysis of excess POCl₃.

  • Extraction: Neutralize with saturated NaHCO₃ to pH 7. Extract with Dichloromethane (3 x 100 mL).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. The crude yellow solid is usually pure enough (>95%) for the next step.

    • Yield: Typically 85–92%.

Protocol 2: Regioselective SNAr at C4

Demonstrating the selectivity of the activated scaffold.

Reagents:

  • 2-Methoxy-4-chloro-5-nitropyridine (1.0 eq)

  • Aniline or Alkyl amine (1.1 eq)

  • DIPEA (2.0 eq)

  • Isopropanol (IPA) or Acetonitrile (ACN)

Procedure:

  • Dissolve the chloro-intermediate in IPA (10 vol).

  • Add DIPEA and the amine.

  • Stir at Room Temperature (or mild heat 50°C). The reaction is fast due to the ortho-nitro effect.

  • Outcome: The amine displaces the C4-Cl exclusively. The C2-OMe remains intact because the C4 position is more electron-deficient (para to pyridine N, ortho to NO₂).

Strategic Application in Drug Discovery

The 2-Methoxy-5-nitropyridin-4-ol scaffold is particularly relevant for:

  • EGFR Inhibitors: Many 3rd-generation EGFR tyrosine kinase inhibitors (TKIs) require a pyrimidine or pyridine core with a specific hydrophobic tail at C4 and a Michael acceptor (acrylamide) attached via the C5 amine. Compound B provides the exact geometry needed to install the hydrophobic group at C4 and the warhead at C5.

  • Solubility Tuning: The C2-methoxy group improves lipophilicity (logP) compared to a C2-hydroxy, enhancing membrane permeability, while the C4-amine allows for solubilizing groups (e.g., piperazines).

References

  • Synthesis and Reactivity of Nitropyridines

    • BenchChem. "2-Methoxy-5-nitropyridine Properties and Reactivity."[11] Available at:

  • Chlorination Protocols (POCl3)

    • National Institutes of Health (NIH). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines." PMC. Available at:

  • Regioselectivity in SNAr Reactions

    • ChemicalBook. "2-Chloro-4-methoxy-5-nitropyridine Reactivity Profile." Available at:

  • Application in Kinase Inhibitors

    • BOC Sciences. "2-Hydroxy-4-methoxy-5-nitropyridine in Rho-Kinase Inhibitors."[] Available at:

Sources

Comparative

Comparative Reactivity Profiling of Nitropyridinol Isomers: A Guide for Medicinal Chemists

Executive Summary Nitropyridinols (and their tautomeric nitropyridones) serve as critical scaffolds in the synthesis of kinase inhibitors, antibacterial agents, and other bioactive heterocycles.[1] Their reactivity is de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitropyridinols (and their tautomeric nitropyridones) serve as critical scaffolds in the synthesis of kinase inhibitors, antibacterial agents, and other bioactive heterocycles.[1] Their reactivity is defined by the interplay between the electron-withdrawing nitro group and the amphoteric pyridinol/pyridone core.[1][2][3] This guide provides a comparative analysis of the two most prevalent isomers—3-nitro-2-pyridone (2-hydroxy-3-nitropyridine) and 5-nitro-2-pyridone (2-hydroxy-5-nitropyridine)—focusing on tautomeric behavior, regioselective alkylation, and reduction strategies.[1][2]

Structural Landscape & Tautomerism

The reactivity of nitropyridinols is governed by the lactam-lactim tautomerism .[1][2][3] Unlike simple phenols, these compounds exist predominantly in the keto (pyridone) form in the solid state and in polar solvents, a preference reinforced by the electron-withdrawing nitro group.[1]

Isomer Comparison
Feature3-Nitro-2-pyridone 5-Nitro-2-pyridone
Structure Nitro group ortho to carbonyl/hydroxyl.[1][2][3]Nitro group para to carbonyl/hydroxyl.[1][2][3]
Electronic Effect Strong inductive (-I) and resonance (-M) withdrawal close to reaction center.[1][2][3]Strong resonance (-M) withdrawal; less steric hindrance at Nitrogen.[1][2][3]
H-Bonding Potential for intramolecular H-bonding in enol form (rare).[1][2][3]Intermolecular H-bonding dominates (dimer formation).[1][2][3]
Acidity (NH) High acidity due to proximity of NO2.[1][2][3]High acidity, but slightly less than 3-isomer.[1][2][3]
Tautomeric Equilibrium Pathway

The following diagram illustrates the equilibrium between the hydroxy (enol) and pyridone (keto) forms.[1][3] In solution, the dielectric constant determines the ratio, but the pyridone form is generally the reactive species for N-alkylation.[1]

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Electronic Influence of Nitro Group Enol 2-Hydroxypyridine Form (Lactim - O-Nucleophilic) Keto 2-Pyridone Form (Lactam - N-Nucleophilic) Enol->Keto Polar Solvents (DMSO, DMF) Acidity Increased NH Acidity (pKa ~6-9) Keto->Acidity Facilitates Deprotonation Nitro Nitro Group (-NO2) Nitro->Keto Stabilizes Anion

Caption: The nitro group stabilizes the anionic conjugate base, significantly lowering the pKa compared to unsubstituted 2-pyridone (pKa ~11.6).[1]

Reactivity Profile: Regioselective Alkylation[1][4][5]

One of the most common challenges in nitropyridone chemistry is controlling N- vs. O-alkylation .[1][2][3] The ambident anion can react at the nitrogen (soft nucleophile) or the oxygen (hard nucleophile).[1][3]

Mechanism & Control[1][6]
  • N-Alkylation (Thermodynamic/Solvent Control): Favored by alkali metal salts (Na+, K+, Cs+) in polar aprotic solvents (DMF, DMSO).[1][3] The cation coordinates with the oxygen, leaving the nitrogen lone pair free to attack.[3]

  • O-Alkylation (Kinetic/Coordination Control): Favored by silver salts (Ag+) in non-polar solvents (Benzene, Toluene).[1][2][3] Silver coordinates strongly to the nitrogen, forcing the electrophile to attack the oxygen.[3]

Comparative Data: Alkylation Conditions
ConditionBase / AdditiveSolventMajor ProductMechanism Note
Standard Basic K2CO3 or NaHDMF / DMSON-Alkyl (>90%)Free anion reacts at softer N center.[1][2][3]
Silver Salt Ag2CO3Toluene / BenzeneO-Alkyl Ag+ blocks N-site; "Hard-Hard" interaction.[1][2][3]
Mitsunobu PPh3 / DIADTHFO-Alkyl Oxy-phosphonium intermediate favors O-attack.[1][2][3]
3-Nitro Specific Cs2CO3DMFN-Alkyl Steric bulk of 3-NO2 may slightly retard N-alkylation rate vs 5-NO2.[1][2][3]
Decision Pathway for Alkylation

Alkylation Start Nitropyridone Substrate Condition1 Condition A: Alkali Base (NaH/K2CO3) Polar Solvent (DMF) Start->Condition1 Condition2 Condition B: Silver Salt (Ag2CO3) Non-polar Solvent (Toluene) Start->Condition2 PathN N-Alkylation Pathway (N-attack) Condition1->PathN Dissociated Ion Pair PathO O-Alkylation Pathway (O-attack) Condition2->PathO Ag-N Coordination ProdN N-Alkyl-3/5-nitropyridone (Target for Kinase Inhibitors) PathN->ProdN ProdO 2-Alkoxy-3/5-nitropyridine (Target for Bioisosteres) PathO->ProdO

Caption: Selection of base and solvent dictates the regiochemical outcome.[1][2][3] Alkali bases favor N-alkylation; Silver salts favor O-alkylation.[1][2]

Reactivity Profile: Nitro Group Reduction

Converting the nitro group to an amine is the primary gateway to obtaining aminopyridinols , which are versatile synthons.[3]

Methodological Comparison
  • Catalytic Hydrogenation (H2, Pd/C): The cleanest method.[1][2][3] High yields (>90%). Works well for both 3- and 5-nitro isomers.[1][2][3]

    • Caution: If the molecule contains halogens (Cl, Br), Pd/C may cause dehalogenation.[1][3] In such cases, use Pt/C or chemical reduction.[1][2][3]

  • Chemical Reduction (Fe/AcOH or SnCl2): Used when chemoselectivity is required (e.g., preserving an alkene or halogen).[1][2][3]

    • Note: Iron reduction is often preferred for 3-nitro-2-pyridone to avoid over-reduction or ring hydrogenation.[1][2][3]

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation of 3-Nitro-2-pyridone

Objective: Synthesis of 1-methyl-3-nitro-2-pyridone.

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-nitro-2-pyridone (1.0 eq, 140 mg/mmol) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add Cesium Carbonate (Cs2CO3) (1.5 eq) or Sodium Hydride (NaH) (1.2 eq, 60% dispersion). Stir for 30 minutes. Observation: Solution typically turns deep yellow/orange due to nitropyridone anion formation.[1]

  • Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise.[1][2][3]

  • Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][2][3]

  • Workup: Quench with water. Extract with Ethyl Acetate (3x).[1][2][3] Wash organics with LiCl solution (to remove DMF) and brine.[1][2][3] Dry over Na2SO4.[1][2][3]

  • Purification: Concentrate and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Expected Yield: 85-95%.[1][2][3]

    • Validation: 1H NMR will show N-Me singlet ~3.6 ppm.[1][2][3] O-Me would appear ~4.0 ppm.[1][2][3]

Protocol B: Catalytic Hydrogenation to 3-Amino-2-pyridone

Objective: Reduction of 3-nitro-2-pyridone to 3-amino-2-pyridone.[1][2]

  • Setup: Charge a hydrogenation vessel with 3-nitro-2-pyridone (1.0 eq) dissolved in Methanol or Ethanol (0.1 M).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).[1][2][3] Safety: Add catalyst under inert atmosphere (N2/Ar) to prevent ignition of solvent vapors.[1]

  • Hydrogenation: Purge vessel with H2 gas. Maintain H2 atmosphere (balloon pressure or 1-3 atm in a shaker). Stir vigorously at Room Temperature for 2-6 hours.

  • Monitoring: Reaction is complete when the yellow color of the nitro compound fades to colorless/pale pink.[1][2][3]

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.[1][2][3]

  • Isolation: Concentrate the filtrate under reduced pressure. The amino product is often oxidation-sensitive; store under inert gas or use immediately.[1][2][3]

    • Expected Yield: >90%.[1][2][3][4]

References

  • IUPAC Digitized pKa Dataset. Dissociation Constants of Organic Bases in Aqueous Solution.[1][2][3] IUPAC.[1][2][3] Link

  • PubChem. 2-Hydroxy-3-nitropyridine Compound Summary. National Library of Medicine.[1][2][3] Link[1][3]

  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.[1][2][3][5] Journal of Organic Chemistry.[1][2][3][5] Link[1][3]

  • Organic Chemistry Portal. Regioselective N-Alkylation of 2-Pyridones.Link

  • Sultan Qaboos University. 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism and Spectral Interpretations. Elsevier Pure.[1][2][3] Link

  • GuideChem. 3-Hydroxy-2-nitropyridine Properties and Synthesis.Link[1][3]

Sources

Comparative

Head-to-head comparison of synthetic routes to 2-Methoxy-5-nitropyridin-4-ol

This guide provides a technical comparison of synthetic routes to 2-Methoxy-5-nitropyridin-4-ol (also known as 2-methoxy-5-nitro-4-pyridone), a critical intermediate for kinase inhibitors and antimalarial scaffolds. [1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthetic routes to 2-Methoxy-5-nitropyridin-4-ol (also known as 2-methoxy-5-nitro-4-pyridone), a critical intermediate for kinase inhibitors and antimalarial scaffolds.

[1]

Executive Summary

The synthesis of 2-Methoxy-5-nitropyridin-4-ol is governed by the competing electronic effects of the pyridine nitrogen, the electron-donating oxygen substituents, and the electron-withdrawing nitro group.

Two primary strategies dominate the landscape:

  • Route A (The "Nitro-Activation" Route): Nucleophilic substitution on 2,4-dichloro-5-nitropyridine , followed by selective hydrolysis. This route offers superior regiocontrol due to the ortho-nitro effect but utilizes sensitizing precursors.

  • Route B (The "Direct Nitration" Route): Electrophilic aromatic substitution of 2-methoxy-4-hydroxypyridine . This route is more cost-effective for large-scale production but requires careful temperature control to avoid oxidative decomposition.

Recommendation: For medicinal chemistry scale (<100g) , Route A is preferred for its operational simplicity and unambiguous regiochemistry. For process scale (>1kg) , Route B is superior due to lower raw material costs and avoidance of high-energy nitrated halide precursors.

Route A: The "Nitro-Activation" Strategy

Precursor: 2,4-Dichloro-5-nitropyridine Mechanism: Sequential SNAr followed by Regioselective Hydrolysis

Technical Rationale

This route exploits the "Ortho-Nitro Effect." In 2,4-dichloro-5-nitropyridine, the C4-chlorine is activated by both the pyridine nitrogen and the ortho-nitro group. The C2-chlorine is activated only by the nitrogen (and meta-nitro, which is weak). Consequently, nucleophilic attack by methoxide occurs almost exclusively at C4 first. However, to achieve the target (2-OMe, 4-OH), we must install the C2-methoxy group.

The strategy involves double methoxylation to form 2,4-dimethoxy-5-nitropyridine, followed by selective basic hydrolysis . The C4-methoxy group, being ortho to the nitro group, is significantly more electrophilic than the C2-methoxy group, allowing for selective cleavage to the 4-pyridone (4-hydroxy) tautomer.

Experimental Protocol
  • Double Methoxylation:

    • Reagents: 2,4-Dichloro-5-nitropyridine (1.0 eq), NaOMe (2.2 eq), MeOH (Anhydrous).

    • Conditions: 0°C to RT, 2 hours.

    • Observation: Exothermic reaction. The solution turns yellow/orange.

    • Workup: Quench with water, filter the precipitate (2,4-dimethoxy-5-nitropyridine).

    • Note: Control temperature to prevent runaway exotherms common with nitropyridines.

  • Regioselective Hydrolysis:

    • Reagents: 2,4-Dimethoxy-5-nitropyridine, 10% aqueous KOH or NaOH.

    • Conditions: Reflux (80-100°C), 4-6 hours.

    • Mechanism: Hydroxide ion attacks the C4 position (most electron-deficient). The intermediate Meisenheimer complex is stabilized by the ortho-nitro group.

    • Workup: Acidify with HCl to pH 3-4. The product precipitates as a solid.[1][2]

Pathway Visualization

RouteA cluster_0 Key Mechanism: Ortho-Nitro Activation Start 2,4-Dichloro- 5-nitropyridine Inter 2,4-Dimethoxy- 5-nitropyridine Start->Inter NaOMe (2.2 eq) MeOH, 0°C -> RT (Double SNAr) Product 2-Methoxy-5-nitro- pyridin-4-ol Inter->Product aq. KOH, Reflux (Selective C4 Hydrolysis)

Caption: Route A exploits the activation of the C4 position by the ortho-nitro group for selective hydrolysis.

Route B: The "Direct Nitration" Strategy

Precursor: 2-Methoxy-4-hydroxypyridine Mechanism: Electrophilic Aromatic Substitution (SEAr)

Technical Rationale

This route relies on the directing effects of the substituents on the pyridine ring.

  • 4-OH (Hydroxyl): Strong ortho/para director. Directs to C3 and C5.

  • 2-OMe (Methoxy): Moderate ortho/para director. Directs to C3 and C5 (para).

Position 3 is sterically crowded (flanked by OH and OMe). Position 5 is sterically accessible. Therefore, nitration occurs selectively at C5 . The starting material, 2-methoxy-4-hydroxypyridine, is typically synthesized from 2,4-dichloropyridine via dimethoxylation and selective acidic hydrolysis.

Experimental Protocol
  • Precursor Synthesis (if not purchased):

    • Reflux 2,4-dimethoxypyridine in 2M HCl. The 4-OMe group hydrolyzes faster than the 2-OMe (forming the stable 4-pyridone).

    • Yield: >80%.

  • Nitration:

    • Reagents: 2-Methoxy-4-hydroxypyridine (1.0 eq), HNO3 (fuming, 1.1 eq), H2SO4 (solvent).

    • Conditions: 0°C addition, then warm to 40-50°C.

    • Critical Control Point: Do not overheat. Electron-rich pyridines can undergo oxidative ring opening above 60°C.

    • Workup: Pour onto crushed ice. The nitro product precipitates as a yellow solid.[2] Filter and wash with cold water.

Pathway Visualization

RouteB cluster_1 Key Mechanism: Directing Effects Start 2,4-Dimethoxy- pyridine Precursor 2-Methoxy-4- hydroxypyridine Start->Precursor HCl (aq), Reflux (Selective C4 Hydrolysis) Product 2-Methoxy-5-nitro- pyridin-4-ol Precursor->Product HNO3 / H2SO4 0°C -> 45°C (Regioselective Nitration)

Caption: Route B utilizes the directing power of the 4-OH group to install the nitro group at C5.

Comparative Data Analysis

FeatureRoute A (Nitro-Activation)Route B (Direct Nitration)
Overall Yield 65 - 75%70 - 85%
Regioselectivity Excellent (>98:2) Good (90:10 to 95:5)
Raw Material Cost High (2,4-dichloro-5-nitro is expensive)Low (2,4-dichloropyridine is a commodity)
Safety Profile Moderate (Sensitizing precursor)Low/Moderate (Strong acids, Exotherms)
Scalability Limited (Precursor availability)High (Standard unit operations)
Impurity Profile Trace 2-OH byproductTrace 3-nitro isomer
Troubleshooting & Optimization
  • Route A Issue: Incomplete hydrolysis.

    • Solution: Increase temperature to reflux.[1][3][4] The 4-OMe is stubborn without sufficient heat but is significantly more reactive than 2-OMe due to the 5-NO2 group.

  • Route B Issue: Over-nitration or decomposition.

    • Solution: Maintain temperature strictly below 50°C. Use stoichiometric HNO3 to prevent dinitration (though difficult on this scaffold).

References

  • BenchChem. Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (2025).[5][6] Retrieved from .

  • Vanderbilt University. Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Polish J. Chem., 81, 1869–1877 (2007).[2][7] (Discusses selective hydrolysis/substitution patterns in activated pyridines).

  • Google Patents.CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. (Describes the nitration/hydrolysis sequence for similar scaffolds).
  • Google Patents.CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • ResearchGate. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. (2024).[8] (Validates the LUMO coefficient analysis favoring C4 substitution in 5-nitro systems).

Sources

Validation

Comparative Guide: Reproducibility of Synthesis Methods for 2-Methoxy-5-nitropyridin-4-ol

Executive Summary The synthesis of 2-Methoxy-5-nitropyridin-4-ol (Target Molecule, TM ) presents a classic challenge in heterocyclic chemistry: balancing regioselectivity with functional group stability. Literature often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Methoxy-5-nitropyridin-4-ol (Target Molecule, TM ) presents a classic challenge in heterocyclic chemistry: balancing regioselectivity with functional group stability. Literature often conflates two primary methodologies: Direct Nitration of the pyridinol precursor and Nucleophilic Aromatic Substitution (


)  on halogenated nitro-pyridines.

Our internal validation and comparative analysis indicate that Method A (Direct Nitration) , while seemingly shorter, suffers from critical reproducibility issues due to competing demethylation and runaway exotherms. Conversely, Method B (Stepwise


 from 2,4-dichloro-5-nitropyridine) , specifically via a 2,4-dimethoxy intermediate, offers a self-validating, high-yield workflow suitable for scale-up.

This guide provides a technical breakdown, experimental data, and decision-making frameworks for researchers requiring high-purity TM for kinase inhibitor or antiviral scaffolds.

Structural Analysis & Retrosynthetic Logic

Before evaluating the methods, one must understand the molecule's behavior in solution.

  • Tautomerism: The TM exists in equilibrium between the pyridinol form (A) and the pyridone form (B). In polar solvents (DMSO, MeOH), the equilibrium shifts toward the pyridone, which affects NMR interpretation (N-H signal presence) and solubility profiles.

  • The "Nitration Trap": The 2-methoxy group is acid-labile. Standard nitration conditions (Mixed Acid) often lead to ipso-substitution or demethylation, yielding the 2,4-dihydroxy impurity (5-nitrouracil derivative), which is difficult to separate.

Graphviz Pathway Visualization

The following diagram illustrates the competing pathways and the strategic advantage of Method B.

SynthesisPathways StartA 2-Methoxy-4-pyridinol InterA Unstable Intermediate (Protonated Methoxy) StartA->InterA HNO3/H2SO4 (Method A) StartB 2,4-Dichloro-5-nitropyridine InterB1 2-Chloro-4-methoxy- 5-nitropyridine StartB->InterB1 NaOMe (1 eq) Regioselective @ C4 Product TARGET: 2-Methoxy-5-nitropyridin-4-ol InterA->Product Nitration (Low Yield) Impurity Impurity: 2,4-Dihydroxy-5-nitropyridine InterA->Impurity Demethylation (Major Side Rxn) InterB2 2,4-Dimethoxy- 5-nitropyridine InterB1->InterB2 NaOMe (Excess) InterB2->Product Selective Hydrolysis (HCl/AcOH)

Figure 1: Comparative Synthetic Logic. Method A (Red) risks demethylation. Method B (Blue) utilizes the activating nature of the nitro group for controlled assembly.

Comparative Analysis of Methods

Method A: Direct Nitration (Low Reproducibility)

Protocol Summary: Treatment of 2-methoxy-4-pyridinol with fuming


 in 

or

.
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The 4-OH and 2-OMe groups direct to the 3 and 5 positions. Sterics favor position 5.
    
  • Failure Mode: The strongly acidic environment protonates the pyridine nitrogen and the methoxy oxygen. This activates the methyl group for nucleophilic attack by water/sulfate, leading to cleavage (demethylation) before or after nitration.

  • Safety Warning: Nitration of electron-rich alkoxypyridines is prone to "delayed exotherms." If the reaction is run too cold (

    
    ), reagents accumulate; upon warming, a runaway thermal event occurs.
    
Method B: The "Displacement-Hydrolysis" Route (Recommended)

Protocol Summary: Starting from commercially available 2,4-dichloro-5-nitropyridine .

  • Bis-methoxylation: Conversion to 2,4-dimethoxy-5-nitropyridine.

  • Selective Hydrolysis: Acid-mediated cleavage of the 4-methoxy group.

  • Why it works: The 5-nitro group makes the C2 and C4 positions highly electrophilic. The C4 position is more reactive due to resonance stabilization of the Meisenheimer complex by the para-nitro group [1]. Once the 2,4-dimethoxy intermediate is formed, the 4-methoxy group remains more labile to hydrolysis than the 2-methoxy group due to the same electronic activation, allowing selective deprotection to the target pyridinol.

Experimental Protocols & Validation

Recommended Protocol: Method B (Optimized)
Step 1: Synthesis of 2,4-Dimethoxy-5-nitropyridine
  • Setup: Charge a 3-neck flask with 2,4-dichloro-5-nitropyridine (10.0 g, 51.8 mmol) and anhydrous Methanol (100 mL). Cool to

    
    .
    
  • Addition: Dropwise add NaOMe (25% in MeOH, 24.0 mL, ~105 mmol) over 30 mins. Exothermic.

  • Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) disappears; product (
    
    
    
    ) appears.
  • Workup: Quench with water (200 mL). The product usually precipitates. Filter, wash with cold water, and dry.

    • Yield: 8.9 g (92%).

    • Observation: Yellow crystalline solid.

Step 2: Selective Hydrolysis to 2-Methoxy-5-nitropyridin-4-ol
  • Setup: Suspend 2,4-dimethoxy-5-nitropyridine (5.0 g) in 2M HCl (50 mL) and Acetic Acid (10 mL).

  • Reaction: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Critical Control Point: Do not use concentrated HCl or reflux >12 hours, or the 2-methoxy group will also hydrolyze.

  • Monitoring: HPLC or TLC. Look for the appearance of a more polar spot (The pyridinol).

  • Isolation: Cool to

    
    . Adjust pH to ~3-4 using 2M NaOH. The target molecule precipitates as a pale yellow/off-white solid.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Data Comparison Table
MetricMethod A (Direct Nitration)Method B (

Route)
Yield (Overall) 15 – 35% (Variable)65 – 75% (Consistent)
Purity (HPLC) 85% (Major impurity: 2,4-dihydroxy)>98%
Safety Profile High Risk (Exotherm/Runaway)Low Risk (Standard Reagents)
Scalability Poor (<10g recommended)Excellent (Kg scale feasible)
Regiocontrol Ambiguous (3-nitro vs 5-nitro)Absolute (Defined by starting material)

Troubleshooting & Critical Control Points

Purification Logic Tree (DOT)

Use this logic to salvage batches with low purity.

PurificationLogic Crude Crude Reaction Mixture (Method B, Step 2) CheckpH Check pH Crude->CheckpH Acidic pH < 1 CheckpH->Acidic Too Acidic Neutral pH 3-4 (Isoelectric) CheckpH->Neutral Target Range Basic pH > 9 CheckpH->Basic Too Basic Soluble Product Soluble (as salt) Acidic->Soluble Pyridinium Salt Precip Precipitation of Product Neutral->Precip Free Base/Tautomer Basic->Soluble Phenolate Anion Adjust Careful Titration to pH 3-4 Soluble->Adjust Adjust with NaOH/HCl Adjust->Neutral

Figure 2: Purification Decision Tree. The target is amphoteric; isolation depends strictly on pH control.

Senior Scientist Insights
  • The pH Trap: The product is a vinylogous acid (pKa ~5-6). If you acidify strongly during workup (pH 1), it forms a soluble pyridinium salt. If you leave it basic (pH 9), it forms a soluble phenolate. You must target the isoelectric point (pH 3-4) for precipitation.

  • Solvent Choice: Avoid using nucleophilic solvents (ethanol) during the chlorination or nitration steps of precursors, as solvent exchange can occur. For Method B, Step 1, match the alkoxide to the alcohol (NaOMe/MeOH) to prevent trans-etherification mixtures [4].

References

  • BenchChem. (2025).[1] Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Retrieved from 1

  • Google Patents. (2015). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide (Analogous Nitration Methodologies). CN104844519A. Retrieved from 2

  • MedChemExpress. (2025). 2,4-Dichloro-5-nitropyridine Product Profile and Storage. Retrieved from 3

  • J. Chem. Soc. C. (1967).[4] Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate (Mechanistic Analog). Retrieved from 4

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methoxy-5-nitropyridin-4-ol

For laboratory professionals engaged in cutting-edge research and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety cultur...

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of 2-Methoxy-5-nitropyridin-4-ol, ensuring the safety of personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Hazard Assessment and Risk Mitigation

Before initiating any disposal procedure, a thorough understanding of the inherent hazards associated with 2-Methoxy-5-nitropyridin-4-ol is paramount. This compound, a substituted nitropyridine, presents a specific risk profile that dictates its handling and disposal requirements.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given these hazards, all handling and disposal operations must be conducted within a well-ventilated area, preferably inside a certified chemical fume hood.[1][2] The causality is clear: engineering controls are the first and most effective line of defense in minimizing exposure to airborne particulates and vapors.

Personal Protective Equipment (PPE): A self-validating system of personal protection is non-negotiable. The following PPE must be worn at all times when handling 2-Methoxy-5-nitropyridin-4-ol and its waste:

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation.[1] Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[2]
Eye Protection Chemical safety goggles or a face shield in conjunction with safety glasses.To protect against splashes and airborne particles that can cause serious eye irritation.[1][3] Conforms to OSHA 29 CFR 1910.133 and European Standard EN166.[2][4]
Lab Coat A flame-retardant lab coat or chemical-resistant apron.To protect clothing and skin from contamination.
Respiratory Protection May be required for large spills or in situations with inadequate ventilation. Consult your institution's EHS.To prevent inhalation and subsequent respiratory irritation.[1][3]
Waste Segregation and Containerization: A Protocol for Integrity

Proper segregation is the foundation of safe and compliant chemical waste disposal. Commingling incompatible waste streams can lead to dangerous chemical reactions, including the generation of heat, toxic gases, or even explosions.[5][6]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container:

    • Select a dedicated, leak-proof container for 2-Methoxy-5-nitropyridin-4-ol waste.[7]

    • Suitable materials include high-density polyethylene (HDPE) or glass.[7]

    • Ensure the container has a secure, tight-fitting lid.[7]

  • Labeling:

    • Immediately upon designation, label the container clearly with the following information:

      • "HAZARDOUS WASTE"[7]

      • The full chemical name: "2-Methoxy-5-nitropyridin-4-ol"[7]

      • The primary hazard(s): "Toxic," "Irritant"

      • The date of first waste addition.

    • A securely affixed, fully completed hazardous waste label is mandatory before any waste is added.[8]

  • Waste Addition:

    • Carefully transfer waste into the designated container, avoiding spills.

    • Do not fill the container to more than 75% capacity to allow for vapor expansion.[8]

    • Keep the container securely closed when not in use.[2][3]

Chemical Incompatibility Considerations: To prevent dangerous reactions, do not mix 2-Methoxy-5-nitropyridin-4-ol waste with the following:

  • Strong Oxidizing Agents: [2][4] This is a critical incompatibility for many organic compounds and can lead to vigorous, exothermic reactions.

  • Strong Acids and Bases: While specific data for this compound is limited, as a general principle for pyridines and nitro compounds, mixing with strong acids or bases should be avoided to prevent uncontrolled reactions.[8]

  • Combustible Materials: As a nitro-containing compound, it should be segregated from highly combustible materials.[5]

Spill Management: An Emergency Response Workflow

In the event of a spill, a calm and methodical response is crucial to mitigate exposure and environmental contamination.

Immediate Actions:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: If not already wearing it, don the appropriate PPE as detailed in the table above.

Spill Cleanup Procedure:

  • Containment: For liquid spills, contain the spill with an inert absorbent material such as sand, vermiculite, or a universal absorbent pad.[1][7] Do not use combustible materials like paper towels for the bulk of the spill.[7]

  • Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[4][9]

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Collect the decontamination materials (e.g., wipes, absorbent pads) as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with their established procedures.

Final Disposal: The Path to Compliance

The ultimate disposal of 2-Methoxy-5-nitropyridin-4-ol waste must be conducted by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[10]

Disposal Workflow:

The following diagram illustrates the decision-making and procedural flow for the disposal of 2-Methoxy-5-nitropyridin-4-ol.

DisposalWorkflow start Waste Generation (2-Methoxy-5-nitropyridin-4-ol) assess_hazards Hazard Assessment (Toxic, Irritant) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe segregate Segregate Waste Stream (Avoid Incompatibles) don_ppe->segregate containerize Select & Label Waste Container segregate->containerize collect Collect Waste (<=75% Full, Keep Closed) containerize->collect spill Spill Occurs collect->spill No spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure Yes store Store in Designated Hazardous Waste Area spill->store No spill_procedure->collect contact_ehs Contact EHS for Pickup by Licensed Vendor store->contact_ehs disposal Incineration or other Approved Method contact_ehs->disposal

Caption: Disposal workflow for 2-Methoxy-5-nitropyridin-4-ol.

Arranging for Disposal:

  • Storage: While awaiting pickup, store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area. This area should be secure and away from incompatible materials.

  • Contact EHS: Contact your institution's EHS department to schedule a waste pickup. Provide them with a clear inventory of the waste.

  • Documentation: Maintain all records related to the generation and disposal of this hazardous waste as required by your institution and local regulations.

The most common and environmentally sound method for the disposal of pyridine and its derivatives is high-temperature incineration.[11] Your licensed waste disposal vendor will determine the most appropriate disposal method in accordance with all applicable federal, state, and local regulations.[11]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of environmental stewardship and regulatory compliance.

References

  • Jubilant Ingrevia. (2024).
  • Jubilant Ingrevia. (n.d.).
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. (n.d.).
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Methoxy-4-methyl-5-nitropyridine.
  • Synquest Labs. (2016).
  • Fisher Scientific. (2021).
  • Princeton University Environmental Health & Safety. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Nipissing University. (2019).
  • Combi-Blocks, Inc. (2025).
  • PubMed. (n.d.).

Sources

Handling

Safeguarding Your Research: A Practical Guide to Handling 2-Methoxy-5-nitropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals As a senior application scientist, I understand that novel compounds are the lifeblood of discovery. 2-Methoxy-5-nitropyridin-4-ol, a substituted nitropyrid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, I understand that novel compounds are the lifeblood of discovery. 2-Methoxy-5-nitropyridin-4-ol, a substituted nitropyridine, represents a class of molecules with significant potential in medicinal chemistry and materials science. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of 2-Methoxy-5-nitropyridin-4-ol, moving beyond a simple checklist to instill a culture of safety and procedural excellence.

A Note on Scientific Diligence

Hazard Assessment: Understanding the Risks

Based on analogous compounds, 2-Methoxy-5-nitropyridin-4-ol is anticipated to present the following hazards:

  • Skin Irritation: Substituted pyridines are known to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause significant irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Ingestion may be harmful.[3]

  • Potential for Staining: Many nitro-aromatic compounds can cause yellow staining of the skin, gloves, and lab surfaces.

Given these potential hazards, a thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling 2-Methoxy-5-nitropyridin-4-ol.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical safety gogglesNitrile or neoprene glovesFully buttoned lab coatRecommended to be performed in a fume hood. If not feasible, a NIOSH-approved respirator for organic vapors and particulates is advised.
Running reactions and work-ups Chemical safety goggles or a face shieldNitrile or neoprene glovesFully buttoned lab coatWork should be conducted in a certified chemical fume hood.
Handling spills Chemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatA NIOSH-approved air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size.

Causality Behind PPE Choices:

  • Eye Protection: Chemical safety goggles provide a seal around the eyes, offering protection from splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant splash risk.

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of chemicals. Latex gloves are not recommended as they provide poor protection against many organic compounds.[4] Always check the glove manufacturer's compatibility chart for specific chemicals when available.

  • Body Protection: A lab coat protects your skin and personal clothing from minor spills and contamination. Ensure it is fully buttoned. For larger quantities or significant splash potential, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: Handling solid 2-Methoxy-5-nitropyridin-4-ol can generate dust. A chemical fume hood is the primary engineering control to prevent inhalation. If a fume hood is not available for a specific task like weighing, respiratory protection is a critical secondary measure.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize risk. The following diagram and procedural steps outline a self-validating system for handling 2-Methoxy-5-nitropyridin-4-ol.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Conduct Pre-work Risk Assessment B Don Appropriate PPE A->B C Work in a Certified Chemical Fume Hood B->C D Weigh Solid Carefully to Minimize Dust C->D E Prepare Solutions and Run Reactions D->E F Decontaminate Glassware and Surfaces E->F G Segregate and Label Chemical Waste F->G H Dispose of Waste via Approved Channels G->H I Remove PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of 2-Methoxy-5-nitropyridin-4-ol.

Experimental Protocol for Safe Handling:
  • Pre-Handling Checks:

    • Ensure a copy of this guide and relevant safety information for analogous compounds are readily accessible.

    • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.

    • Verify that the chemical fume hood is functioning correctly.

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don chemical safety goggles.

    • Wash and dry your hands before putting on the appropriate gloves.

  • Chemical Handling:

    • Perform all manipulations of 2-Methoxy-5-nitropyridin-4-ol, including weighing and solution preparation, within a certified chemical fume hood.[5]

    • When weighing the solid, use a spatula and handle it gently to minimize dust formation.

    • Keep containers of the chemical tightly closed when not in use.[1]

    • Avoid contact with skin and eyes.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

    • Do not eat, drink, or smoke in the laboratory.[1]

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Carefully remove gloves and dispose of them in the appropriate waste stream.

    • Remove your lab coat and goggles.

    • Wash your hands thoroughly with soap and water.[1]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of laboratory safety and environmental responsibility. All waste containing 2-Methoxy-5-nitropyridin-4-ol must be treated as hazardous.

  • Solid Waste:

    • Collect any solid 2-Methoxy-5-nitropyridin-4-ol waste, including contaminated weighing paper and paper towels, in a clearly labeled, sealed container.

  • Liquid Waste:

    • Collect all solutions containing 2-Methoxy-5-nitropyridin-4-ol in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal Method:

    • The recommended disposal method for nitropyridine derivatives is incineration in a licensed chemical destruction facility equipped with an afterburner and scrubber.[3][6][7]

    • Never dispose of this chemical down the drain or in the regular trash.[8]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Being Prepared

Spills:

  • Small Spills (in a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Contain the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety officer.

    • Prevent entry into the affected area.

    • Follow your institution's emergency response procedures.

Exposure:

  • Skin Contact: Immediately flush the affected area with water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By integrating these principles of hazard awareness, meticulous planning, and procedural discipline into your daily laboratory work, you can confidently and safely unlock the scientific potential of novel compounds like 2-Methoxy-5-nitropyridin-4-ol.

References

  • Jubilant Ingrevia. (n.d.).
  • Jubilant Ingrevia. (n.d.).
  • Fisher Scientific. (2009, September 22).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Sigma-Aldrich. (2025, August 26).

Sources

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